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  • Product: 7-Hydroxymethotrexate-d3 (ammonium)

Core Science & Biosynthesis

Foundational

Chemical structure of 7-Hydroxymethotrexate-d3 ammonium salt

Technical Guide: 7-Hydroxymethotrexate-d3 Ammonium Salt in Bioanalysis Core Identity & Chemical Architecture 7-Hydroxymethotrexate-d3 ammonium salt is the stable isotope-labeled analog of 7-Hydroxymethotrexate (7-OH-MTX)...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: 7-Hydroxymethotrexate-d3 Ammonium Salt in Bioanalysis

Core Identity & Chemical Architecture

7-Hydroxymethotrexate-d3 ammonium salt is the stable isotope-labeled analog of 7-Hydroxymethotrexate (7-OH-MTX), the primary pharmacologically inactive but toxic metabolite of the antifolate drug Methotrexate (MTX).[1][2] It serves as the definitive Internal Standard (IS) for the precise quantification of 7-OH-MTX in biological matrices using LC-MS/MS.[2]

Chemical Structure Breakdown

The molecule retains the core antifolate scaffold but introduces two critical modifications:

  • Metabolic Hydroxylation: A hydroxyl group (-OH) at the C7 position of the pteridine ring, introduced by hepatic aldehyde oxidase.

  • Isotopic Labeling: Three deuterium atoms (

    
    ) replace the hydrogen atoms on the 
    
    
    
    -methyl group.[2]
  • Chemical Name: (2S)-2-[[4-[(2,4-diamino-7-hydroxy-pteridin-6-yl)methyl-(trideuteriomethyl)amino]benzoyl]amino]pentanedioic acid; ammonium salt.[2]

  • Molecular Formula (Free Acid):

    
    [2]
    
  • Molecular Weight (Free Acid): ~473.46 g/mol [2]

  • Salt Form: The ammonium salt (

    
    ) is utilized to enhance aqueous solubility, as the free acid of 7-OH-MTX exhibits extremely poor solubility in acidic and neutral media (a key factor in its nephrotoxicity).[2]
    

DOT Diagram: Structural & Metabolic Logic The following diagram illustrates the structural components and the metabolic transformation from MTX.

ChemicalStructure cluster_struct Structural Components of 7-OH-MTX-d3 MTX Methotrexate (MTX) (Parent Drug) Enzyme Aldehyde Oxidase (Hepatic) MTX->Enzyme Metabolism OH_MTX 7-OH-MTX (Metabolite) Enzyme->OH_MTX Hydroxylation at C7 D3_IS 7-OH-MTX-d3 (Internal Standard) OH_MTX->D3_IS Isotopic Labeling (Synthesis) Pteridine Pteridine Ring (C7-Hydroxyl Group) N10 N10-Methyl Group (Deuterium Label: -CD3) Pteridine->N10 PABA PABA Moiety N10->PABA Glutamate Glutamate Tail PABA->Glutamate

Caption: Metabolic pathway of Methotrexate to 7-OH-MTX and the structural homology of the d3-labeled Internal Standard.

Biological Context & Mechanism

To accurately quantify 7-OH-MTX, one must understand its formation and physicochemical behavior.[2] Unlike MTX, which is excreted largely unchanged, 7-OH-MTX is formed in the liver by aldehyde oxidase .[2]

  • Solubility Paradox: 7-OH-MTX is 3- to 4-fold less soluble than MTX in urine (pH 5.0–7.0).[2] This leads to precipitation in renal tubules, causing crystalluria and acute kidney injury (AKI).[2]

  • Cross-Reactivity: Immunoassays often suffer from cross-reactivity between MTX and 7-OH-MTX due to their structural similarity.[2] LC-MS/MS using 7-Hydroxymethotrexate-d3 eliminates this by resolving the compounds by mass.[2]

  • Why d3? The +3 Da mass shift provided by the

    
     group is sufficient to separate the IS from the analyte's natural isotopic envelope (M+0, M+1, M+2) while maintaining identical chromatographic retention time. This ensures the IS experiences the exact same matrix effects (ion suppression/enhancement) as the analyte.
    

Analytical Protocol: LC-MS/MS Quantification

This protocol details the validated workflow for quantifying 7-OH-MTX in human plasma using the d3-ammonium salt as the IS.[2]

A. Reagents & Stock Preparation
  • Solvent: Dimethyl Sulfoxide (DMSO) or 0.1M Ammonium Hydroxide is recommended for the primary stock of the ammonium salt to ensure complete dissolution.

  • Concentration: Prepare a 1 mg/mL master stock.

  • Storage:

    
    , protected from light. Critical:  Pteridines are highly photosensitive.[2] All handling must occur under yellow light or in amber vessels.
    
B. Sample Extraction (Protein Precipitation)

A simple precipitation is preferred over SPE to prevent selective loss of the polar 7-OH metabolite.[2]

  • Aliquot: Transfer

    
     of patient plasma into a 1.5 mL tube.
    
  • IS Addition: Add

    
     of 7-Hydroxymethotrexate-d3  working solution (e.g., 500 ng/mL in MeOH).
    
  • Precipitation: Add

    
     of Acetonitrile containing 0.1% Formic Acid.
    
  • Agitation: Vortex vigorously for 30 seconds.

  • Separation: Centrifuge at

    
     for 10 minutes at 
    
    
    
    .
  • Transfer: Inject

    
     of the clear supernatant.
    
C. LC-MS/MS Conditions

The method relies on Positive Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode.[2][3]

Chromatography:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8

    
    ).[2]
    
  • Mobile Phase A: Water + 0.1% Formic Acid.[2][4]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 5% B to 95% B over 3 minutes.

Mass Spectrometry Parameters (MRM):

AnalytePrecursor Ion (

)

Product Ion (

)
Collision Energy (eV)Structural Loss
Methotrexate 455.2308.125Loss of Glutamate
7-OH-MTX 471.2324.128Loss of Glutamate
7-OH-MTX-d3 (IS) 474.2 327.1 28Loss of Glutamate

Note: The product ion for the d3-IS shifts from 324 to 327 because the deuterium label is located on the


-methyl group, which is retained in the pteroic acid fragment (DAMPA) after the glutamate tail is cleaved.

DOT Diagram: Analytical Workflow

Workflow Sample Patient Plasma (Contains MTX & 7-OH-MTX) Precip Protein Precipitation (ACN + Formic Acid) Sample->Precip IS_Add Add IS: 7-OH-MTX-d3 Ammonium Salt IS_Add->Precip Centrifuge Centrifuge (15,000g, 10 min) Precip->Centrifuge LC LC Separation (C18 Column, Gradient) Centrifuge->LC Supernatant MS MS/MS Detection (ESI+, MRM Mode) LC->MS Data Quantification (Ratio: Analyte Area / d3-IS Area) MS->Data

Caption: Step-by-step bioanalytical workflow for 7-OH-MTX quantification.

Stability & Handling Directives

  • Photosensitivity: The pteridine ring system is prone to photolytic degradation, yielding pteridine-6-carboxylic acid.[2] Strictly avoid white light.

  • Hygroscopicity: The ammonium salt form is hygroscopic. Equilibrate the vial to room temperature before opening to prevent moisture condensation, which degrades the solid.

  • Solution Stability:

    • Stock (DMSO, -80°C): Stable for >6 months.

    • Working Solution (MeOH/Water): Stable for 1 week at 4°C. Fresh preparation is recommended for each validation batch.

References

  • Russak, E. M., et al. (2019).[1][2][5] "Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals." Annals of Pharmacotherapy, 53(2), 211-216.[1][2] Link

  • Guo, P., et al. (2007).[1][2][5] "Determination of methotrexate and its major metabolite 7-hydroxymethotrexate in mouse plasma and brain tissue by liquid chromatography-tandem mass spectrometry." Journal of Pharmaceutical and Biomedical Analysis, 43(5), 1789-1795.[1][2][5] Link

  • Fahrig, L., et al. (1989).[2] "Pharmacokinetics of methotrexate (MTX) and 7-hydroxymethotrexate (7-OH-MTX) in rats and evidence for the metabolism of MTX to 7-OH-MTX." Cancer Chemotherapy and Pharmacology, 23(3), 156-160.[1][2][5] Link

  • Santa Cruz Biotechnology. "7-Hydroxy Methotrexate-d3 Ammonium Salt Product Data." SCBT Catalog. Link

  • MedChemExpress. "7-Hydroxy methotrexate-d3 ammonium salt Technical Information." MCE Catalog. Link

Sources

Exploratory

Technical Guide: Molecular Weight and Formula of 7-Hydroxymethotrexate-d3 (Ammonium)

[1] Executive Summary 7-Hydroxymethotrexate-d3 (ammonium) is a stable isotope-labeled metabolite of the antifolate drug Methotrexate (MTX).[1][2] It serves as a critical Internal Standard (IS) in the quantitative bioanal...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

7-Hydroxymethotrexate-d3 (ammonium) is a stable isotope-labeled metabolite of the antifolate drug Methotrexate (MTX).[1][2] It serves as a critical Internal Standard (IS) in the quantitative bioanalysis of Methotrexate and its metabolites via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3]

This guide details the physicochemical properties, structural identity, and experimental protocols for utilizing this compound in high-sensitivity clinical and pharmacokinetic applications.[4]

Part 1: Chemical Identity & Physicochemical Properties

The ammonium salt form is commonly supplied to enhance stability and solubility for analytical standard preparation. The deuteration (d3) is strategically placed on the N-methyl group to ensure the label is retained in the primary mass spectral fragments used for quantification.

Core Data Table[5]
PropertySpecification
Compound Name 7-Hydroxymethotrexate-d3 ammonium salt
Synonyms 7-OH-MTX-d3; N-[4-[amino]benzoyl]-L-glutamic acid, ammonium salt
Molecular Formula ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

(Mono-ammonium salt)
Molecular Weight 490.49 g/mol
Free Acid Formula

(MW: ~473.46 g/mol )
Isotopic Purity

99% Deuterium
Solubility Soluble in aqueous buffers (pH > 7), DMSO, and dilute ammonium hydroxide.[5][2][4][6]
Appearance Yellow to orange solid
Unlabeled CAS 5939-37-7 (Free acid of 7-OH-MTX)
Structural Analysis

The compound consists of a pteridine ring system hydroxylated at the C7 position, linked via a deuterated N-methyl bridge to a p-aminobenzoyl-glutamic acid moiety.

Key Structural Features:

  • 7-Hydroxyl Group: The metabolic handle introduced by Aldehyde Oxidase.

  • d3-Methyl Group: The stable isotope label (

    
    ) attached to the bridge nitrogen.
    
  • Ammonium Counterion: Neutralizes the carboxylic acid on the glutamate tail, improving water solubility.[4]

G cluster_0 Pteridine Ring System cluster_1 Bridge Region cluster_2 Glutamate Tail Pteridine 2,4-Diamino-7-hydroxy pteridine N_Bridge Nitrogen Bridge (N-CD3) Pteridine->N_Bridge C6 Linkage Benzoyl p-Aminobenzoyl N_Bridge->Benzoyl Glutamate L-Glutamic Acid (Ammonium Salt) Benzoyl->Glutamate Peptide Bond

Figure 1.[4] Structural connectivity of 7-Hydroxymethotrexate-d3. The d3 label is located on the bridging nitrogen.

Part 2: Metabolic Context & Pharmacokinetics

Understanding the formation of 7-Hydroxymethotrexate is essential for interpreting clinical data. Unlike the polyglutamation pathway which occurs intracellularly, 7-hydroxylation is a hepatic process mediated by Aldehyde Oxidase (AOX1) .[4]

Metabolic Pathway Diagram[5]

Pathway MTX Methotrexate (MTX) (Parent Drug) AOX1 Aldehyde Oxidase (Liver Cytosol) MTX->AOX1 OH_MTX 7-Hydroxymethotrexate (Major Metabolite) MTX->OH_MTX Hydroxylation (C7) AOX1->OH_MTX Renal Renal Elimination (Low Solubility Risk) OH_MTX->Renal Excretion

Figure 2.[4][7] Hepatic conversion of Methotrexate to 7-Hydroxymethotrexate via Aldehyde Oxidase.

Clinical Significance[4][5][9]
  • Nephrotoxicity: 7-OH-MTX is 3-4 times less soluble than MTX in acidic urine. It can precipitate in renal tubules, causing crystalluria and acute kidney injury [1].[4]

  • Interference: High levels of 7-OH-MTX can cross-react in older immunoassay methods, making LC-MS/MS (using specific MRM transitions) the gold standard for accurate Therapeutic Drug Monitoring (TDM) [2].

Part 3: Analytical Application (LC-MS/MS)

The primary use of 7-Hydroxymethotrexate-d3 (ammonium) is as an Internal Standard (IS) . It corrects for matrix effects, recovery losses, and ionization variability during the quantification of MTX and 7-OH-MTX in biological matrices.[4]

Experimental Protocol: Sample Preparation
  • Matrix: Human Plasma or Urine.[7][8][9]

  • Method: Protein Precipitation (PPT).[4]

Step-by-Step Workflow:

  • Stock Preparation: Dissolve 7-Hydroxymethotrexate-d3 ammonium salt in 0.1M

    
     or DMSO to create a 1 mg/mL stock. Store at -80°C.
    
  • Working IS Solution: Dilute stock to ~500 ng/mL in Methanol (MeOH).

  • Precipitation:

    • Aliquot 50

      
      L of patient plasma.
      
    • Add 150

      
      L of Working IS Solution  (Methanol).[4]
      
    • Vortex vigorously for 30 seconds.

  • Clarification: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Injection: Transfer supernatant to an autosampler vial. Inject 2-5

    
    L.
    
LC-MS/MS Parameters

The following transitions rely on the stability of the deuterated N-methyl group during fragmentation.

AnalytePrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)
Methotrexate 455.2

308.125
7-OH-MTX 471.2

324.128
7-OH-MTX-d3 (IS) 474.2

327.1 28

Note: The product ion corresponds to the pteridine-N(Me)-benzoyl fragment, formed by the loss of the glutamate moiety.[4] The d3 label is retained in this fragment.

LC-MS/MS Workflow Diagram

LCMS Sample Patient Sample (Plasma/Serum) IS_Add Add IS: 7-OH-MTX-d3 Sample->IS_Add Extract Protein Precipitation (Methanol) IS_Add->Extract LC LC Separation (C18 Column) Extract->LC MS MS/MS Detection (MRM Mode) LC->MS Data Quantification (Ratio Analyte/IS) MS->Data

Figure 3.[2] Analytical workflow for the quantification of 7-OH-MTX using the deuterated internal standard.

References

  • Smeland, E. et al. (1996).[4] High-dose methotrexate therapy in osteosarcoma: pharmacokinetic studies and possible implications for toxicity. British Journal of Cancer. Link

  • Schofield, R.C. et al. (2016).[4] Development of an assay for methotrexate and its metabolites 7-hydroxy methotrexate and DAMPA in serum by LC-MS/MS. Methods in Molecular Biology.[4][10] Link

  • Santa Cruz Biotechnology. 7-Hydroxy Methotrexate-d3 Ammonium Salt Product Data.[5][11]Link[4]

  • Toronto Research Chemicals. 7-Hydroxy Methotrexate-d3 Ammonium Salt.[5][12]Link[4]

  • MedChemExpress. 7-Hydroxymethotrexate-d3 (ammonium salt).Link[4]

Sources

Foundational

Technical Guide: The Critical Role of 7-Hydroxymethotrexate-d3 in Pharmacokinetic Profiling

Topic: Role of 7-Hydroxymethotrexate-d3 as an Internal Standard in PK Studies Content Type: In-Depth Technical Guide Audience: Researchers, Bioanalytical Scientists, Drug Development Professionals Executive Summary In hi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Role of 7-Hydroxymethotrexate-d3 as an Internal Standard in PK Studies Content Type: In-Depth Technical Guide Audience: Researchers, Bioanalytical Scientists, Drug Development Professionals

Executive Summary

In high-dose Methotrexate (MTX) therapy, the precise quantification of its primary metabolite, 7-Hydroxymethotrexate (7-OH-MTX) , is as critical as monitoring the parent drug. 7-OH-MTX exhibits significantly lower aqueous solubility than MTX, leading to a high risk of precipitation in renal tubules (crystalluria) and subsequent acute kidney injury.

While LC-MS/MS is the gold standard for bioanalysis, matrix effects in plasma and urine can severely compromise data integrity. This guide delineates the necessity of using 7-Hydroxymethotrexate-d3 —the specific stable isotope-labeled internal standard (SIL-IS)—rather than relying on the parent drug's internal standard (MTX-d3). We provide a validated workflow, mechanistic rationale, and experimental protocols to ensure regulatory compliance and data accuracy in pharmacokinetic (PK) studies.

Scientific Foundation: Metabolism and Toxicity

The Metabolic Pathway

Methotrexate is primarily excreted unchanged in urine, but a significant fraction undergoes hepatic oxidation by Aldehyde Oxidase (AOX1) to form 7-OH-MTX. Unlike the parent drug, this metabolite is not formed by CYP450 enzymes, making its production independent of common CYP-mediated drug interactions, though it introduces unique solubility challenges.

The Solubility Paradox

The clinical danger of 7-OH-MTX lies in its physicochemical properties. At the physiological pH of urine (pH 5.0–7.0), 7-OH-MTX is 3-to-5 times less soluble than MTX. During high-dose therapy, if hydration is inadequate, the metabolite precipitates, causing obstructive nephropathy. Therefore, PK studies must accurately track the ratio of MTX to 7-OH-MTX to predict and prevent toxicity.[1][2]

MetabolicPathway cluster_legend Pathway Key MTX Methotrexate (MTX) (Parent Drug) SevenOH 7-Hydroxymethotrexate (7-OH-MTX) (Low Solubility Metabolite) MTX->SevenOH Aldehyde Oxidase (Liver) Renal Renal Excretion (Unchanged) MTX->Renal Glomerular Filtration Toxicity Crystalluria / Nephrotoxicity SevenOH->Toxicity Precipitation at acidic pH key1 Enzymatic Conversion

Figure 1: Hepatic metabolism of Methotrexate to 7-Hydroxymethotrexate via Aldehyde Oxidase and subsequent risk of renal toxicity.

The Role of the Internal Standard: Why 7-OH-MTX-d3?

The Flaw of Surrogate Standards

A common error in bioanalytical method development is using Methotrexate-d3 (MTX-d3) to quantify both MTX and 7-OH-MTX. While cost-effective, this approach is scientifically flawed for regulated PK studies due to retention time divergence .

  • Chromatographic Separation: 7-OH-MTX is more hydrophobic than MTX (due to the hydroxyl group affecting pKa and polarity interactions on C18 columns). It typically elutes after MTX.

  • Matrix Effects: Ion suppression or enhancement from phospholipids often varies across the chromatographic run. If 7-OH-MTX elutes at 2.5 min and MTX-d3 elutes at 1.8 min, the internal standard is not experiencing the same matrix environment as the analyte. It cannot effectively correct for ionization efficiency changes.

The Solution: Stable Isotope Dilution (SID)

7-Hydroxymethotrexate-d3 is the structural analog of the metabolite with three deuterium atoms (typically on the N-methyl group).

  • Co-elution: It elutes at virtually the same retention time as 7-OH-MTX.

  • Identical Ionization: It experiences the exact same suppression/enhancement as the analyte.

  • Mass Shift: The +3 Da shift (m/z 474 vs 471) allows for spectral resolution in the mass spectrometer.

Technical Specifications

FeatureSpecification
Compound Name 7-Hydroxymethotrexate-d3 (N-methyl-d3)
CAS Number 432545-62-5
Chemical Formula C20H19D3N8O6
Molecular Weight ~473.46 g/mol (Free acid)
Isotopic Purity ≥ 99% Deuterium
Solubility Soluble in DMSO, dilute aqueous base (NaOH); low solubility in water/acid.
Storage -20°C, protected from light (folates are light-sensitive).

Experimental Protocol: Validated LC-MS/MS Method

This protocol is designed for the simultaneous quantification of MTX and 7-OH-MTX in human plasma.[3][4][5][6][7][8]

Reagents & Materials
  • Analytes: Methotrexate, 7-Hydroxymethotrexate.[3][5][6][8][9][10][11]

  • Internal Standards: Methotrexate-d3, 7-Hydroxymethotrexate-d3.[3][4][9][10]

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water.

  • Additives: Formic Acid (FA), Ammonium Formate.

  • Matrix: Drug-free human plasma (K2EDTA).

Sample Preparation (Protein Precipitation)

Rationale: Protein precipitation is chosen over SPE for high-throughput clinical monitoring, provided a specific IS is used to correct for the "dirtier" extract.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.

  • IS Addition: Add 20 µL of Combined IS Working Solution (containing 500 ng/mL of MTX-d3 and 7-OH-MTX-d3 in MeOH).

  • Precipitation: Add 150 µL of ice-cold Methanol containing 0.1% Formic Acid.

  • Vortex: Mix vigorously for 60 seconds to ensure complete protein denaturation.

  • Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial containing 300 µL of Water (0.1% FA). Dilution improves peak shape on early eluting compounds.

LC-MS/MS Conditions

Chromatography:

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 10% B

    • 2.5 min: 90% B

    • 3.0 min: 90% B

    • 3.1 min: 10% B

    • 4.0 min: Stop

Mass Spectrometry (ESI+):

  • Mode: Multiple Reaction Monitoring (MRM).[12][13]

  • Source Temp: 500°C.

  • Capillary Voltage: 3.0 kV.

MRM Transitions Table:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Methotrexate 455.2308.23020
MTX-d3 (IS) 458.2311.23020
7-OH-MTX 471.2324.23522
7-OH-MTX-d3 (IS) 474.2 327.2 3522

Note: The product ions correspond to the loss of the glutamate moiety (147 Da). The d3 label on the N-methyl group is retained in the pteridine fragment, resulting in a +3 shift for the product ion as well.

Analytical Workflow Visualization

BioanalyticalWorkflow cluster_QC Quality Control Sample Patient Plasma (50 µL) IS_Add Add Internal Standards (MTX-d3 & 7-OH-MTX-d3) Sample->IS_Add Precip Protein Precipitation (MeOH + 0.1% FA) IS_Add->Precip Centrifuge Centrifugation (15,000g, 10 min) Precip->Centrifuge Supernatant Supernatant Dilution (1:3 with Water) Centrifuge->Supernatant LC UPLC Separation (BEH C18 Column) Supernatant->LC MS MS/MS Detection (MRM Mode) LC->MS Data Quantification (Area Ratio: Analyte/IS) MS->Data

Figure 2: Step-by-step bioanalytical workflow ensuring rigorous quantification via Stable Isotope Dilution.

Data Processing & Validation Criteria

To ensure the method meets FDA/EMA bioanalytical guidelines:

  • Linearity: Calibration curves should range from 5 ng/mL to 10,000 ng/mL (covering the wide dynamic range of high-dose therapy).

  • Weighting: Use 1/x² linear regression.

  • Acceptance:

    • Accuracy: ±15% (±20% at LLOQ).

    • Precision (CV): <15% (<20% at LLOQ).

    • IS Response: The variation in 7-OH-MTX-d3 peak area should not exceed ±50% of the mean IS response in calibrators.

  • Cross-Talk Check: Inject a pure sample of 7-OH-MTX-d3 to ensure it does not contribute a signal to the 7-OH-MTX channel (and vice versa).

References

  • BenchChem. (2025). Application Note: Sensitive and Robust Quantification of Methotrexate and its Metabolites using LC-MS/MS. BenchChem. Link

  • Waters Corporation. (2012). UPLC-MS/MS Analysis of Methotrexate in Plasma and Serum for Clinical Research. Waters Application Notes. Link

  • Guo, P., et al. (2007).[10] Determination of methotrexate and its major metabolite 7-hydroxymethotrexate in mouse plasma and brain tissue by liquid chromatography-tandem mass spectrometry.[9][10] Journal of Pharmaceutical and Biomedical Analysis, 43(5), 1789-1795.[9][10] Link

  • Russak, E. M., et al. (2019). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals.[9][10] Annals of Pharmacotherapy, 53(2), 211-216.[10] Link

  • MedChemExpress. (2024). 7-Hydroxy methotrexate-d3 Product Information. MedChemExpress. Link

Sources

Exploratory

The Metabolic Conversion of Methotrexate to 7-Hydroxymethotrexate: Mechanisms, Kinetics, and Analytical Protocols

Executive Summary Methotrexate (MTX) is a foundational antifolate agent utilized extensively in oncology and autoimmune disease management. While its primary pharmacological mechanism involves the competitive inhibition...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methotrexate (MTX) is a foundational antifolate agent utilized extensively in oncology and autoimmune disease management. While its primary pharmacological mechanism involves the competitive inhibition of dihydrofolate reductase (DHFR), the pharmacokinetic and toxicological profile of MTX is heavily dictated by its hepatic biotransformation. The primary extracellular metabolite, 7-hydroxymethotrexate (7-OH-MTX), plays a critical role in modulating both the therapeutic window and the adverse event profile of MTX therapy. This technical whitepaper provides an in-depth analysis of the MTX to 7-OH-MTX metabolic pathway, detailing the enzymatic drivers, kinetic modulators, and validated in vitro protocols required for quantifying this biotransformation in drug development settings.

Mechanistic Pathway: The Role of Aldehyde Oxidase

The biotransformation of MTX to 7-OH-MTX occurs predominantly in the liver and is catalyzed by the soluble cytosolic enzyme Aldehyde Oxidase (AOX, EC 1.2.3.1) 1[1]. Unlike the majority of drug-metabolizing enzymes, AOX is a molybdenum cofactor-containing enzyme rather than a cytochrome P450 (CYP450) complex. In both human and rat models, MTX hydroxylation proceeds rapidly via AOX, with Xanthine Oxidase (XO) playing a secondary, minor role in human hepatic tissues 2[2].

The formation of 7-OH-MTX is clinically and toxicologically significant for two primary reasons:

  • Nephrotoxicity via Precipitation: 7-OH-MTX possesses significantly lower aqueous solubility than the parent MTX compound. In the acidic environment of the renal tubules, 7-OH-MTX is highly prone to precipitation, which is a primary driver of acute kidney injury and intratubular obstruction during high-dose MTX therapy 3[3].

  • Polyglutamylation Competition: Intracellularly, 7-OH-MTX competes directly with MTX for the active site of folylpolyglutamate synthetase (FPGS). High systemic levels of 7-OH-MTX displace MTX, reducing the formation of active MTX-polyglutamates (MTX-PGs). This displacement accelerates the cellular efflux of the drug, thereby diminishing its therapeutic efficacy and in vivo retention 1[1].

MTX_Pathway MTX Methotrexate (MTX) AOX Aldehyde Oxidase (AOX) (EC 1.2.3.1) MTX->AOX Hepatic First-Pass XO Xanthine Oxidase (XO) (Minor Pathway) MTX->XO Minor contribution Metabolite 7-Hydroxymethotrexate (7-OH-MTX) AOX->Metabolite Oxidation at C7 XO->Metabolite Oxidation Tox Renal Precipitation & Nephrotoxicity Metabolite->Tox Acidic Urine Poly Competes for FPGS (Decreases MTX-PGs) Metabolite->Poly Intracellularly

Metabolic conversion of Methotrexate to 7-Hydroxymethotrexate via Aldehyde Oxidase.

Kinetic Modulation: Inhibitors and Inducers

Understanding the kinetic modulators of AOX is crucial for predicting drug-drug interactions (DDIs) during co-administration. In vitro assays utilizing human and rat liver cytosols have identified several potent modulators of this pathway.

For instance, Menadione acts as a highly specific, potent inhibitor of AOX, while allopurinol selectively inhibits XO. Interestingly, clinical administration of folic acid (but not folinic acid) competitively inhibits AOX, reducing 7-OH-MTX formation and altering clinical response phenotypes 1[1]. Furthermore, recent toxicological screens have identified the NSAID nimesulide (NIM) as a significant inducer of AOX activity, drastically upregulating 7-OH-MTX formation and increasing the risk of MTX-induced liver injury 4[4].

Quantitative Effects of Modulators on 7-OH-MTX Formation
Species / Experimental SystemModulator AddedTarget EnzymeEffect on 7-OH-MTX Formation
Human Liver CytosolMenadione (100 µM)Aldehyde Oxidase (AOX)69% reduction
Rat Liver CytosolMenadione (100 µM)Aldehyde Oxidase (AOX)94% reduction
Human Liver CytosolAllopurinol (100 µM)Xanthine Oxidase (XO)31.5% reduction
Rat Liver CytosolAllopurinol (100 µM)Xanthine Oxidase (XO)No significant effect
Human HepatocytesNimesulide (20 µM)Aldehyde Oxidase (AOX)2.0-fold increase
Rat HepatocytesNimesulide (20 µM)Aldehyde Oxidase (AOX)3.1-fold increase

(Data synthesized from comparative in vitro studies 2[2], 4[4])

Experimental Methodology: Cytosolic Biotransformation Assay

To accurately study the MTX to 7-OH-MTX pathway, researchers must utilize subcellular fractions that preserve soluble enzymes. Standard liver microsomes are ineffective for this assay because AOX is located entirely within the cytosolic fraction, not bound to the endoplasmic reticulum 2[2].

Workflow Prep 1. Liver Cytosol Prep (Human/Rat) Incubate 2. Substrate Incubation (MTX + Cytosol + Buffer) Prep->Incubate Stop 3. Reaction Termination (Cold Acetonitrile) Incubate->Stop 37°C, 30-60 min Inhibit Control: Add Menadione (AOX Inhibitor) Inhibit->Incubate Validation Step Centrifuge 4. Protein Precipitation & Centrifugation Stop->Centrifuge Analyze 5. LC-MS/MS Analysis (Quantify 7-OH-MTX) Centrifuge->Analyze Supernatant extraction

In vitro workflow for quantifying 7-OH-MTX formation using liver cytosol fractions.

Protocol: Self-Validating In Vitro Hepatic Metabolism Assay

This protocol outlines a highly controlled system for quantifying 7-OH-MTX formation, designed to ensure high reproducibility and mechanistic accuracy in drug metabolism and pharmacokinetics (DMPK) studies.

Step 1: Preparation of Cytosolic Matrix

  • Action: Thaw pooled human or rat liver cytosol on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 1 mM EDTA.

  • Causality: Because AOX is a soluble enzyme, utilizing the cytosolic fraction instead of microsomes ensures the presence of the target enzyme. EDTA is strictly required to chelate divalent cations, which prevents the activation of endogenous proteases and maintains the structural integrity of the enzyme's molybdenum cofactor.

Step 2: Inhibitor Pre-incubation (Self-Validating Control)

  • Action: Aliquot the cytosol/buffer mixture into reaction vessels. To the negative control vessels, add Menadione to a final concentration of 100 µM and pre-incubate for 5 minutes at 37°C.

  • Causality: Incorporating a specific AOX inhibitor like Menadione validates the assay. It ensures that any observed MTX depletion and subsequent 7-OH-MTX formation in the test samples is specifically driven by AOX-mediated hydroxylation, rather than non-specific degradation or alternative enzymatic pathways 2[2].

Step 3: Substrate Addition & Incubation

  • Action: Initiate the reaction by adding MTX to a final concentration of 100 µM. Incubate the mixture in a shaking water bath at 37°C for 30 to 60 minutes.

  • Causality: A temperature of 37°C precisely mimics physiological core conditions, ensuring optimal thermodynamic kinetics for the AOX enzyme. Continuous shaking ensures homogenous substrate-enzyme interaction, preventing localized substrate depletion.

Step 4: Reaction Termination

  • Action: Terminate the reaction by adding an equal volume of ice-cold acetonitrile to the mixture.

  • Causality: The sudden introduction of a cold organic solvent rapidly denatures the cytosolic proteins. This instantly halts all enzymatic activity, locking the metabolite concentration in place for accurate downstream quantification.

Step 5: Protein Precipitation & LC-MS/MS Analysis

  • Action: Vortex the terminated mixture for 30 seconds, then centrifuge at 14,000 × g for 15 minutes at 4°C. Extract the clear supernatant and analyze via LC-MS/MS.

  • Causality: Centrifugation pellets the denatured proteins. The resulting supernatant contains the isolated MTX and newly formed 7-OH-MTX, free from protein matrix interference. This allows for high-resolution mass spectrometric quantification against a standard calibration curve.

References

  • Source: PMC / nih.
  • Source: biomed.cas.
  • Title: Methotrexate an Old Drug with New Tricks Source: MDPI URL
  • Source: PMC / nih.
  • Source: PubMed / nih.
  • Source: PMC / nih.

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Analytical Integration of Deuterated 7-Hydroxymethotrexate Ammonium

Executive Summary is a foundational antifolate agent utilized extensively in oncology and rheumatology to inhibit dihydrofolate reductase and disrupt DNA synthesis[1]. Despite its efficacy, MTX possesses a notoriously na...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

is a foundational antifolate agent utilized extensively in oncology and rheumatology to inhibit dihydrofolate reductase and disrupt DNA synthesis[1]. Despite its efficacy, MTX possesses a notoriously narrow therapeutic index. In the liver, MTX is rapidly oxidized into its major circulating metabolite,[2]. Because the aqueous solubility of 7-OH-MTX is three- to five-fold lower than that of the parent drug, high-dose MTX therapy carries a severe risk of renal tubule precipitation and subsequent nephrotoxicity[3].

Consequently, Therapeutic Drug Monitoring (TDM) is a mandatory clinical protocol. To achieve high-precision quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the integration of a Stable Isotope-Labeled Internal Standard (SIL-IS) is strictly required. (7-OH-MTX-d3 ammonium) serves as the industry gold standard for this analytical application[1].

Part 1: Physicochemical Properties & Structural Causality

Understanding the physical properties of 7-OH-MTX-d3 ammonium is critical for formulating stable stock solutions and optimizing chromatographic recovery.

Quantitative Physicochemical Profile
PropertyValueCausality / Analytical Implication
Molecular Formula C₂₀H₁₉D₃N₈O₆ • NH₃Deuterium substitution provides a +3 Da mass shift, allowing distinct MS/MS MRM filtering while maintaining identical chromatographic retention to the endogenous analyte.
Appearance Brownish-yellow solid[4]Characteristic of the highly conjugated pteridine ring system.
Melting Point >180°C (decomposes)[4]Indicates high thermal stability, though degradation occurs before true melting due to the complex polyglutamate-like structure.
Solubility Soluble in DMSO, Water + NH₄OH[4]The ammonium salt disrupts the rigid intermolecular hydrogen bonding of the free acid, enabling stock solution preparation without introducing non-volatile metal ions.
Storage -20°C, desiccated, dark[4]Prevents photolytic degradation (UV light cleaves the C9-N10 bond) and ambient hydrolysis.
Causality of the Ammonium Salt Form

Why not use the free acid of 7-OH-MTX-d3? The free acid exhibits extremely poor aqueous solubility due to a highly stable crystalline lattice formed by intermolecular hydrogen bonds between the pteridine core and the glutamic acid tail. By formulating this standard as an ammonium salt, the lattice energy is lowered. More importantly, unlike sodium or potassium salts, the ammonium counter-ion is highly volatile. During the electrospray ionization (ESI) process in LC-MS/MS, ammonium evaporates as NH₃ gas, preventing the formation of stable [M+Na]⁺ adducts that would otherwise dilute the primary [M+H]⁺ ion signal and reduce assay sensitivity.

Part 2: Metabolic Pathway & Clinical Significance

The clinical necessity of monitoring 7-OH-MTX stems directly from its metabolic pathway and physical tendency to precipitate in acidic environments.

MTX_Metabolism MTX Methotrexate (MTX) Enzyme Hepatic Aldehyde Oxidase MTX->Enzyme Oxidation Metabolite 7-Hydroxymethotrexate (7-OH-MTX) Enzyme->Metabolite Tox Renal Tubule Precipitation Metabolite->Tox Low Solubility (High Dose) Clearance Renal Excretion Metabolite->Clearance Normal Clearance

Fig 1. Hepatic metabolism of MTX to 7-OH-MTX and subsequent renal clearance pathways.

Part 3: Analytical Workflow & Protocol (LC-MS/MS)

The following workflow demonstrates the integration of 7-OH-MTX-d3 ammonium into a clinical LC-MS/MS pipeline.

LCMS_Workflow Sample Patient Plasma (Unknown 7-OH-MTX) IS Spike SIL-IS (7-OH-MTX-d3 Ammonium) Sample->IS Prep Protein Precipitation (ACN + 5% TCA) IS->Prep Disrupt Binding Centrifuge Centrifugation (14,000 x g) Prep->Centrifuge Isolate Supernatant LC HPLC Separation (C18 Column) Centrifuge->LC MS MS/MS Detection (MRM Mode) LC->MS ESI(+) Data Quantification (Peak Area Ratio) MS->Data

Fig 2. LC-MS/MS analytical workflow for 7-OH-MTX quantification using a deuterated IS.

Step-by-Step Methodology: Self-Validating LC-MS/MS Protocol

To ensure trustworthiness and reproducibility, this protocol integrates internal validation checkpoints at critical stages.

Step 1: Stock Solution & SIL-IS Preparation

  • Weigh 1.0 mg of 7-OH-MTX-d3 ammonium solid.

  • Dissolve in 1.0 mL of 50:50 Methanol:Water containing 0.1% Ammonium Hydroxide to achieve a 1 mg/mL stock[4].

    • Causality: The basic pH ensures complete deprotonation of the carboxylic acids, maximizing solubility and preventing standard precipitation during storage.

  • Dilute with 100% Acetonitrile to create a 50 ng/mL working IS solution.

Step 2: Protein Precipitation (Sample Extraction)

  • Aliquot 50 µL of patient plasma into a microcentrifuge tube.

  • Add 10 µL of the 50 ng/mL 7-OH-MTX-d3 working IS solution.

  • Add 150 µL of a solution[2].

    • Causality: MTX and its metabolites are highly protein-bound (approx. 50-60%). TCA aggressively denatures the secondary structure of plasma proteins, releasing the bound drug, while acetonitrile drives the precipitation of the denatured proteins[2].

  • Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial.

    • System Validation Check: Spike a blank plasma sample with the IS post-extraction and compare its peak area to a pre-extraction spike. Recovery must exceed 85% to validate the precipitation efficiency.

Step 3: Chromatographic Separation

  • Inject 5 µL onto a C18 analytical column (e.g., 150 mm × 4.6 mm, 5 µm)[2].

  • Run a gradient elution using Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

    • System Validation Check: Monitor the retention time of 7-OH-MTX-d3. It must perfectly co-elute with the unlabeled 7-OH-MTX. Any retention time drift indicates column degradation or mobile phase preparation errors.

Step 4: MS/MS Detection & Quantification

  • Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode.

  • Monitor the Multiple Reaction Monitoring (MRM) transitions:

    • Unlabeled 7-OH-MTX: m/z 471.2 → 324.1

    • Deuterated 7-OH-MTX-d3: m/z 474.2 → 327.1

    • System Validation Check: Calculate the peak area ratio (Analyte / IS). The use of the d3-isotope perfectly corrects for matrix effects (ion suppression/enhancement) because both molecules experience the exact same ESI environment at the exact same time, ensuring the calibration curve remains linear and trustworthy.

References

  • Title: Methotrexate | C20H22N8O5 | CID 126941 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: 432545-62-5 - Physico-chemical Properties Source: ChemBK URL: [Link]

  • Title: Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples Source: Journal of Pharmaceutical Analysis (via PMC) URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Stability of 7-Hydroxymethotrexate-d3

This guide offers a comprehensive exploration of the stability of 7-Hydroxymethotrexate-d3, an essential internal standard for the accurate quantification of 7-Hydroxymethotrexate in biological matrices. Authored for res...

Author: BenchChem Technical Support Team. Date: March 2026

This guide offers a comprehensive exploration of the stability of 7-Hydroxymethotrexate-d3, an essential internal standard for the accurate quantification of 7-Hydroxymethotrexate in biological matrices. Authored for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to ensure the integrity and reliability of bioanalytical data.

Part 1: Foundational Concepts

The Critical Role of 7-Hydroxymethotrexate in Methotrexate Pharmacokinetics

Methotrexate (MTX) is a cornerstone of therapy in oncology and autoimmune diseases.[1][2] Its therapeutic and toxic effects are closely linked to its plasma concentrations and those of its principal metabolite, 7-Hydroxymethotrexate (7-OH-MTX).[3][4] Formed in the liver, 7-OH-MTX has significantly lower pharmacological activity but can contribute to nephrotoxicity due to its poor aqueous solubility.[4] Consequently, precise monitoring of both MTX and 7-OH-MTX is imperative for patient safety and therapeutic optimization.

The Imperative of Deuterated Internal Standards in Bioanalysis

In quantitative liquid chromatography-mass spectrometry (LC-MS) assays, stable isotope-labeled internal standards are the gold standard for achieving the highest accuracy and precision. 7-Hydroxymethotrexate-d3, in which three hydrogen atoms have been replaced by deuterium, is the ideal internal standard for the quantification of 7-OH-MTX.[5][6] Its physicochemical properties are nearly identical to the analyte, ensuring it co-elutes and experiences similar ionization effects, thereby compensating for variations in sample preparation and instrument response.[7]

Scope of This Guide

This guide provides a detailed examination of the factors influencing the stability of 7-Hydroxymethotrexate-d3. It covers recommended storage and handling procedures, potential degradation pathways, and robust analytical methods for stability assessment, ensuring the continued integrity of this critical reagent.

Part 2: Physicochemical Properties and Stability Profile

Chemical Structure and Properties

The chemical structures of 7-Hydroxymethotrexate and its deuterated analog are presented below. The deuterium atoms in 7-Hydroxymethotrexate-d3 are typically located on the N-methyl group, a site not readily susceptible to chemical exchange.

General Principles of Deuterated Compound Stability

The stability of deuterated compounds is governed by the same factors as their non-deuterated counterparts: temperature, light, pH, and the chemical environment.[8] The carbon-deuterium (C-D) bond is slightly stronger than the carbon-hydrogen (C-H) bond, which can impart a marginal increase in stability. However, the most critical consideration unique to deuterated compounds is the potential for hydrogen-deuterium (H/D) exchange, where a deuterium atom is replaced by a hydrogen atom from the surrounding medium. This is more likely to occur at exchangeable sites like -OH, -NH, and -SH groups.[7][9] For 7-Hydroxymethotrexate-d3, the deuterium labels are on a methyl group and are thus not readily exchangeable under typical analytical conditions.

Factors Influencing the Stability of 7-Hydroxymethotrexate (and by extension, 7-Hydroxymethotrexate-d3)

The stability of 7-Hydroxymethotrexate-d3 can be inferred from studies on methotrexate and 7-hydroxymethotrexate.

  • pH: Methotrexate exhibits maximum stability in the pH range of 6 to 8.[10] Deviations from this range, particularly into alkaline conditions, can accelerate degradation.[11][12] It is therefore recommended to maintain solutions of 7-Hydroxymethotrexate-d3 within a neutral pH range.

  • Temperature: Elevated temperatures accelerate the degradation of methotrexate.[13] Long-term storage should be at refrigerated (2-8 °C) or frozen (-20 °C or -80 °C) temperatures.[14][15][16]

  • Light: Methotrexate is known to be photolabile, and exposure to light can lead to photodegradation.[10][17][18][19] Therefore, it is crucial to protect 7-Hydroxymethotrexate-d3 from light by using amber vials or by working under subdued light conditions.

  • Solvent/Formulation: The choice of solvent can impact stability. Aqueous solutions are common, but for stock solutions, organic solvents like methanol or DMSO may be used. The stability in these solvents should be experimentally verified. Studies have shown methotrexate to be stable in 0.9% sodium chloride injection for extended periods.[14][20]

Known Degradation Pathways

The degradation pathways of 7-Hydroxymethotrexate are expected to be similar to those of methotrexate.

  • Hydrolysis: Methotrexate can undergo hydrolysis, particularly at the glutamic acid moiety.[17][21][22][23]

  • Oxidation: Oxidative degradation is another potential pathway.[24]

  • Photodegradation: Exposure to light can lead to the formation of several degradation products, including 2,4-diamino-6-pteridinecarbaldehyde and p-aminobenzoylglutamic acid.[17][25][26]

cluster_degradation Degradation Pathways 7-Hydroxymethotrexate-d3 7-Hydroxymethotrexate-d3 Hydrolysis Products Hydrolysis Products 7-Hydroxymethotrexate-d3->Hydrolysis Products Hydrolysis (pH, Temp) Oxidation Products Oxidation Products 7-Hydroxymethotrexate-d3->Oxidation Products Oxidation Photodegradation Products Photodegradation Products 7-Hydroxymethotrexate-d3->Photodegradation Products Light Exposure Start Start Prepare QC Samples Prepare QC Samples Start->Prepare QC Samples Freeze-Thaw Freeze-Thaw Prepare QC Samples->Freeze-Thaw Short-Term Short-Term Prepare QC Samples->Short-Term Long-Term Long-Term Prepare QC Samples->Long-Term Post-Preparative Post-Preparative Prepare QC Samples->Post-Preparative Analyze Samples Analyze Samples Freeze-Thaw->Analyze Samples Short-Term->Analyze Samples Long-Term->Analyze Samples Post-Preparative->Analyze Samples Compare to T0 Compare to T0 Analyze Samples->Compare to T0 Assess Stability Assess Stability Compare to T0->Assess Stability

Caption: Experimental workflow for a comprehensive stability study.

Study Design for Stability Evaluation
  • Freeze-Thaw Stability:

    • Prepare replicate quality control (QC) samples at low and high concentrations.

    • Analyze one set of replicates immediately (T0).

    • Subject the remaining replicates to three or more freeze-thaw cycles (e.g., freeze at -20°C or -80°C, thaw at room temperature).

    • Analyze the samples and compare the results to T0. [13][16][27]

  • Short-Term and Long-Term Stability:

    • Prepare replicate QC samples.

    • Store samples at the desired temperatures (e.g., room temperature, 2-8°C, -20°C).

    • Analyze samples at predetermined time points (e.g., 0, 24, 48 hours for short-term; 0, 1, 3, 6 months for long-term).

    • Compare results to the initial time point. [13][16][27]

  • Stock Solution Stability:

    • Prepare a stock solution of 7-Hydroxymethotrexate-d3.

    • Store it under the intended storage conditions.

    • At specified intervals, prepare fresh calibration curves and QC samples using the stored stock solution.

    • The results of the QCs should be within acceptable limits.

  • Post-Preparative Stability:

    • Process replicate QC samples and place them in the autosampler.

    • Analyze the samples at various time points (e.g., 0, 12, 24 hours).

    • Compare the results to assess stability in the autosampler. [13][16]

Analytical Methodology
  • LC-MS/MS Method for Potency and Purity Determination:

    • A validated LC-MS/MS method is the preferred technique for stability assessment. [27][28] * The method should be capable of separating 7-Hydroxymethotrexate-d3 from its potential degradants.

    • Monitor for any decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

  • Assessing Isotopic Purity and H/D Exchange:

    • High-resolution mass spectrometry can be used to confirm the isotopic distribution and detect any signs of H/D back-exchange. [9] * Proton NMR can also be employed to assess the degree and position of deuteration. [8]

Part 5: Data Interpretation and Troubleshooting

Establishing Acceptance Criteria

For stability to be acceptable, the mean concentration of the analyte in the stored samples should be within ±15% of the nominal concentration or the initial (T0) concentration.

Investigating Out-of-Specification Results

If instability is observed, a systematic investigation should be conducted to identify the root cause. This may involve:

  • Verifying the storage conditions (temperature logs, light exposure).

  • Examining the sample preparation procedure.

  • Inspecting the analytical method for any issues.

  • Characterizing the degradation products to understand the degradation pathway.

Part 6: Conclusion

The stability of 7-Hydroxymethotrexate-d3 is a critical parameter that underpins the reliability of bioanalytical data for its non-deuterated counterpart. By understanding the factors that influence its stability and implementing robust storage, handling, and stability testing protocols, researchers can ensure the integrity of this vital internal standard. A proactive approach to stability assessment is essential for generating high-quality, reproducible data in both research and regulated environments.

Part 7: References

  • Extended stability of 5-fluorouracil and methotrexate solutions in PVC containers. (n.d.). ResearchGate.

  • Determination of Methotrexate, 7-Hydroxymethotrexate, and 2,4-Diamino-N10-methylpteroic Acid by LC-MS/MS in Plasma and Cerebrospinal Fluid and Application in a Pharmacokinetic Analysis of High-Dose Methotrexate. (2014). PMC. [Link]

  • Physicochemical stability of Methotrexate Accord in punctured original vials and after dilution with 0.9% sodium chloride or 5% glucose solution in non-PVC bags. (2024). GaBIJ. [Link]

  • Simultaneous Determination of Unbound Plasma Concentration of Methotrexate and 7-Hydroxymethotrexate in Children Patients Receiving High-Dose Methotrexate Therapy. (2025). Taylor & Francis.

  • PharmGKB summary: methotrexate pathway. (2012). PMC. [Link]

  • Methotrexate Sodium. (n.d.). ASHP Publications.

  • Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring. (2019). PMC. [Link]

  • pH dependent chemical stability and release of methotrexate from a novel nanoceramic carrier. (2015). RSC Publishing. [Link]

  • Physical and Chemical Stability of Methotrexate... (2001). Ovid. [Link]

  • Determinants of the elimination of methotrexate and 7-hydroxy-methotrexate following high-dose infusional therapy to cancer patients. (2009). PMC. [Link]

  • Thermal and photolytic decomposition of methotrexate in aqueous solutions. (1976). PubMed. [Link]

  • Effect of concentration of Methotrexate on the degradation rate in the presence of PMS. (n.d.). ResearchGate.

  • Improved Bioavailability and High Photostability of Methotrexate by Spray-Dried Surface-Attached Solid Dispersion with an Aqueous Medium. (2019). PMC. [Link]

  • Stability of two methotrexate oral formulations. (2012). European Journal of Hospital Pharmacy. [Link]

  • Stability study of methotrexate in 0.9% sodium chloride injection and 5% dextrose injection with limit tests for impurities. (2017). American Journal of Health-System Pharmacy. [Link]

  • In Vitro Stability Study of Methotrexate in Blood and Plasma Samples for Routine Monitoring. (2025). ResearchGate.

  • Statistical Analysis of Methotrexate Degradation by UV-C Photolysis and UV-C/TiO 2 Photocatalysis. (2023). MDPI. [Link]

  • Methotrexate catabolism to 7-hydroxy methotrexate in rheumatoid arthritis alters drug efficacy and retention and is reduced by folic acid supplements. (2018). PMC. [Link]

  • Hydrolysis of methotrexate-immunoglobulin conjugates by liver homogenates and characterization of catabolites. (1987). PubMed. [Link]

  • Deuterated Standards for LC-MS Analysis. (2025). ResolveMass Laboratories Inc.. [Link]

  • pH dependent chemical stability and release of methotrexate from a novel nanoceramic carrier. (2025). ResearchGate.

  • Alternative Methotrexate Oral Formulation: Enhanced Aqueous Solubility, Bioavailability, Photostability, and Permeability. (2022). MDPI. [Link]

  • 7-Hydroxymethotrexate-d3 (sodium). (n.d.). Young in Frontier. [Link]

  • Hydrolytic cleavage of methotrexate gamma-polyglutamates by folylpolyglutamyl hydrolase derived from various tumors and normal tissues of the mouse. (1986). PubMed. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). YouTube. [Link]

  • Synthesis of methotrexate. (1978). Google Patents.

  • Photodegradation of methotrexate in aqueous solution: degradation kinetics and identification of transformation products. (2021). ResearchGate.

  • Photodegradation of methotrexate in aqueous solution: degradation kinetics and identification of transformation products. (2022). ResearchGate. [Link]

  • 7-Hydroxy Methotrexate-d3. (n.d.). Pharmaffiliates. [Link]

  • The Pharmacokinetics of Methotrexate and Its 7-hydroxy Metabolite in Patients With Rheumatoid Arthritis. (1996). PubMed. [Link]

  • Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples. (2019). ScienceOpen. [Link]

  • Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples. (2019). PMC. [Link]

  • Disparate mechanisms of antifolate resistance provoked by methotrexate and its metabolite 7-hydroxymethotrexate in leukemia cells. (2004). ASH Publications. [Link]

  • Development of an Assay for Methotrexate and Its Metabolites 7-Hydroxy Methotrexate and DAMPA in Serum by LC-MS/MS. (2016). PubMed. [Link]

  • Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. (2021). PMC. [Link]

Sources

Foundational

Applications of stable isotope labeled Methotrexate metabolites

An In-depth Technical Guide to the Applications of Stable Isotope-Labeled Methotrexate Metabolites Introduction: Precision in Pharmacology Methotrexate (MTX), an antifolate agent, is a cornerstone therapeutic for a spect...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Applications of Stable Isotope-Labeled Methotrexate Metabolites

Introduction: Precision in Pharmacology

Methotrexate (MTX), an antifolate agent, is a cornerstone therapeutic for a spectrum of conditions, from various cancers to autoimmune diseases like rheumatoid arthritis.[1][2] Its clinical utility, however, is hampered by significant inter-patient variability in both efficacy and toxicity.[3] This variability is largely dictated by the complex in vivo transformation of MTX into its key metabolites: 7-hydroxymethotrexate (7-OH-MTX), 2,4-diamino-N¹⁰-methylpteroic acid (DAMPA), and intracellular methotrexate polyglutamates (MTX-PGs).[3] Understanding the dynamics of these metabolites is paramount for optimizing therapy, a practice known as Therapeutic Drug Monitoring (TDM).

Stable isotope labeling, the incorporation of non-radioactive heavy isotopes like deuterium (²H or D) or carbon-13 (¹³C) into a molecule, has emerged as a transformative tool in this endeavor. While the use of stable isotope-labeled (SIL) MTX as an internal standard is well-established, this guide focuses on the more advanced applications of stable isotope-labeled methotrexate metabolites. These molecules are not just analytical reagents but sophisticated probes for dissecting the intricate pharmacology of methotrexate, offering unparalleled precision in pharmacokinetic, metabolic, and drug interaction studies.

The Methotrexate Metabolic Landscape

Upon administration, methotrexate undergoes extensive metabolism. The liver primarily converts it to 7-OH-MTX, while gut bacteria can form DAMPA.[1][3] Intracellularly, the enzyme folylpolyglutamate synthetase (FPGS) sequentially adds glutamate residues to MTX, forming a series of active MTX-PGs (MTX-PG₂ to MTX-PG₇).[4] These polyglutamated forms are retained within the cell, exhibiting prolonged and more potent inhibitory effects on key enzymes in the folate pathway compared to the parent drug.[5] The balance between the formation and hydrolysis of these metabolites, and their respective concentrations, are critical determinants of the drug's therapeutic and toxic effects.

Methotrexate_Metabolism cluster_0 cluster_1 MTX Methotrexate (MTX) OH_MTX 7-Hydroxymethotrexate (7-OH-MTX) MTX->OH_MTX Aldehyde Oxidase (Liver) DAMPA DAMPA MTX->DAMPA Bacterial Enzymes (Gut) Target_Inhibition Target Enzyme Inhibition (e.g., DHFR, TYMS) MTX->Target_Inhibition invis1 MTX->invis1 Extracellular Extracellular Space Intracellular Intracellular Space MTX_PGs Methotrexate Polyglutamates (MTX-PG₁₋₇) MTX_PGs->MTX MTX_PGs->Target_Inhibition invis1->MTX_PGs FPGS (Polyglutamation) invis2

Caption: Metabolic pathway of Methotrexate (MTX).

Core Application I: The Gold Standard in Bioanalysis - Isotope Dilution Mass Spectrometry

The most widespread and fundamental application of SIL MTX metabolites is as internal standards (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[4][6][7] This technique, known as isotope dilution mass spectrometry, is the gold standard for bioanalysis due to its exceptional accuracy and precision.

The Causality Behind the Choice: Why is a stable isotope-labeled metabolite, such as 7-Hydroxymethotrexate-d3, superior to a structurally similar but unlabeled analog as an internal standard?[8]

  • Co-elution: The SIL-IS is chemically identical to the analyte, ensuring it behaves identically during chromatographic separation. It elutes at the same retention time, providing the most accurate correction for any variations during the analytical run.

  • Identical Ionization Efficiency: The SIL-IS and the analyte experience the same degree of ionization enhancement or suppression from the biological matrix (e.g., plasma, cell lysates). This is a critical factor in electrospray ionization (ESI), where matrix effects can be a significant source of error. The SIL-IS perfectly mirrors and corrects for these effects.

  • Correction for Sample Loss: Any loss of analyte during sample preparation (e.g., protein precipitation, extraction) will be matched by a proportional loss of the SIL-IS, which is added at the very beginning of the workflow.

This self-validating system ensures that the final calculated concentration of the metabolite is highly reliable, which is essential for clinical TDM and regulatory submissions.

Table 1: Representative LC-MS/MS Parameters for MTX and Metabolites
AnalytePrecursor Ion (m/z)Product Ion (m/z)Internal StandardIS Precursor (m/z)IS Product (m/z)
Methotrexate (MTX)455.2308.2Methotrexate-d₃458.2311.2
7-OH-Methotrexate471.2324.17-OH-Methotrexate-d₃474.2327.1
MTX-Polyglutamate 2584.2437.2¹³C₅,¹⁵N-MTX-PG₂589.2442.2
MTX-Polyglutamate 3713.3566.2¹³C₅,¹⁵N-MTX-PG₃718.3571.2
Note: Exact m/z values may vary slightly based on instrumentation and adduct formation. SIL-IS for polyglutamates are examples and may not be commercially available.
Experimental Protocol: Quantification of 7-OH-MTX in Human Plasma

This protocol outlines a typical workflow for the precise measurement of 7-OH-MTX concentrations using a SIL internal standard.

1. Sample Preparation (Protein Precipitation):

  • To a 1.5 mL microcentrifuge tube, add 50 µL of human plasma sample, quality control, or calibration standard.

  • Add 150 µL of a protein precipitation solution (e.g., methanol or acetonitrile) containing the internal standard, 7-Hydroxymethotrexate-d₃, at a known concentration (e.g., 100 ng/mL).

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., Waters Acquity BEH C18, 2.1 mm x 100 mm, 1.7 µm).[6][9]

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in water, pH 10.[4][7]

    • Mobile Phase B: Methanol.

    • Flow Rate: 0.3 mL/min.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 3 minutes, followed by re-equilibration.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Transitions: Monitor the specific precursor-to-product ion transitions for both the native 7-OH-MTX and the 7-OH-Methotrexate-d₃ internal standard as detailed in Table 1.

3. Data Analysis:

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the Peak Area Ratio (Analyte Area / Internal Standard Area).

  • Construct a calibration curve by plotting the Peak Area Ratio against the known concentrations of the calibration standards.

  • Determine the concentration of 7-OH-MTX in the unknown samples by interpolating their Peak Area Ratios from the calibration curve.

Bioanalytical_Workflow Start Plasma Sample Add_IS Spike with SIL-Metabolite IS Start->Add_IS Precipitate Protein Precipitation (e.g., Methanol) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Inject Inject into LC-MS/MS Supernatant->LC_Inject LC_Sep Chromatographic Separation (C18) LC_Inject->LC_Sep MS_Detect Mass Spectrometric Detection (MRM) LC_Sep->MS_Detect Data_Analysis Data Analysis (Peak Area Ratio) MS_Detect->Data_Analysis Result Concentration Report Data_Analysis->Result

Caption: Workflow for metabolite quantification using a SIL-IS.

Core Application II: Dissecting Metabolite-Specific Pharmacokinetics

A more advanced application involves using SIL metabolites as tracers to study their own pharmacokinetic (PK) profiles in vivo. For instance, by administering a microdose of labeled 7-OH-MTX alongside the parent MTX, researchers can precisely track the fate of that specific metabolite pool.

The Experimental Advantage:

  • Source Differentiation: Mass spectrometry can distinguish between the administered labeled metabolite (e.g., 7-OH-MTX-d₃) and the unlabeled metabolite formed from the parent drug. This allows for the calculation of the true formation rate and clearance of the metabolite, which is impossible with non-labeled techniques.

  • Metabolite-as-a-Drug: This approach treats the metabolite as a drug in its own right, enabling the determination of its unique PK parameters (half-life, volume of distribution, clearance). This is crucial for understanding its contribution to the overall safety and efficacy profile. For example, it can help determine if the 7-OH-MTX metabolite, which has lower solubility, has a longer or shorter half-life than the parent MTX, informing risks of nephrotoxicity.[1]

  • Polyglutamation Dynamics: Administering a labeled MTX and then monitoring the appearance of labeled MTX-PGs over time allows for the direct measurement of the rate and extent of intracellular polyglutamation, a key driver of MTX efficacy.[10]

Core Application III: Mechanistic Insights into Drug-Drug Interactions (DDIs)

Many drugs can interfere with methotrexate's transport and metabolism, leading to potentially severe toxicity.[1][11][12] SIL metabolites provide the analytical precision needed to definitively investigate these interactions.

Investigative Power:

  • Inhibition of Formation: In a study investigating the interaction between MTX and a proton pump inhibitor (PPI), researchers can use the highly accurate SIL-IS method to quantify 7-OH-MTX levels.[13] A significant decrease in the metabolite-to-parent drug ratio would provide strong evidence that the PPI inhibits the aldehyde oxidase enzyme responsible for its formation.

  • Inhibition of Efflux: SIL-metabolites can be used to probe the inhibition of specific drug transporters. For example, the interaction between MTX and benzimidazoles is thought to be mediated by competition for the BCRP transporter.[14] By using labeled MTX and 7-OH-MTX in cellular transport assays with and without the interacting drug, the specific inhibition of transport for each molecule can be quantified. This provides a clear mechanistic explanation for the clinically observed DDI.

Core Application IV: Tracing Metabolic Pathways and Biomarker Discovery

Stable isotope tracers are powerful tools for mapping the flow of molecules through complex biochemical networks, a field known as metabolomics or metabolic pathway analysis.[15][16] By introducing a ¹³C-labeled MTX or metabolite into a cellular system, researchers can trace the labeled atoms as they are incorporated into downstream metabolites.

This approach can reveal how MTX and its metabolites perturb cellular metabolism beyond the direct inhibition of folate pathways. For example, tracing studies could identify unexpected alterations in amino acid, carbohydrate, or lipid metabolism. These newly identified metabolic shifts can serve as novel biomarkers to predict a patient's response to MTX therapy or their risk of developing adverse effects, paving the way for more personalized treatment strategies.

Conclusion

Stable isotope-labeled methotrexate metabolites are far more than simple analytical standards. They are indispensable tools for modern drug research and development. From providing the bedrock of accuracy in clinical TDM to enabling sophisticated studies of metabolite-specific pharmacokinetics, drug interactions, and broad metabolic profiling, these labeled compounds empower scientists to unravel the complex pharmacology of methotrexate with unprecedented clarity. The insights gained from their application are crucial for enhancing the safe and effective use of this vital medication, ultimately leading to better patient outcomes.

References

  • den Boer, E., et al. (2012). A U–HPLC–ESI–MS/MS–Based Stable Isotope Dilution Method for the Detection and Quantitation of Methotrexate in Plasma. Therapeutic Drug Monitoring, 34(4), 432-439. [Link]

  • Karami, F., et al. (2019). Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples. Journal of Pharmaceutical Analysis, 9(6), 373-391. [Link]

  • Wu, Y., et al. (2021). Simultaneous determination of erythrocyte methotrexate polyglutamates by a novel and simple HPLC-MS/MS method with stable isotope-labeled internal standards. Journal of Separation Science, 44(9), 1852-1865. [Link]

  • Karami, F., Ranjbar, S., Ghasemi, Y., & Negahdaripour, M. (2019). Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples. Journal of Pharmaceutical Analysis, 9(6), 373-391. [Link]

  • Feng, Z., et al. (2021). A Validated HPLC-MS/MS Method for Quantification of Methotrexate and Application for Therapeutic Drug Monitoring in Children and Adults with Non-Hodgkin Lymphoma. Drug Design, Development and Therapy, 15, 4649-4659. [Link]

  • de Jonge, R., et al. (2012). A U-HPLC-ESI-MS/MS-based stable isotope dilution method for the detection and quantitation of methotrexate in plasma. Therapeutic Drug Monitoring, 34(4), 432-439. [Link]

  • Wu, Y., et al. (2021). Simultaneous determination of erythrocyte methotrexate polyglutamates by a novel and simple HPLC-MS/MS method with stable isotope-labeled internal standards. Journal of Separation Science, 44(9), 1852-1865. [Link]

  • Pirali, T., Serafini, M., Cargnin, S., & Genazzani, A. A. (2019). Applications of Deuterium in Medicinal Chemistry. Journal of Medicinal Chemistry, 62(11), 5276-5297. [Link]

  • Faubert, B., et al. (2023). Metabolic pathway analysis using stable isotopes in patients with cancer. Nature Reviews Cancer, 23(10), 701-720. [Link]

  • Hulikal, V. Deuterium Labeled Compounds in Drug Discovery Process. Heavy Water Board. [Link]

  • van der Heijden, J., et al. (2004). Mechanism of the Pharmacokinetic Interaction between Methotrexate and Benzimidazoles. Cancer Research, 64(16), 5533-5536. [Link]

  • Adamson, P. C., et al. (2000). Pharmacokinetics and metabolism of the methotrexate metabolite 2,4-diamino-N>10>-methylpteroic acid. Journal of Pharmacology and Experimental Therapeutics, 294(3), 894-901. [Link]

  • Sarneski, C., et al. (2020). Deuterated reagents in multicomponent reactions to afford deuterium-labeled products. Beilstein Journal of Organic Chemistry, 16, 195-203. [Link]

  • Crown, S. B., & Antoniewicz, M. R. (2013). Stable Isotope Tracers for Metabolic Pathway Analysis. In Metabolic Flux Analysis (pp. 13-28). Humana Press. [Link]

  • Howard, S.C., et al. (2024). Methotrexate. In: StatPearls. StatPearls Publishing. [Link]

  • Scilit. Drug interactions with methotrexate. [Link]

  • McGuire, J. J., et al. (1985). Enzymatic synthesis of polyglutamate derivatives of 7-hydroxymethotrexate. Biochemical Pharmacology, 34(3), 339-345. [Link]

  • EBSCO Information Services. Methotrexate (drug interactions). [Link]

  • Lee, S., et al. (2022). Quantitation of methotrexate polyglutamates in red blood cells and application in patients with Crohn's disease. Scientific Reports, 12(1), 10631. [Link]

  • den Boer, E., et al. (2013). Measuring methotrexate polyglutamates in red blood cells: A new LC-MS/MS-based method. Journal of Chromatography B, 927, 104-110. [Link]

  • Mackey, A. C., et al. (2012). Accumulating Evidence for a Drug–Drug Interaction Between Methotrexate and Proton Pump Inhibitors. The Oncologist, 17(4), 550-554. [Link]

  • Malinge, S., & Favier, A. (2018). Stable isotope tracers for metabolic pathway analysis. Methods in Molecular Biology, 1709, 1-17. [Link]

  • Yuan, Z. F., et al. (2017). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Journal of Visualized Experiments, (128), 56212. [Link]

  • Wikipedia. Methotrexate. [Link]

Sources

Exploratory

An In-depth Technical Guide to 7-Hydroxymethotrexate-d3 Ammonium: Identification and Application

This guide provides a comprehensive technical overview of 7-Hydroxymethotrexate-d3 ammonium salt, a critical internal standard for the quantitative analysis of methotrexate and its primary metabolite, 7-hydroxymethotrexa...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 7-Hydroxymethotrexate-d3 ammonium salt, a critical internal standard for the quantitative analysis of methotrexate and its primary metabolite, 7-hydroxymethotrexate. Designed for researchers, clinical chemists, and professionals in drug development, this document delves into the core aspects of its identification, the rationale for its use, and detailed analytical methodologies.

Introduction: The Clinical Imperative for Monitoring Methotrexate and its Metabolites

Methotrexate (MTX) is a potent antifolate agent widely employed in the treatment of various cancers and autoimmune diseases. Its therapeutic efficacy is, however, closely shadowed by a narrow therapeutic window and the potential for severe toxicity. The metabolism of methotrexate is a critical factor influencing both its therapeutic action and its adverse effects. A primary metabolic pathway involves the oxidation of methotrexate by hepatic aldehyde oxidase to form 7-hydroxymethotrexate (7-OH-MTX).

While 7-OH-MTX is a less potent inhibitor of dihydrofolate reductase compared to its parent compound, its accumulation can contribute significantly to nephrotoxicity due to its lower solubility. Consequently, therapeutic drug monitoring (TDM) of both methotrexate and 7-hydroxymethotrexate is essential for optimizing treatment regimens and mitigating toxicity. The use of a stable isotope-labeled internal standard is paramount for achieving the accuracy and precision required in clinical and research settings. 7-Hydroxymethotrexate-d3 ammonium salt serves this vital role.

Compound Identification and Properties

Accurate identification of a reference standard is the foundation of any quantitative analytical method. This section provides the key identifiers and physicochemical properties of 7-Hydroxymethotrexate-d3 ammonium salt.

PropertyValueSource(s)
Chemical Name (4-(((2,4-diamino-7-hydroxypteridin-6-yl)methyl)(methyl-d3)amino)benzoyl)-D-glutamic acid, ammonia salt[1]
CAS Number 478518-93-3 (Ammonium Salt)[1]
Alternate CAS 432545-62-5 (Free Acid)[2]
Molecular Formula C20H22D3N9O6[2][3]
Molecular Weight 490.49 g/mol [2][3]
Appearance Orange Solid[]
Storage -20°C[1][5]
Shipping Room Temperature[1][5]

The Rationale for a Deuterated Internal Standard

The selection of an appropriate internal standard is a critical decision in developing a robust quantitative assay. The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis as closely as possible, without interfering with its measurement. Stable isotope-labeled (SIL) internal standards, such as 7-Hydroxymethotrexate-d3, are considered the gold standard for mass spectrometry-based quantification for several key reasons:

  • Co-elution with the Analyte: Due to its identical chemical structure, save for the isotopic substitution, 7-Hydroxymethotrexate-d3 exhibits nearly identical chromatographic retention times to the endogenous 7-hydroxymethotrexate. This co-elution ensures that any matrix effects (e.g., ion suppression or enhancement) experienced by the analyte are mirrored by the internal standard, leading to more accurate quantification.

  • Similar Extraction Recovery: The deuterated standard will have extraction and recovery efficiencies that are virtually identical to the unlabeled analyte during sample preparation procedures, such as protein precipitation or solid-phase extraction.

  • Distinct Mass-to-Charge Ratio (m/z): The three deuterium atoms on the methyl group provide a +3 Da mass shift compared to the unlabeled compound. This mass difference allows for the simultaneous detection and differentiation of the analyte and the internal standard by the mass spectrometer without cross-talk.

  • Chemical Stability of the Label: The deuterium atoms are placed on the N-methyl group, a position that is not subject to metabolic exchange. This ensures the isotopic label remains intact throughout the analytical process.

The following diagram illustrates the workflow for utilizing a stable isotope-labeled internal standard in a typical LC-MS/MS bioanalytical assay.

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Interpretation sample Biological Matrix (e.g., Plasma, Serum) spike Spike with 7-OH-MTX-d3 IS sample->spike extract Protein Precipitation or SPE spike->extract supernatant Supernatant/ Eluate extract->supernatant lc LC Separation (Co-elution) supernatant->lc Injection ms Mass Spectrometry (Detection) lc->ms quant Quantification ms->quant ms->quant Peak Area Ratios (Analyte/IS) cal_curve Calibration Curve quant->cal_curve concentration Analyte Concentration cal_curve->concentration

Caption: Workflow for Bioanalytical Quantification using a Stable Isotope-Labeled Internal Standard.

Analytical Identification and Quantification Protocol

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of methotrexate and its metabolites in biological matrices. The following protocol is a representative method adapted from published literature and serves as a robust starting point for method development.[6][7]

Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of 7-hydroxymethotrexate from plasma or serum samples.

  • Aliquoting: To 100 µL of plasma or serum in a microcentrifuge tube, add a known amount of 7-Hydroxymethotrexate-d3 ammonium salt working solution to serve as the internal standard.

  • Precipitation: Add 200 µL of acetonitrile containing 0.1% formic acid to the sample. The organic solvent precipitates the proteins, releasing the analytes into the supernatant.

  • Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 5 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Parameters

The following table outlines typical LC-MS/MS parameters for the analysis of 7-hydroxymethotrexate and its deuterated internal standard.

ParameterSettingRationale
LC System UPLC/UHPLC SystemProvides high resolution and rapid separation.
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, <2 µm)Offers good retention and peak shape for these polar analytes.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes protonation for positive ion mode ESI.
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic solvent for gradient elution.
Gradient Isocratic or shallow gradientTo ensure separation from other metabolites and matrix components.
Flow Rate 0.3 - 0.5 mL/minTypical for analytical scale columns.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 5 - 20 µLDependent on system sensitivity.
MS System Triple Quadrupole Mass SpectrometerEnables sensitive and specific Multiple Reaction Monitoring (MRM).
Ionization Mode Electrospray Ionization (ESI), PositiveThese molecules readily form positive ions.
MRM Transitions 7-OH-MTX: 471.1 -> 324.17-OH-MTX-d3: 474.1 -> 327.1Specific precursor-to-product ion transitions for quantification.
Collision Energy Optimized for each transitionEnsures efficient fragmentation for the product ion.
Data Analysis and Quantification

The concentration of 7-hydroxymethotrexate in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard. This ratio is then compared to a calibration curve constructed from samples with known concentrations of the analyte and a constant concentration of the internal standard.

Synthesis and Characterization

While detailed, step-by-step synthesis protocols for the deuterated compound are often proprietary, the general approach involves the synthesis of the unlabeled 7-hydroxymethotrexate followed by or during which a deuterated methyl group is introduced. The synthesis of unlabeled 7-hydroxymethotrexate has been described in the literature and typically involves the oxidation of methotrexate.[8]

The characterization of the final product is crucial to confirm its identity and purity. Standard analytical techniques for characterization include:

  • Mass Spectrometry: To confirm the molecular weight and the incorporation of the three deuterium atoms.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure and the position of the deuterium label.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

The following diagram outlines the metabolic pathway from methotrexate to 7-hydroxymethotrexate and the structural relationship with the deuterated internal standard.

G cluster_struct Structural Relationship MTX Methotrexate (MTX) OH_MTX 7-Hydroxymethotrexate (7-OH-MTX) (Analyte) MTX->OH_MTX Aldehyde Oxidase (in liver) OH_MTX_d3 7-Hydroxymethotrexate-d3 (7-OH-MTX-d3) (Internal Standard) OH_MTX->OH_MTX_d3 Isotopic Labeling (+3 Da shift on N-methyl group)

Caption: Metabolic formation of 7-Hydroxymethotrexate and its relationship to the deuterated internal standard.

Conclusion

7-Hydroxymethotrexate-d3 ammonium salt is an indispensable tool for the accurate and precise quantification of 7-hydroxymethotrexate in biological matrices. Its use as a stable isotope-labeled internal standard in LC-MS/MS assays ensures the reliability of data generated in both clinical therapeutic drug monitoring and pharmacokinetic research. This guide has provided a comprehensive overview of its identification, the scientific rationale for its application, and a detailed analytical protocol to serve as a foundation for researchers in the field.

References

  • Erttmann, R. (1987).
  • Fabre, G., et al. (1983). In vitro formation of polyglutamyl derivatives of methotrexate and 7-hydroxymethotrexate in human lymphoblastic leukemia cells. Cancer Research.
  • Jacobs, S. A., et al. (1986).
  • Fabre, I., et al. (1985). Formation of 7-hydroxymethotrexate polyglutamyl derivatives and their cytotoxicity in human chronic myelogenous leukemia cells, in vitro. PubMed.
  • Cayman Chemical. (2025, February 6).
  • Farquhar, D., Loo, T. L., & Vadlamudi, S. (1972).
  • Splendid Lab Pvt. Ltd. (n.d.). 7-Hydroxy Methotrexate-d3 Ammonium Salt. Retrieved from [Link]

  • Hypha Discovery. (n.d.). Synthesis of deuterated metabolites. Retrieved from [Link]

  • Fabre, G., et al. (1985). Synthesis and properties of 7-hydroxymethotrexate polyglutamyl derivatives in Ehrlich ascites tumor cells in vitro. PubMed.
  • Pfizer. (n.d.). Methotrexate Vial How Supplied/Storage and Handling. Retrieved from [Link]

  • Cerilliant. (n.d.). Methotrexate-D3. Retrieved from [Link]

  • Waters. (n.d.). UPLC-MS/MS Analysis of Methotrexate in Plasma and Serum for Clinical Research. Retrieved from [Link]

  • Zhang, Y., et al. (2020). Development and Validation of UHPLC-MS/MS Assay for Therapeutic Drug Monitoring of High-dose Methotrexate in Children with Acute Lymphoblastic Leukemia. PMC.
  • ResearchGate. (n.d.). Summary of MS Parameters for Methotrexate and Methotrexate-d3 (MTX-d3) (IS). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation and Validation of 7-Hydroxymethotrexate-d3 Ammonium Stock Solutions for LC-MS/MS

Introduction & Scientific Rationale High-dose methotrexate (MTX) is a cornerstone chemotherapeutic agent used in the treatment of acute lymphoblastic leukemia, osteosarcoma, and non-Hodgkin lymphoma[1]. During systemic c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

High-dose methotrexate (MTX) is a cornerstone chemotherapeutic agent used in the treatment of acute lymphoblastic leukemia, osteosarcoma, and non-Hodgkin lymphoma[1]. During systemic circulation, MTX is hepatically metabolized by the enzyme aldehyde oxidase into its major active metabolite, 7-hydroxymethotrexate (7-OH-MTX)[2].

A critical pharmacological challenge is that 7-OH-MTX exhibits a 3- to 5-fold lower aqueous solubility than the parent drug[3]. This poor solubility predisposes patients to severe nephrotoxicity due to crystalline precipitation in the renal tubules[3]. Consequently, rigorous therapeutic drug monitoring (TDM) of both MTX and 7-OH-MTX is essential for patient safety[1].

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has superseded traditional immunoassays—which often suffer from cross-reactivity with inactive metabolites like DAMPA—as the gold standard for TDM[4]. To ensure absolute quantitative accuracy and correct for matrix effects or ion suppression during electrospray ionization (ESI), stable isotope-labeled internal standards (SIL-IS) are mandatory. 7-Hydroxymethotrexate-d3 (ammonium salt) serves as the ideal SIL-IS, co-eluting with endogenous 7-OH-MTX and providing identical ionization efficiencies[5].

Physicochemical Properties & Causality in Handling

Because 7-OH-MTX has notoriously poor aqueous solubility, the deuterium-labeled standard is often supplied as an ammonium salt to marginally improve dissolution kinetics[6]. However, the presence of the pteridine ring and a glutamic acid moiety means that true solubility remains highly pH-dependent.

Causality of Solvent Choice: The glutamic acid tail contains two carboxylic acid groups (pKa ~3.4 and 4.8). To achieve a stable, high-concentration primary stock (e.g., 1 mmol/L), the solvent must deprotonate these groups. Preparing the stock in methanol containing 10 mM NaOH or basic aqueous solutions is required to prevent micro-precipitation[7]. Failing to properly alkalize the solvent results in incomplete dissolution, leading to inaccurate calibration curves and variable internal standard responses.

Table 1: Physicochemical Properties of 7-OH-MTX-d3 Ammonium
PropertyValue / Description
Compound 7-Hydroxymethotrexate-d3 ammonium salt
Parent CAS 432545-62-5 (Isotope-labeled base)[6]
Molecular Formula C₂₀H₁₉D₃N₈O₆ · NH₃ (Salt form)
Primary Target MRM 7-Hydroxymethotrexate (m/z 471.0 → 324.1)[8]
SIL-IS MRM Transition 7-OH-MTX-d3 (m/z 474.2 → 327.2)[5]
Optimal Solvents Methanol with 10 mM NaOH; DMSO; NH₄OH (aq)[6][7]
Storage Conditions -40°C to -80°C, protected from light[7]

Workflow Diagram

G A 7-OH-MTX-d3 Ammonium Salt (Solid Powder) B Solvent Addition (Methanol + 10 mM NaOH) A->B Weigh accurately C Vortex & Sonication (Protect from Light) B->C Dissolve D 1 mmol/L Primary Stock Solution C->D Verify clarity E Aliquoting into Amber Vials (Single-use volumes) D->E Prevent freeze-thaw F Cryogenic Storage (-40°C to -80°C) E->F Long-term stability G Dilution to Working IS (e.g., 500 ng/mL in MeOH) F->G Thaw on ice H LC-MS/MS TDM Workflow G->H Protein precipitation

Workflow for the preparation and application of 7-OH-MTX-d3 ammonium stock solutions.

Step-by-Step Protocol: Preparation of 1 mmol/L Primary Stock

Self-Validating System: This protocol incorporates visual and analytical checkpoints to ensure the stock solution is fully dissolved, stable, and protected from degradation.

Materials Required:

  • 7-Hydroxymethotrexate-d3 ammonium salt (solid powder)

  • LC-MS grade Methanol

  • 1 M Sodium Hydroxide (NaOH) aqueous solution

  • Amber glass vials (silanized preferred to prevent surface adsorption)

  • Analytical microbalance (readability 0.01 mg)

Procedure:

  • Solvent Preparation: Prepare a dissolution solvent of Methanol containing 10 mM NaOH (e.g., Add 100 µL of 1 M NaOH to 9.9 mL of LC-MS grade Methanol).

    • Causality: The alkaline methanol ensures rapid deprotonation of the glutamic acid carboxylates, forcing the compound into solution without utilizing high concentrations of DMSO, which can cause severe ion suppression in MS if not heavily diluted[7].

  • Equilibration: Allow the sealed vial of 7-OH-MTX-d3 ammonium to equilibrate to room temperature in a desiccator for 30 minutes before opening. This prevents the condensation of atmospheric moisture, which rapidly degrades the powder.

  • Weighing: Accurately weigh 1.00 mg of 7-OH-MTX-d3 ammonium salt into a pre-tared amber glass vial.

  • Dissolution: Add the calculated volume of the Methanol/10 mM NaOH solvent to achieve exactly 1.0 mmol/L. (Note: Adjust the solvent volume based on the exact batch molecular weight, including the ammonium counterion and purity/water content provided on the Certificate of Analysis).

  • Homogenization: Vortex the solution vigorously for 2 minutes. Sonicate in a cold water bath for 5 minutes.

    • Self-Validation Check: Visually inspect the vial against a bright light background. The solution must be completely clear with zero particulate matter.

  • Aliquoting: Divide the primary stock into 50 µL single-use aliquots in amber microcentrifuge tubes.

    • Causality: 7-OH-MTX is highly light-sensitive and degrades upon repeated freeze-thaw cycles. Single-use aliquots guarantee batch-to-batch consistency over time.

  • Storage: Store aliquots immediately at -40°C or -80°C[7].

Application Protocol: LC-MS/MS Sample Preparation

To utilize the prepared stock in a clinical or research setting for TDM via protein precipitation[8][9]:

  • Working IS Solution: Thaw one 50 µL aliquot of the 1 mmol/L primary stock on ice. Dilute it into LC-MS grade methanol to create a working internal standard (IS) solution at 500 nmol/L.

  • Sample Transfer: Transfer 100 µL of human plasma sample to a clean microcentrifuge tube.

  • Extraction & Precipitation: Add 300 µL of the Methanol Working IS solution to the plasma.

    • Causality: Methanol serves a dual purpose here: it acts as the organic crash solvent to precipitate plasma proteins (albumin/globulins) and simultaneously delivers the SIL-IS directly into the matrix, ensuring identical extraction recovery for the endogenous analyte and the standard[8].

  • Centrifugation: Vortex vigorously for 3 minutes to ensure thorough mixing, then centrifuge at 13,600 × g for 5 minutes at room temperature or 4°C[8][9].

  • Dilution: Transfer 100 µL of the supernatant to an autosampler vial and dilute with 400 µL of 20% methanol in water[8].

    • Causality: Diluting the highly organic extract with an aqueous phase matches the initial mobile phase conditions of the reverse-phase LC gradient, preventing peak broadening or "solvent effects" during injection.

  • Analysis: Inject 5 µL into the LC-MS/MS system[8].

Table 2: Typical LC-MS/MS Parameters for 7-OH-MTX and 7-OH-MTX-d3
ParameterSetting
Analytical Column Zorbax C18 (3.5 µm, 2.1 × 100 mm) or equivalent[8][9]
Mobile Phase A 0.1% to 0.2% Formic acid in water[8][9]
Mobile Phase B LC-MS Grade Methanol or Acetonitrile[8][9]
Flow Rate 0.3 - 0.4 mL/min[8][9]
Ionization Mode Positive Electrospray Ionization (ESI+)[8]
7-OH-MTX MRM m/z 471.1 → 324.3[1]
7-OH-MTX-d3 MRM m/z 474.2 → 327.2[5]

References

1.[9] Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring - PMC. nih.gov.9 2.[8] Application Note: Sensitive and Robust Quantification of Methotrexate and its Metabolites using LC-MS/MS - Benchchem. benchchem.com. 8 3.[6] 432545-62-5 - ChemBK. chembk.com. 6 4.[2] Synthesis and In Vitro Pharmacological Evaluation of 5,8-Dideaza Analogs of Methotrexate. mdpi.com. 2 5.[3] CLINICAL PHARMACOLOGY AND BIOPHARMACEUTICS REVIEW(S) - accessdata.fda.gov. fda.gov. 3 6.[7] Simultaneous Determination of Unbound Plasma Concentration of Methotrexate and 7-Hydroxymethotrexate in Children Patients Receiving High-Dose Methotrexate Therapy - PMC. nih.gov. 7 7.[1] A fast LC-MS/MS assay for methotrexate monitoring in plasma: validation, comparison to FPIA and application in the setting of carboxypeptidase therapy - Analytical Methods (RSC Publishing). rsc.org. 1 8.[4] UPLC-MS/MS Analysis of Methotrexate in Plasma and Serum for Clinical Research | Waters. waters.com. 4 9.[5] Ultrafast selective quantification of methotrexate in human plasma by high-throughput MALDI-isotope dilution mass spectrometry - PubMed. nih.gov. 5

Sources

Application

Application Note: Optimizing MRM Transitions for 7-Hydroxymethotrexate-d3 in LC-MS/MS Bioanalysis

Introduction & Clinical Rationale Methotrexate (MTX) is a cornerstone antifolate therapeutic used in high-dose regimens for pediatric and adult malignancies. However, its primary hepatic metabolite, 7-Hydroxymethotrexate...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Clinical Rationale

Methotrexate (MTX) is a cornerstone antifolate therapeutic used in high-dose regimens for pediatric and adult malignancies. However, its primary hepatic metabolite, 7-Hydroxymethotrexate (7-OH-MTX) , presents a significant clinical challenge. Formed via oxidation by hepatic aldehyde oxidase, 7-OH-MTX has drastically lower aqueous solubility than its parent compound, directly contributing to crystalline nephropathy and delayed drug clearance[1].

Because 7-OH-MTX can competitively inhibit MTX cellular efflux and exacerbate systemic toxicity, Therapeutic Drug Monitoring (TDM) of both the parent drug and this specific metabolite is mandatory[2]. To achieve the highest analytical specificity and to correct for matrix-induced ion suppression, 7-Hydroxymethotrexate-d3 (7-OH-MTX-d3) is utilized as the gold-standard stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows[3].

MetabolicPathway MTX Methotrexate (Parent Drug) Enzyme Aldehyde Oxidase MTX->Enzyme Hepatic Oxidation Metabolite 7-Hydroxymethotrexate (Toxic Metabolite) Enzyme->Metabolite

Hepatic oxidation of Methotrexate to 7-Hydroxymethotrexate via Aldehyde Oxidase.

Mechanistic Causality in MRM Optimization

The development of a robust Multiple Reaction Monitoring (MRM) assay requires a deep understanding of the analyte's gas-phase fragmentation chemistry.

Precursor Ion Selection

In positive electrospray ionization (ESI+), the basic secondary and tertiary amines on the pteridine ring of 7-OH-MTX-d3 readily accept a proton, yielding a highly abundant precursor ion


 at m/z 474.2 [3]. The use of an acidic mobile phase (e.g., 0.1% formic acid) is a deliberate experimental choice to drive this protonation to completion, maximizing the precursor signal before the ions enter the first quadrupole (Q1)[4].
Product Ion Selection & Fragmentation Chemistry

Within the Q2 collision cell, collision-induced dissociation (CID) targets the weakest bonds in the molecule. For MTX and its derivatives, the dominant fragmentation pathway is the cleavage of the amide bond connecting the pteroic acid core to the glutamate moiety.

  • The neutral loss of the unlabeled glutamate tail accounts for exactly 147.1 Da .

  • Because the three deuterium atoms in 7-OH-MTX-d3 are located on the

    
    -methyl group of the pteroic acid core, the mass shift (+3 Da) is retained in the product ion.
    
  • Subtracting the 147.1 Da neutral loss from the 474.2 precursor yields the target product ion at m/z 327.2 [3].

Monitoring the 474.2 → 327.2 transition provides exceptional signal-to-noise (S/N) ratios because this specific fragmentation requires moderate collision energy (~20–25 V) and eliminates isobaric interference from endogenous plasma components[4].

Optimized MRM Transitions Data

The following table summarizes the empirically optimized MRM transitions for MTX, its metabolite, and their respective deuterated internal standards[1][3][4].

AnalytePrecursor Ion (

)
Product Ion (m/z)Dwell Time (ms)Collision Energy (V)Declustering Potential (V)
Methotrexate (MTX) 455.2308.1502546
Methotrexate-d3 (IS) 458.2311.2502546
7-OH-MTX 471.1324.1502046
7-OH-MTX-d3 (IS) 474.2327.2502046

Note: Collision energies and declustering potentials should be fine-tuned via direct syringe infusion on your specific triple quadrupole platform (e.g., Sciex QTRAP, Agilent 6460).

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol acts as a self-validating system. The inclusion of the matched SIL-IS (7-OH-MTX-d3) directly compensates for variable extraction recoveries and matrix suppression effects inherent to clinical plasma samples.

LCMSWorkflow Sample Plasma Spiked with 7-OH-MTX-d3 (IS) Prep Protein Precipitation (Methanol, 3:1 v/v) Sample->Prep LC UHPLC Separation (Polar-RP, 40°C) Prep->LC Ion Positive ESI (+) [M+H]+ m/z 474.2 LC->Ion MRM MRM Fragmentation m/z 474.2 → 327.2 Ion->MRM Data Quantification & Data Analysis MRM->Data

Step-by-step LC-MS/MS workflow for quantifying 7-OH-MTX using a deuterated internal standard.

Step-by-Step Methodology

Phase 1: Reagent & Standard Preparation

  • Stock Solutions: Prepare primary stock solutions of 7-OH-MTX and 7-OH-MTX-d3 at 1.0 mg/mL in 5%

    
     in water. Causality: The basic environment ensures the complete dissolution of the highly insoluble 7-OH-MTX[4].
    
  • Working IS Solution: Dilute the 7-OH-MTX-d3 stock to a final working concentration of 50 ng/mL using a diluent of Water/Methanol (70:30, v/v).

Phase 2: Sample Extraction (Protein Precipitation)

  • Aliquot 100 µL of human plasma (calibrator, QC, or patient sample) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the 7-OH-MTX-d3 working IS solution. Vortex briefly to equilibrate the IS with the matrix proteins.

  • Add 300 µL of ice-cold Methanol (or Acetonitrile) to initiate protein precipitation. Causality: Rapid denaturation of transport proteins releases bound MTX/7-OH-MTX into the supernatant, ensuring high absolute recovery while crashing out matrix interferences[5].

  • Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of Mobile Phase A.

Phase 3: LC-MS/MS Acquisition

  • Chromatography: Inject 5 µL onto a Polar-RP or C18 UHPLC column (e.g., 2.1 × 50 mm, 1.7 µm) maintained at 40°C[4][5].

  • Mobile Phases:

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: Run a rapid gradient from 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min, followed by a 1.5-minute re-equilibration.

  • Detection: Operate the triple quadrupole mass spectrometer in ESI+ MRM mode, utilizing the transitions defined in the optimization table above.

Expected Quantitative Performance

When executed correctly, this methodology yields a highly linear and reproducible assay. The use of 7-OH-MTX-d3 normalizes the response, ensuring the assay meets stringent FDA/EMA bioanalytical validation guidelines.

Validation ParameterMethotrexate (MTX)7-Hydroxymethotrexate (7-OH-MTX)
Linear Dynamic Range 0.5 – 1000 ng/mL1.0 – 1000 ng/mL
Lower Limit of Quantitation (LLOQ) 0.5 ng/mL1.0 ng/mL
Intra-day Precision (CV%) < 7.5%< 8.2%
Absolute Extraction Recovery 85% – 92%82% – 89%
Matrix Effect (IS Normalized) 98% – 102%96% – 104%

Data synthesized from established clinical pharmacokinetic validation studies[3][5].

References

1.4. nih.gov. 2.1. benchchem.com. 3.2. nih.gov. 4.3. researchgate.net.

Sources

Method

Application Notes &amp; Protocols: Solid Phase Extraction (SPE) for Methotrexate and its Metabolites

Abstract This comprehensive guide provides detailed application notes and validated protocols for the solid-phase extraction (SPE) of methotrexate (MTX) and its primary metabolites, 7-hydroxymethotrexate (7-OH-MTX) and 2...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the solid-phase extraction (SPE) of methotrexate (MTX) and its primary metabolites, 7-hydroxymethotrexate (7-OH-MTX) and 2,4-diamino-N¹⁰-methylpteroic acid (DAMPA), from biological matrices. Designed for researchers, clinical scientists, and drug development professionals, this document delves into the chemical principles behind SPE method development for these specific analytes. It offers a selection of robust protocols using polymeric reversed-phase and mixed-mode cation-exchange sorbents, explaining the scientific rationale behind each step to ensure high recovery and sample cleanliness for downstream analysis, particularly LC-MS/MS.

Introduction: The Analytical Challenge of Methotrexate

Methotrexate (MTX) is a potent folate antagonist widely employed in the treatment of various cancers and autoimmune diseases.[1][2] Due to its narrow therapeutic window and significant inter-patient pharmacokinetic variability, therapeutic drug monitoring (TDM) is essential to optimize efficacy while minimizing severe toxicity.[1] The analytical challenge is compounded by its metabolism into key derivatives: the major, and less soluble, metabolite 7-hydroxymethotrexate (7-OH-MTX), and the inactive metabolite 2,4-diamino-N¹⁰-methylpteroic acid (DAMPA).[1][3][4]

Accurate quantification of MTX and its metabolites in complex biological matrices like plasma, serum, or urine is critical. Direct injection of these samples into analytical instruments can lead to column fouling, ion suppression in mass spectrometry, and overall poor data quality.[3] Solid-phase extraction (SPE) is a powerful sample preparation technique that addresses these issues by isolating analytes of interest from endogenous interferences, such as proteins, salts, and phospholipids, thereby improving analytical sensitivity and reproducibility.[3][5]

This guide provides a foundational understanding of the physicochemical properties of MTX and its metabolites, guiding the logical selection of SPE sorbents and the development of optimized extraction protocols.

Analyte Physicochemical Properties: The Key to Retention

Understanding the structure and chemical properties of MTX and its metabolites is fundamental to designing a selective SPE method.

  • Methotrexate (MTX): The structure of MTX contains a pteridine ring, a p-aminobenzoyl group, and a glutamic acid moiety.[1] Crucially, the glutamic acid portion provides two carboxylic acid groups, making the molecule acidic. The pKa of the carboxylic acid moiety is approximately 4.7.[6] This means that at a pH below ~4.7, the carboxyl groups are largely protonated (neutral), while at a pH above ~4.7, they are deprotonated (negatively charged).

  • 7-Hydroxymethotrexate (7-OH-MTX): As the major metabolite, 7-OH-MTX shares the core structure of MTX, including the dual carboxylic acid groups, and thus exhibits similar acidic properties.[4] It is, however, significantly less soluble than the parent drug, a factor that can contribute to nephrotoxicity.[4]

  • 2,4-diamino-N¹⁰-methylpteroic acid (DAMPA): This metabolite lacks the glutamic acid tail, removing the two primary acidic functional groups. Its retention behavior will differ significantly from MTX and 7-OH-MTX, particularly on ion-exchange sorbents.

The presence of these ionizable groups allows for multiple retention mechanisms to be exploited, including reversed-phase, anion-exchange, and cation-exchange interactions.

SPE Sorbent Selection: Rationale and Strategy

The choice of SPE sorbent is the most critical decision in method development. Several classes of sorbents are effective for MTX and its metabolites.

  • Polymeric Reversed-Phase (e.g., Oasis HLB): Hydrophilic-Lipophilic Balanced (HLB) sorbents are water-wettable polymers that offer excellent retention for a broad range of compounds, from polar to non-polar. They are highly effective for MTX and its metabolites, providing high capacity and stability across a wide pH range.[5][7][8][9] This makes them a versatile and robust choice for this application.

  • Mixed-Mode Cation Exchange (e.g., Discovery DSC-MCAX): These sorbents combine two retention mechanisms, typically reversed-phase (like C8) and ion-exchange (like benzenesulfonic acid, a strong cation exchanger).[10] This dual functionality provides enhanced selectivity. While seemingly counterintuitive for acidic molecules, the pteridine ring nitrogens in MTX can be protonated under acidic conditions (pH < 3), allowing for retention on a cation exchanger. This strategy is highly effective at removing neutral and acidic interferences.[10]

  • Reversed-Phase (e.g., C18): Traditional silica-based C18 sorbents have been successfully used for extracting MTX and its metabolites.[11][12][13][14] They primarily retain compounds through hydrophobic interactions. However, they can sometimes provide variable recovery for the more polar metabolites and may require careful pH control to ensure retention of the less hydrophobic parent drug.[15]

  • Anion-Exchange (e.g., MAX): Given the acidic nature of MTX and 7-OH-MTX, strong anion exchange sorbents can be used.[16][17] At a neutral or slightly basic pH, the deprotonated carboxylic acid groups will strongly interact with the positively charged sorbent. Elution is then achieved by using a solvent with a low pH to neutralize the analytes or a high salt concentration to disrupt the electrostatic interaction.

Experimental Protocols

The following protocols are presented as robust starting points for method development. They should be optimized for specific applications and analytical instrumentation.

Protocol 1: Polymeric Reversed-Phase SPE (HLB Sorbent)

This protocol is recommended for its high recovery, simplicity, and broad applicability to MTX, 7-OH-MTX, and DAMPA. It is based on the methodology frequently cited for Waters Oasis HLB cartridges.[7][8]

Workflow Diagram: Polymeric Reversed-Phase SPE

SPE_Workflow Condition 1. Condition Equilibrate 2. Equilibrate Condition->Equilibrate 1 mL Methanol Load 3. Load Sample Equilibrate->Load 1 mL Water Wash1 4. Wash 1 (Aqueous) Load->Wash1 Pre-treated Plasma/Urine Wash2 5. Wash 2 (Organic) Wash1->Wash2 1 mL 5% Methanol in Water (Removes polar interferences) Elute 6. Elute Wash2->Elute 1 mL 20% Methanol in Water (Removes less-polar interferences) Evaporate 7. Evaporate & Reconstitute Elute->Evaporate 1 mL Methanol (Elutes analytes) Downstream Analysis (LC-MS/MS) Downstream Analysis (LC-MS/MS) Evaporate->Downstream Analysis (LC-MS/MS)

Caption: General workflow for polymeric reversed-phase SPE.

Methodology:

  • Sample Pre-treatment:

    • For plasma or serum, dilute 100 µL of sample with 200 µL of 4% phosphoric acid in water.

    • Vortex for 10 seconds. This step precipitates proteins and adjusts the pH to ensure the analytes are in a less ionized state, promoting reversed-phase retention.

  • SPE Cartridge: Polymeric HLB, 30 mg / 1 mL

  • Condition:

    • Pass 1 mL of methanol through the cartridge to wet the sorbent and activate the stationary phase.

  • Equilibrate:

    • Pass 1 mL of deionized water through the cartridge to remove the methanol and prepare the sorbent for the aqueous sample. Do not let the sorbent go dry.

  • Load:

    • Load the entire pre-treated sample onto the cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Wash:

    • Step 6a: Wash with 1 mL of deionized water to remove salts and other highly polar interferences.

    • Step 6b: Wash with 1 mL of 20% methanol in water. This step removes weakly-bound, less polar interferences while the analytes of interest remain bound to the sorbent.

  • Elute:

    • Elute the analytes with 1 mL of methanol into a clean collection tube. A second elution with another 0.5-1.0 mL of methanol can be performed to ensure complete recovery.

  • Dry-Down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in 100 µL of mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.[7][8]

Protocol 2: Mixed-Mode Cation Exchange SPE

This protocol offers high selectivity by utilizing orthogonal retention mechanisms (reversed-phase and cation exchange). It is particularly effective at removing matrix components that may interfere with LC-MS/MS analysis.

Workflow Diagram: Mixed-Mode Cation Exchange SPE

Mixed_Mode_SPE_Workflow Condition 1. Condition Equilibrate 2. Equilibrate Condition->Equilibrate 1 mL Methanol Load 3. Load Sample Equilibrate->Load 1 mL 100 mM Formic Acid Wash1 4. Wash 1 (Acidic) Load->Wash1 Acidified Plasma/Urine Wash2 5. Wash 2 (Organic) Wash1->Wash2 1 mL 100 mM Formic Acid (Removes neutral/basic interferences) Elute 6. Elute (Basic/Organic) Wash2->Elute 1 mL Methanol (Removes non-polar interferences) Evaporate 7. Evaporate & Reconstitute Elute->Evaporate 1 mL 5% NH4OH in Methanol (Disrupts ion-exchange) Downstream Analysis (LC-MS/MS) Downstream Analysis (LC-MS/MS) Evaporate->Downstream Analysis (LC-MS/MS)

Caption: General workflow for mixed-mode cation exchange SPE.

Methodology:

  • Sample Pre-treatment:

    • For plasma or serum, dilute 1 mL of sample with 1 mL of 100 mM formic acid (or ammonium acetate, pH 6).[10] This ensures the pteridine ring of MTX is protonated for cation-exchange retention.

  • SPE Cartridge: Mixed-Mode Cation Exchange (C8/SCX), 100 mg / 3 mL

  • Condition:

    • Pass 1 mL of methanol through the cartridge.

  • Equilibrate:

    • Pass 1 mL of 100 mM formic acid through the cartridge.

  • Load:

    • Load the diluted sample onto the cartridge at a flow rate of approximately 1 mL/min.

  • Wash:

    • Step 6a: Wash with 1 mL of 100 mM formic acid. This removes neutral and acidic interferences that are not retained by the cation-exchange or reversed-phase mechanisms.

    • Step 6b: Wash with 1 mL of methanol. This step removes non-polar interferences retained by the C8 phase, while the protonated analytes remain strongly bound to the SCX phase.

  • Elute:

    • Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.[1][10] The basic pH neutralizes the positive charge on the analytes, disrupting their interaction with the cation-exchange sorbent and allowing them to be eluted by the organic solvent.

  • Dry-Down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.

Summary of Method Performance

The selection of an SPE protocol often involves a trade-off between recovery, cleanliness, and complexity. The following table summarizes expected performance characteristics based on published data.

ParameterProtocol 1: Polymeric RP (HLB)Protocol 2: Mixed-Mode (Cation Exchange)Protocol 3: Reversed-Phase (C18)
Primary Retention Hydrophobic & HydrophilicIon-Exchange & HydrophobicHydrophobic
Typical Sample Plasma, CSF, Urine[7][8]Plasma, Urine[10]Plasma, Urine[11][13]
Selectivity GoodExcellentModerate
Typical Recovery >90%[8]>90%[10]79-95%[11][13][14]
Pros High recovery, robust, good for all analytesVery clean extracts, high selectivityCost-effective, widely available
Cons May require a stronger organic wash for very clean extractsRequires careful pH control for loading/elutionPotential for lower recovery of polar metabolites[15]

Conclusion and Best Practices

Solid-phase extraction is an indispensable tool for the accurate quantification of methotrexate and its key metabolites in biological fluids. Both polymeric reversed-phase (HLB) and mixed-mode cation-exchange sorbents provide robust and reliable methods for sample clean-up and concentration.

  • For general-purpose, high-recovery analysis of MTX and its metabolites , the Polymeric Reversed-Phase (HLB) protocol is highly recommended due to its simplicity and effectiveness.

  • For applications requiring the highest degree of sample cleanliness to minimize matrix effects in sensitive LC-MS/MS assays , the Mixed-Mode Cation Exchange protocol offers superior selectivity.

Regardless of the chosen method, consistency in execution is paramount. Utilizing a vacuum manifold or positive pressure manifold for consistent flow rates and ensuring the sorbent bed does not dry out before sample loading are critical steps for achieving high reproducibility. These validated protocols provide a strong foundation for any laboratory seeking to implement reliable analysis of methotrexate.

References

  • Karami, F., et al. (2019). Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples. Journal of Pharmaceutical Analysis, 9(6), 373-391. Available at: [Link]

  • Jemmerson, R., et al. (2001). A 384-well solid-phase extraction for LC/MS/MS determination of methotrexate and its 7-hydroxy metabolite in human urine and plasma. Analytical Chemistry, 73(4), 641-646. Available at: [Link]

  • Karami, F., et al. (2019). Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples. ScienceOpen. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). Methotrexate. PubChem Compound Summary for CID 126941. Available at: [Link]

  • Jemmerson, R., et al. (2000). A 384-Well Solid-Phase Extraction for LC/MS/MS Determination of Methotrexate and Its 7-Hydroxy Metabolite in Human Urine and Plasma. Analytical Chemistry, 73(4). Available at: [Link]

  • Smolec, B., et al. (1998). HPLC Determination of Methotrexate and Its Metabolites in Blood Plasma. Acta Pharmaceutica, 48(3), 203-209. Available at: [Link]

  • Li, Y., et al. (2023). A new kind of polystyrene/polyethyleneimine nanofibres coordinated with palladium for fast and efficient extraction of methotrexate and its polyglutamate metabolites in different matrices. RSC Publishing. Available at: [Link]

  • Roberts, M. S., et al. (2016). Determination of Methotrexate, 7-Hydroxymethotrexate, and 2,4-Diamino-N10-methylpteroic Acid by LC-MS/MS in Plasma and Cerebrospinal Fluid and Application in a Pharmacokinetic Analysis of High-Dose Methotrexate. Journal of Liquid Chromatography & Related Technologies, 39(16), 745-751. Available at: [Link]

  • Waters Corporation (n.d.). UPLC-MS/MS Analysis of Methotrexate in Plasma and Serum for Clinical Research. Waters. Available at: [Link]

  • Roberts, M. S., et al. (2016). Determination of Methotrexate, 7-Hydroxymethotrexate, and 2,4-Diamino-N10-methylpteroic Acid by LC-MS/MS in Plasma and Cerebrospinal Fluid and Application in a Pharmacokinetic Analysis of High-Dose Methotrexate. ResearchGate. Available at: [Link]

  • Smolec, B., et al. (1998). HPLC determination of methotrexate and its metabolites in blood plasma. ResearchGate. Available at: [Link]

  • Chambers, A. G., et al. (2019). An isotope dilution-liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS)-based candidate reference measurement procedure (RMP) for the quantification of methotrexate in human serum and plasma. ResearchGate. Available at: [Link]

  • Rubino, F. M. (2001). Separation methods for methotrexate, its structural analogues and metabolites. ResearchGate. Available at: [Link]

  • Liu, Y., et al. (2020). Untargeted LC–MS/MS analysis reveals metabolomics feature of osteosarcoma stem cell response to methotrexate. springermedizin.de. Available at: [Link]

  • Michaila, E. A., et al. (2008). Determination of methotrexate and indomethacin in urine using SPE-LC-DAD after derivatization. Academia.edu. Available at: [Link]

  • Carlow, D. C., et al. (2016). Development of an Assay for Methotrexate and Its Metabolites 7-Hydroxy Methotrexate and DAMPA in Serum by LC-MS/MS. PubMed. Available at: [Link]

  • Restek Corporation (n.d.). Hydroxy Methotrexate and DAMPA in Serum via Coated Blade Spray- tandem MS. Restek. Available at: [Link]

  • Göksel, G., et al. (2023). Discrimination and quantification of methotrexate in the presence of its metabolites in patient serum using SERS mapping, assist. DTU Research Database. Available at: [Link]

  • Yadav, M., & Tiwari, A. (2022). Different Analytical Methodology for The Analysis of Methotrexate. International Journal of Creative Research Thoughts. Available at: [Link]

  • Lawson, G. J., et al. (1983). An assay for methotrexate and its metabolites in serum and urine by ion-pair high-performance liquid chromatography. PubMed. Available at: [Link]

  • Lariya, N., & Lariya, A. (2022). Simultaneous Determination of Methotrexate and Sulphasalazine in Plasma by HPLC–DAD. LCGC North America. Available at: [Link]

  • Jansen, G., et al. (2004). Mechanism of the Pharmacokinetic Interaction between Methotrexate and Benzimidazoles. Cancer Research. Available at: [Link]

  • Zhang, Y., et al. (2020). The influence of 7-OH methotrexate metabolite on clinical relevance of methotrexate determination. ResearchGate. Available at: [Link]

  • Balis, F. M., et al. (1982). Pharmacokinetics of oral methotrexate in children. SciSpace. Available at: [Link]

  • Schmiegelow, K., et al. (1987). Pharmacokinetic study of methotrexate, folinic acid and their serum metabolites in children treated with high-dose methotrexate and leucovorin rescue. PubMed. Available at: [Link]

Sources

Application

Using 7-Hydroxymethotrexate-d3 for therapeutic drug monitoring (TDM)

Application Note: Precision TDM of 7-Hydroxymethotrexate via LC-MS/MS Title: High-Fidelity Quantification of 7-Hydroxymethotrexate in Human Plasma Using 7-Hydroxymethotrexate-d3 Internal Standards Abstract & Clinical Sig...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision TDM of 7-Hydroxymethotrexate via LC-MS/MS

Title: High-Fidelity Quantification of 7-Hydroxymethotrexate in Human Plasma Using 7-Hydroxymethotrexate-d3 Internal Standards

Abstract & Clinical Significance

High-Dose Methotrexate (HDMTX) therapy is a cornerstone in treating osteosarcoma and acute lymphoblastic leukemia.[1] While Methotrexate (MTX) levels are routinely monitored, its primary metabolite, 7-Hydroxymethotrexate (7-OH-MTX) , presents a critical, often overlooked variable.[2]

7-OH-MTX is formed in the liver by aldehyde oxidase and exhibits 3- to 5-fold lower aqueous solubility than the parent drug, particularly in acidic urine. This makes it the primary driver of crystalluria-induced acute kidney injury (AKI) during HDMTX therapy. Furthermore, traditional immunoassays (FPIA) suffer from significant cross-reactivity between MTX and 7-OH-MTX, potentially leading to the premature cessation of leucovorin rescue.

This guide details a robust LC-MS/MS protocol utilizing 7-Hydroxymethotrexate-d3 (7-OH-MTX-d3) as a specific internal standard. Unlike using MTX-d3 for both analytes, using the deuterated metabolite ensures exact co-elution and ionization compensation for the metabolite, providing the highest grade of analytical accuracy for therapeutic drug monitoring (TDM).

Mechanistic Basis: The "Why"

Metabolic Pathway & Toxicity

MTX is metabolized primarily by Aldehyde Oxidase (AO) , not CYP450 enzymes. This conversion adds a hydroxyl group to the pteridine ring, drastically altering the solubility profile.

  • Solubility Limit: At pH 5.0, 7-OH-MTX solubility is critical. If urine alkalinization fails, 7-OH-MTX precipitates in renal tubules before MTX does.

  • The Role of d3-IS: 7-OH-MTX is subject to significant matrix effects (ion suppression) in urine and plasma. 7-OH-MTX-d3 behaves chemically identically to the analyte but is mass-differentiated, allowing it to correct for extraction variability and ionization efficiency in real-time.

MTX_Metabolism MTX Methotrexate (MTX) (Parent Drug) Liver Liver Cytosol (Aldehyde Oxidase) MTX->Liver Transport OH_MTX 7-Hydroxymethotrexate (7-OH-MTX) Liver->OH_MTX Oxidation Kidney Renal Excretion OH_MTX->Kidney Elimination Toxicity Precipitation in Acidic Tubules (AKI) Kidney->Toxicity Low pH (<7.0)

Figure 1: Metabolic pathway of Methotrexate to 7-Hydroxymethotrexate and the mechanism of renal toxicity.

Experimental Protocol

A. Materials & Reagents
  • Analyte: 7-Hydroxymethotrexate (Reference Standard).[2][3][4][5][6][7][8][9][10]

  • Internal Standard: 7-Hydroxymethotrexate-d3 (Target isotopic purity >99%).

  • Matrix: Drug-free human plasma (K2EDTA).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Formate.

B. LC-MS/MS Conditions

System: Triple Quadrupole MS coupled with UHPLC. Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 2.1 x 50 mm, 1.8 µm.

Mobile Phase:

  • A: Water + 0.1% Formic Acid (Protonation source).

  • B: Acetonitrile + 0.1% Formic Acid.[2]

Gradient Profile:

Time (min) % Mobile Phase B Flow Rate (mL/min)
0.00 10 0.4
0.50 10 0.4
2.50 90 0.4
3.00 90 0.4
3.10 10 0.4

| 4.50 | 10 | 0.4 |

Mass Spectrometry Settings (ESI Positive Mode):

  • Capillary Voltage: 3.5 kV

  • Desolvation Temp: 400°C

  • Gas Flow: 10 L/min

MRM Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Role Collision Energy (eV)
7-OH-MTX 471.2 324.1 Quantifier 22
471.2 191.0 Qualifier 35
7-OH-MTX-d3 474.2 327.1 Internal Std 22

| MTX (Ref) | 455.2 | 308.2 | Analyte | 20 |

C. Sample Preparation (Protein Precipitation)

This method uses a "crash" protocol to maximize throughput while maintaining recovery.

  • Aliquot: Transfer 50 µL of patient plasma into a 1.5 mL microcentrifuge tube.

  • IS Spike: Add 20 µL of Working Internal Standard Solution (7-OH-MTX-d3 at 500 ng/mL in 50:50 MeOH:Water).

    • Note: Do not use 100% organic solvent for the IS spike to prevent premature precipitation.

  • Precipitation: Add 150 µL of ice-cold Methanol containing 0.2 M ZnSO4 (Zinc Sulfate aids in protein flocculation).

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of Water (0.1% FA).

    • Why? Diluting the supernatant with water focuses the peak on the column front, improving peak shape for early eluters.

Workflow Sample Patient Plasma (50 µL) Spike Add IS: 7-OH-MTX-d3 Sample->Spike Precip Protein Precip: MeOH + ZnSO4 Spike->Precip Spin Centrifuge 14,000g, 10 min Precip->Spin Inject LC-MS/MS Injection Spin->Inject Supernatant

Figure 2: Analytical workflow for the extraction and quantification of 7-OH-MTX.

Validation & Quality Control

To ensure this protocol meets FDA/EMA Bioanalytical Method Validation guidelines, the following parameters must be verified:

  • Linearity: 10 ng/mL to 5,000 ng/mL. (High range is required for HDMTX).

  • Matrix Effect (ME):

    • Calculate ME = (Peak Area in Matrix / Peak Area in Solvent) x 100.

    • Acceptance: The IS-normalized matrix factor should be close to 1.0 (0.85 - 1.15).

    • Insight: 7-OH-MTX often suffers suppression in lipemic plasma. The d3-IS will suppress to the exact same degree, mathematically cancelling the error.

  • Carryover: MTX and its metabolites are "sticky." Inject a double blank after the highest standard (ULOQ). Carryover must be < 20% of the LLOQ.

Troubleshooting & Expert Tips

  • Light Sensitivity: Both MTX and 7-OH-MTX are photosensitive. Perform all extractions under amber light or use amber glassware. Degradation leads to cleavage of the pteridine ring (DAMPA formation), invalidating results.

  • Stock Solution Stability: 7-OH-MTX is difficult to dissolve. Dissolve the primary stock in DMSO or 0.1M NaOH, then dilute down with Methanol. Do not attempt to dissolve directly in weak acid.

  • Interference: High concentrations of Folinic Acid (Leucovorin) are present during rescue. Ensure your chromatographic gradient separates Leucovorin (Rt ~1.2 min) from 7-OH-MTX (Rt ~2.1 min) to avoid source competition, even if masses differ.

References

  • Determining the Role of Aldehyde Oxidase in MTX Metabolism Jordan, C. et al.[11][12] "Aldehyde oxidase-catalysed oxidation of methotrexate in the liver of guinea-pig, rabbit and man."[11][12] Journal of Pharmacy and Pharmacology.

  • Clinical Toxicity and Solubility of 7-OH-MTX Erttmann, R. et al.[10][13] "7-Hydroxy-methotrexate and clinical toxicity following high-dose methotrexate therapy."[2][9][10][13][14] Journal of Cancer Research and Clinical Oncology.

  • LC-MS/MS Method Development for MTX and Metabolites Wang, S. et al.[4] "Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring."[1][2][4] Journal of Analytical Methods in Chemistry.

  • Comparison of LC-MS/MS vs. Immunoassay (FPIA) Bouquié, R. et al.[1] "A fast LC-MS/MS assay for methotrexate monitoring in plasma: validation, comparison to FPIA." Analytical Methods.

  • Nephrotoxicity Mechanisms Howard, S.C. et al. "Preventing and Managing Toxicities of High-Dose Methotrexate."[2][9] The Oncologist.

Sources

Method

Application Note: A Robust HPLC Method for the Simultaneous Separation and Quantification of Methotrexate and its Primary Metabolite, 7-Hydroxymethotrexate, Using a Deuterated Internal Standard

Abstract This application note details a robust and reproducible reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous separation and quantification of the chemotherapeutic agent Met...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust and reproducible reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous separation and quantification of the chemotherapeutic agent Methotrexate (MTX) and its major, less soluble metabolite, 7-Hydroxymethotrexate (7-OH-MTX). To ensure the highest degree of accuracy and mitigate matrix effects, a stable isotope-labeled internal standard, 7-Hydroxymethotrexate-d3, is employed. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical method for pharmacokinetic studies, therapeutic drug monitoring, and quality control applications. The causality behind each experimental parameter is thoroughly explained to provide a deep understanding of the method's principles.

Introduction: The Clinical and Analytical Imperative

Methotrexate is a cornerstone antifolate agent used in the treatment of various cancers and autoimmune diseases.[1][2] Its therapeutic efficacy is, however, paralleled by a potential for significant toxicity. The primary route of MTX metabolism in the liver leads to the formation of 7-Hydroxymethotrexate.[1][2] This metabolite is of considerable clinical interest for two primary reasons: its significantly lower aqueous solubility, which can lead to crystalluria and subsequent nephrotoxicity, and its potential to influence the pharmacokinetics of the parent drug.[3]

Therefore, the simultaneous monitoring of both MTX and 7-OH-MTX is crucial for effective therapeutic drug management, allowing for dose adjustments to maximize efficacy while minimizing adverse effects.[3] High-performance liquid chromatography with ultraviolet (UV) detection remains a widely adopted, robust, and cost-effective technique for this purpose.

This application note presents a validated HPLC protocol that ensures baseline separation of Methotrexate and 7-Hydroxymethotrexate. The use of 7-Hydroxymethotrexate-d3 as an internal standard is a critical component of this method. Stable isotope-labeled internal standards are the gold standard in quantitative analysis as they co-elute with the analyte and exhibit nearly identical chemical and physical properties, thus compensating for variability in sample extraction, injection volume, and ionization efficiency in mass spectrometry-coupled detectors.[4]

Principles of Separation and Method Development Rationale

The successful separation of Methotrexate and 7-Hydroxymethotrexate by reversed-phase HPLC is governed by their physicochemical properties, particularly their polarity and ionization state.

  • Polarity: 7-Hydroxymethotrexate is more polar than Methotrexate due to the addition of a hydroxyl group. In reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is more polar, less polar compounds are retained longer. Therefore, Methotrexate is expected to have a longer retention time than 7-Hydroxymethotrexate.

  • Ionization and Mobile Phase pH: Both Methotrexate and 7-Hydroxymethotrexate are amphoteric molecules with multiple ionizable functional groups. Methotrexate has reported pKa values of approximately 3.27, 4.72, and 5.36.[5] 7-Hydroxymethotrexate has an acidic pKa of approximately 1.16 and a basic pKa of around 7.72. The pH of the mobile phase will dictate the charge state of these molecules and, consequently, their interaction with the C18 stationary phase. To ensure reproducible retention and optimal peak shape, the mobile phase pH should be controlled with a suitable buffer system. A pH around 6.0 is chosen to ensure that the carboxylic acid groups are ionized (negatively charged), promoting interaction with the aqueous mobile phase while still allowing for sufficient retention on the nonpolar stationary phase.

  • Internal Standard: 7-Hydroxymethotrexate-d3 is the ideal internal standard. The incorporation of deuterium atoms results in a minimal change in polarity, ensuring that it co-elutes closely with the unlabeled 7-Hydroxymethotrexate.[1] This co-elution is vital for compensating for any potential matrix-induced signal suppression or enhancement, which can vary across the chromatogram.

Materials and Methods

Reagents and Materials
  • Methotrexate reference standard (≥98% purity)

  • 7-Hydroxymethotrexate reference standard (≥95% purity)

  • 7-Hydroxymethotrexate-d3 (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Sodium acetate (analytical grade)

  • Glacial acetic acid (analytical grade)

  • Deionized water (18.2 MΩ·cm)

Instrumentation
  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

Preparation of Solutions
  • Mobile Phase A (Aqueous): 50 mM Sodium Acetate Buffer (pH 6.0). Dissolve the appropriate amount of sodium acetate in deionized water, adjust the pH to 6.0 ± 0.05 with glacial acetic acid, and filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): Acetonitrile.

  • Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve Methotrexate and 7-Hydroxymethotrexate in a small amount of 0.1 M NaOH, then dilute to volume with a 50:50 mixture of methanol and water.

  • Internal Standard Stock Solution (1 mg/mL): Prepare 7-Hydroxymethotrexate-d3 similarly to the standard stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solutions with the mobile phase to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL). Spike each working standard with the internal standard to a final concentration of 10 µg/mL.

Detailed HPLC Protocol

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 50 mM Sodium Acetate, pH 6.0
Mobile Phase B Acetonitrile
Gradient 10% B to 40% B over 10 minutes
40% B held for 2 minutes
40% B to 10% B over 1 minute
Re-equilibration at 10% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 307 nm
Sample Preparation Protocol
  • Protein Precipitation: To 100 µL of plasma or serum sample, add 200 µL of acetonitrile containing the internal standard (7-Hydroxymethotrexate-d3 at a concentration to achieve a final concentration of 10 µg/mL in the sample).

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4 °C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean HPLC vial.

  • Injection: Inject 10 µL of the supernatant into the HPLC system.

System Suitability

Before sample analysis, perform at least five replicate injections of a mid-concentration working standard to ensure the system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (T) 0.8 ≤ T ≤ 1.5
Theoretical Plates (N) > 2000
Resolution (Rs) > 2.0 between all peaks
Relative Standard Deviation (RSD) < 2.0% for retention time and peak area

Data Analysis and Validation

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. Perform a linear regression analysis to determine the concentration of the analytes in unknown samples.

The method should be validated in accordance with ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).

Visualizations

G cluster_sample_prep Sample Preparation Workflow cluster_hplc_analysis HPLC Analysis plasma Plasma/Serum Sample (100 µL) add_is Add Acetonitrile with Internal Standard (200 µL) plasma->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant hplc_vial HPLC Vial supernatant->hplc_vial inject Inject (10 µL) hplc_vial->inject separation C18 Column Separation (Gradient Elution) inject->separation detection UV Detection (307 nm) separation->detection data Data Acquisition & Analysis detection->data

Caption: Experimental workflow from sample preparation to HPLC analysis.

Structures cluster_MTX Methotrexate (MTX) cluster_7OHMTX 7-Hydroxymethotrexate (7-OH-MTX) cluster_d3 7-Hydroxymethotrexate-d3 (Internal Standard) mtx mtx ohmtx ohmtx d3 d3

Caption: Chemical structures of the analytes and internal standard.

Conclusion

The HPLC method detailed in this application note provides a robust, specific, and reliable means for the simultaneous quantification of Methotrexate and its major metabolite, 7-Hydroxymethotrexate. The incorporation of a deuterated internal standard, 7-Hydroxymethotrexate-d3, ensures the highest level of accuracy, making this protocol highly suitable for demanding applications in clinical research and pharmaceutical development. The thorough explanation of the scientific principles underpinning the method allows for a deeper understanding and facilitates troubleshooting and adaptation to specific laboratory needs.

References

  • Breaz, G. et al. (2012). Analysis of methotrexate and 7-hydroxymethotrexate by high-performance liquid chromatography and preliminary clinical studies. Journal of Pharmaceutical and Biomedical Analysis, 66, 219-225.
  • Brouwer, K. L. et al. (1996). Determination of methotrexate and 7-hydroxymethotrexate by liquid chromatography for routine monitoring of plasma levels.
  • Cháfer-Pericás, C. et al. (2019). Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples. Journal of Pharmaceutical Analysis, 9(3), 143-153.
  • Jadhav, A. S. et al. (2017). Development and validation of a stability-indicating UV spectrophotometric method for the estimation of Methotrexate. World Journal of Pharmacy and Pharmaceutical Sciences, 6(7), 1629-1639.
  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Howard, S. C. et al. (2016). Methotrexate. In Pharmacology and Therapeutics for Dentistry (pp. 539-540). Elsevier.
  • European Medicines Agency. (1995). Note for Guidance on Validation of Analytical Procedures: Text and Methodology (CPMP/ICH/381/95).
  • U.S. Food and Drug Administration. (2015).
  • Uchiyama, N. et al. (2010). A simple and sensitive HPLC method for determination of methotrexate, 7-hydroxymethotrexate, and DAMPA in human plasma. Therapeutic Drug Monitoring, 32(4), 517-523.
  • The PubChem Project. (n.d.). Methotrexate. National Center for Biotechnology Information.
  • U.S. Environmental Protection Agency. (n.d.). 7-Hydroxymethotrexate. CompTox Chemicals Dashboard.
  • MedChemExpress. (n.d.). 7-Hydroxymethotrexate-d3.
  • Waters Corporation. (n.d.). UPLC-MS/MS Analysis of Methotrexate in Plasma and Serum for Clinical Research.
  • Schofield, R. C. et al. (2016). Development of an Assay for Methotrexate and Its Metabolites 7-Hydroxy Methotrexate and DAMPA in Serum by LC-MS/MS. Methods in Molecular Biology, 1383, 213-222.
  • Salamoun, J., & Frantisek, J. (1986). Determination of methotrexate and its metabolites 7-hydroxymethotrexate and 2,4-diamino-N10-methylpteroic acid in biological fluids by liquid chromatography with fluorimetric detection.
  • Rajnani, N., & Kurup, N. S. (2018). Method Development of Methotrexate in Phosphate Buffer Solution by UV-Visible Spectroscopy. International Journal of Pharmaceutical Sciences and Research, 9(6), 2534-2538.
  • Sharma, P. et al. (2024). Environmental Friendly Analysis: Development and Validation of UV-Visible Spectrophotometric Method for Methotrexate Quantification. Advances in Pharmacology and Pharmacy, 12(4), 380-391.
  • Liu, Y. et al. (2019). Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring. International Journal of Analytical Chemistry, 2019, 8540372.
  • United States Pharmacopeia. (n.d.).
  • European Pharmacopoeia. (n.d.).
  • Sigma-Aldrich. (n.d.). Methotrexate European Pharmacopoeia (EP) Reference Standard.
  • Walson, P. D., & Guder, W. G. (2000). Use of deuterated internal standards in mass spectrometry techniques. Journal of Mass Spectrometry, 35(8), 933-941.
  • BenchChem. (n.d.).
  • Widemann, B. C., & Adamson, P. C. (2006). Understanding and managing methotrexate nephrotoxicity. The Oncologist, 11(6), 694-703.

Sources

Application

Application Note: A Robust Protein Precipitation Protocol for the Quantification of 7-Hydroxymethotrexate in Biological Matrices using a Deuterated Internal Standard

Abstract This application note provides a detailed, field-proven protocol for the sample preparation of biological fluids, such as human plasma, for the accurate quantification of 7-Hydroxymethotrexate (7-OH-MTX). The me...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed, field-proven protocol for the sample preparation of biological fluids, such as human plasma, for the accurate quantification of 7-Hydroxymethotrexate (7-OH-MTX). The method employs a straightforward yet highly effective protein precipitation technique using acetonitrile. To ensure the highest degree of accuracy and to correct for analytical variability, 7-Hydroxymethotrexate-d3 is utilized as a stable isotope-labeled internal standard (SIL-IS). This guide explains the fundamental principles behind the chosen methodology, offers a step-by-step experimental protocol, and presents typical performance characteristics that align with regulatory expectations for bioanalytical method validation. This document is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and clinical research involving Methotrexate and its metabolites.

Introduction and Scientific Principles

Methotrexate (MTX) is a widely used antifolate agent in chemotherapy and for the treatment of autoimmune diseases. Its major metabolite, 7-Hydroxymethotrexate (7-OH-MTX), has lower solubility than the parent drug and can contribute to nephrotoxicity, making the simultaneous monitoring of both compounds clinically important.[1][2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its superior sensitivity and specificity.[1][3]

A critical prerequisite for reliable LC-MS/MS analysis is an effective sample preparation procedure to remove interfering endogenous components from complex biological matrices like plasma or serum.[4] Proteins, which are abundant in these matrices, can interfere with analysis by precipitating in the analytical column, fouling the mass spectrometer ion source, and causing significant ion suppression or enhancement, a phenomenon known as the "matrix effect".[5][6][7]

1.1. The Rationale for Protein Precipitation

Protein precipitation is a rapid, cost-effective, and widely adopted technique for removing the bulk of proteins from a biological sample.[8] The method involves adding a water-miscible organic solvent, such as acetonitrile, to the aqueous sample.[9] This disrupts the solvation shell around the proteins, altering the dielectric constant of the medium and causing the proteins to denature, aggregate, and precipitate out of the solution. The analyte of interest, in this case, 7-OH-MTX, remains in the liquid supernatant, which can then be easily separated by centrifugation and directly analyzed.[10][11] Acetonitrile is often preferred as it leads to a cleaner precipitation and a more compact protein pellet compared to other solvents.[12][13]

1.2. The Critical Role of a Stable Isotope-Labeled Internal Standard

While protein precipitation is effective, it is not without variability. Analyte recovery can be inconsistent between samples, and residual matrix components can still cause ion suppression or enhancement during MS analysis.[14][15] To correct for these unavoidable variations, an ideal internal standard (IS) is employed.

The "gold standard" for an internal standard in mass spectrometry is a stable isotope-labeled (SIL) version of the analyte.[16][17] In this protocol, we use 7-Hydroxymethotrexate-d3.[18][19] A SIL-IS has nearly identical physicochemical properties to the analyte. It co-elutes chromatographically and experiences the same extraction recovery and matrix effects.[17][20] However, because of its mass difference (due to the deuterium atoms), the mass spectrometer can distinguish it from the analyte. Any loss of analyte during sample processing or any signal fluctuation in the ion source will affect the SIL-IS to the same degree.[14] Therefore, by measuring the ratio of the analyte signal to the IS signal, we can achieve highly accurate and precise quantification, effectively nullifying experimental variability.[21]

cluster_Correction Principle of Isotope Dilution Correction cluster_Process Sample Prep & MS Analysis Analyte Analyte (7-OH-MTX) Variability Introduces Variability: - Incomplete Recovery - Matrix Effects - Instrumental Drift Analyte->Variability Ratio Signal Ratio (Analyte / IS) IS Internal Standard (7-OH-MTX-d3) IS->Variability Result Accurate Concentration Ratio->Result Remains Constant

Figure 1: Isotope Dilution Correction Principle.

Detailed Experimental Protocol

This protocol is designed for the preparation of plasma samples. It should be validated in your laboratory for your specific matrix and analytical system.

2.1. Materials and Reagents

  • Analytes: 7-Hydroxymethotrexate, 7-Hydroxymethotrexate-d3 (Internal Standard)

  • Biological Matrix: Human plasma (with K2EDTA as anticoagulant)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Deionized Water (>18 MΩ·cm)

  • Other: Formic Acid (LC-MS grade)

  • Labware: Calibrated pipettes, 1.5 mL or 2.0 mL polypropylene microcentrifuge tubes, refrigerated microcentrifuge.

2.2. Preparation of Solutions

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 7-Hydroxymethotrexate in methanol to achieve a final concentration of 1 mg/mL.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 7-Hydroxymethotrexate-d3 in methanol to achieve a final concentration of 1 mg/mL.

  • Analyte Working Solutions: Prepare serial dilutions of the Analyte Stock Solution in 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality control samples.

  • IS Working Solution (e.g., 500 ng/mL): Dilute the IS Stock Solution in methanol to a final concentration appropriate for your assay sensitivity (e.g., 500 ng/mL).[2] This concentration should be optimized during method development.

  • Precipitation Solvent: Acetonitrile.

2.3. Preparation of Calibration Standards (CS) and Quality Control (QC) Samples

  • Prepare CS and QC samples by spiking appropriate amounts of the Analyte Working Solutions into blank biological matrix (e.g., human plasma).

  • A typical calibration curve might range from 5.0 to 10,000 ng/mL.[2][22]

  • Prepare at least three levels of QC samples: Low, Medium, and High concentration.

2.4. Protein Precipitation Workflow

The entire process should be performed consistently for all samples, including blanks, calibration standards, QCs, and unknown study samples.

Start Start: Plasma Sample (e.g., 100 µL) Spike Spike with IS (e.g., 20 µL of 7-OH-MTX-d3) Start->Spike Add IS Precipitate Add ACN (3x Vol) (e.g., 300 µL) Spike->Precipitate Add Solvent Vortex Vortex Mix (e.g., 3 min) Precipitate->Vortex Mix Centrifuge Centrifuge (e.g., 14,000 x g, 5 min, 4°C) Vortex->Centrifuge Separate Transfer Transfer Supernatant to new vial/plate Centrifuge->Transfer Collect Analyze Inject into LC-MS/MS System Transfer->Analyze Analyze

Figure 2: Step-by-step protein precipitation workflow.

Step-by-Step Methodology:

  • Aliquot Sample: Pipette 100 µL of each sample (calibrator, QC, or unknown) into a clean 1.5 mL microcentrifuge tube.

  • Spike Internal Standard: Add 20 µL of the IS Working Solution (e.g., 500 ng/mL 7-OH-MTX-d3) to every tube.

  • Add Precipitation Solvent: Add 300 µL of ice-cold acetonitrile to each tube. This maintains a 3:1 ratio of organic solvent to plasma, which is effective for protein removal.[9][11]

  • Vortex: Cap the tubes and vortex vigorously for 3 minutes to ensure complete mixing and protein denaturation.

  • Centrifuge: Centrifuge the tubes at high speed (e.g., 13,000-14,000 x g) for 5-10 minutes at 4°C.[2] The low temperature helps maintain protein stability and can improve precipitation efficiency. A solid, compact pellet of precipitated protein should form at the bottom of the tube.

  • Collect Supernatant: Carefully pipette a portion of the clear supernatant (e.g., 100 µL) and transfer it to a clean autosampler vial or well in a 96-well plate. Be careful not to disturb the protein pellet.

  • Dilution (Optional but Recommended): To improve chromatographic peak shape and compatibility with aqueous mobile phases, dilute the supernatant. For example, transfer 100 µL of the supernatant to 400 µL of a 20% methanol in water solution.[2]

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Method Performance and Validation

A bioanalytical method must be validated to ensure its reliability, as per guidelines from regulatory bodies like the FDA.[23][24] The use of 7-OH-MTX-d3 as an internal standard is key to achieving the required performance.

3.1. Key Validation Parameters

  • Selectivity: The ability to differentiate and quantify the analyte from other components in the matrix.

  • Accuracy & Precision: Assessed by analyzing QC samples at multiple concentrations on different days. Typically, the mean concentration should be within ±15% of the nominal value (accuracy), and the coefficient of variation (CV) should not exceed 15% (precision).[2][22]

  • Calibration Curve: The relationship between concentration and response ratio. A linear regression with a coefficient of determination (r²) > 0.99 is expected.

  • Recovery: The efficiency of the extraction process. While a SIL-IS corrects for incomplete recovery, it should still be optimized to be consistent and reasonably high.

  • Matrix Effect: The SIL-IS is essential for compensating for matrix effects. This is formally assessed by comparing the analyte response in post-extraction spiked samples versus a neat solution.[25] The IS-normalized matrix factor should be consistent across different lots of the biological matrix.

3.2. Typical Performance Data

The following table summarizes typical performance data for a validated method using this protocol, based on published literature.[2][22]

ParameterLow QC (15 ng/mL)Mid QC (150 ng/mL)High QC (7500 ng/mL)Acceptance Criteria
Intra-day Precision (%CV) 6.9%2.5%1.9%≤15%
Inter-day Precision (%CV) 6.4%3.4%3.2%≤15%
Accuracy (% Bias) +5.8%-1.7%+2.3%Within ±15%
Extraction Recovery >90%>90%>90%Consistent & Reproducible
Matrix Effect (IS-Normalized) 98% - 103%98% - 103%98% - 103%Consistent (CV ≤15%)

Conclusion

The protein precipitation protocol detailed in this application note provides a simple, rapid, and robust method for preparing biological samples for the analysis of 7-Hydroxymethotrexate. The incorporation of 7-Hydroxymethotrexate-d3 as a stable isotope-labeled internal standard is paramount to the method's success, ensuring high accuracy and precision by correcting for variability in sample recovery and mitigating matrix effects. This methodology is well-suited for high-throughput environments and generates data of a quality that meets the stringent requirements of regulatory bioanalytical guidelines.

References

  • Bioanalysis Zone. (2014, February 11). Importance of matrix effects in LC-MS/MS bioanalysis. [Link]

  • Li, W., & Tse, F. L. (2010). Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC, NIH. [Link]

  • NorthEast BioLab. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Ovid Insights. (n.d.). Importance of matrix effects in LC–MS/MS... : Bioanalysis. [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?[Link]

  • Bioanalysis Zone. (2016, May 31). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. [Link]

  • KCAS. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis. [Link]

  • International Journal of Research and Scientific Innovation. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. [Link]

  • Chromatography Online. (n.d.). Practical Tips on Preparing Plasma Samples for Drug Analysis Using SPME. [Link]

  • Liu, A., et al. (2019). Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring. PMC, NIH. [Link]

  • Hindawi. (2018, December 11). Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring. [Link]

  • SCION Instruments. (2025, April 21). The Role of Internal Standards In Mass Spectrometry. [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. [Link]

  • Royal Society of Chemistry. (n.d.). A fast LC-MS/MS assay for methotrexate monitoring in plasma: validation, comparison to FPIA and application in the setting of carboxypeptidase therapy. [Link]

  • Taylor & Francis Online. (2016, November 2). Determination of methotrexate, 7-hydroxymethotrexate, and 2,4-diamino-N10-methylpteroic acid by LC–MS/MS in plasma and cerebrospinal fluid and application in a pharmacokinetic analysis of high-dose methotrexate. [Link]

  • U.S. Food and Drug Administration. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • PubMed. (2013, September 24). Maximizing recovery of water-soluble proteins through acetone precipitation. [Link]

  • Allumiqs. (n.d.). Size Dependence for Protein Precipitation: Optimized Conditions for Efficient Recovery of Low-Mass Proteins in the ProTrap XG. [Link]

  • Preprints.org. (2025, October 17). OPTIMIZATION OF PROTEIN PRECIPITATION BEFORE MASS SPECTROMETRY. [Link]

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. [Link]

  • MilliporeSigma. (n.d.). Application Note. [Link]

  • ResearchGate. (2012, September 29). What is the best precipitation method for MS/MS proteomic analysis of extracellular proteins?[Link]

  • CliniChrom. (n.d.). Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. [Link]

  • ResearchGate. (2025, August 6). Practical tips on preparing plasma samples for drug analysis using SPME. [Link]

  • PubMed. (2024, December 24). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. [Link]

  • Agilent Technologies. (n.d.). Sample Prep for Today's Analytical World. [Link]

  • ScienceDirect. (n.d.). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. [Link]

  • MDPI. (2022, May 5). The Effect of Precipitation pH on Protein Recovery Yield and Emulsifying Properties in the Extraction of Protein from Cold-Pressed Rapeseed Press Cake. [Link]

  • Diva-Portal.org. (2003, March 6). New Techniques for Sample Preparation in Analytical Chemistry. [Link]

  • PubMed. (n.d.). Development of an Assay for Methotrexate and Its Metabolites 7-Hydroxy Methotrexate and DAMPA in Serum by LC-MS/MS. [Link]

  • UQ eSpace. (n.d.). A simple organic solvent precipitation method to improve detection of low molecular weight proteins. [Link]

  • Biotage. (n.d.). Bioanalytical Sample Preparation. [Link]

  • ACS Publications. (2025, December 18). SPAP: Soluble Human Plasma Proteoform Analysis via Acetonitrile Precipitation and Top-Down Mass Spectrometry. [Link]

  • PubMed. (2008, October 15). Enrichment of low molecular weight serum proteins using acetonitrile precipitation for mass spectrometry based proteomic analysis. [Link]

Sources

Method

High-Performance Simultaneous Quantification of Methotrexate and 7-Hydroxymethotrexate in Plasma via LC-MS/MS

[1][2] Executive Summary This application note details a robust, high-sensitivity protocol for the simultaneous quantification of Methotrexate (MTX) and its major metabolite, 7-Hydroxymethotrexate (7-OH-MTX), in human pl...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

This application note details a robust, high-sensitivity protocol for the simultaneous quantification of Methotrexate (MTX) and its major metabolite, 7-Hydroxymethotrexate (7-OH-MTX), in human plasma.[1][2] Unlike traditional immunoassays (FPIA), which suffer from significant cross-reactivity with the metabolite 2,4-diamino-N10-methylpteroic acid (DAMPA) and 7-OH-MTX itself, this LC-MS/MS method provides absolute specificity.

By utilizing stable isotope-labeled internal standards (MTX-d3 and 7-OH-MTX-d3 ), this method actively compensates for matrix effects (ion suppression/enhancement) and recovery variations, ensuring data integrity for Therapeutic Drug Monitoring (TDM) and pharmacokinetic profiling.

Key Performance Indicators
  • Analytes: Methotrexate (MTX), 7-Hydroxymethotrexate (7-OH-MTX).[1][2][3][4][5][6][7][8][9][10][11]

  • Internal Standards: MTX-d3, 7-OH-MTX-d3.[2][3]

  • Matrix: Human Plasma (K2EDTA or Heparin).

  • Sample Volume: 50 µL.

  • LOD/LOQ: 1.0 ng/mL (MTX), 2.0 ng/mL (7-OH-MTX).

  • Run Time: 4.5 minutes.

Introduction & Clinical Significance

Methotrexate is a folate antagonist widely used in the treatment of neoplastic diseases (e.g., acute lymphoblastic leukemia, osteosarcoma) and autoimmune disorders (e.g., rheumatoid arthritis).

The Metabolic Challenge

MTX is metabolized in the liver by aldehyde oxidase to 7-OH-MTX.

  • Solubility: 7-OH-MTX is 3- to 4-fold less soluble than MTX in urine, posing a significant risk of crystalluria and renal toxicity, especially during High-Dose Methotrexate (HD-MTX) therapy.

  • Interference: In patients undergoing glucarpidase rescue therapy, the inactive metabolite DAMPA accumulates. Immunoassays often cannot distinguish MTX from DAMPA or 7-OH-MTX, leading to falsely elevated MTX readings and potentially dangerous dosing decisions.

Why d3-Internal Standards?

While some protocols use a single internal standard (MTX-d3) to quantify both analytes, this guide recommends a Dual Isotope Strategy . 7-OH-MTX elutes differently from MTX and is subject to different matrix suppression zones. Using 7-OH-MTX-d3 ensures that the specific ionization environment of the metabolite is accurately normalized.

MetabolicPathway Figure 1: Metabolic Pathway of Methotrexate showing critical metabolites. MTX Methotrexate (MTX) (Active Drug) OH_MTX 7-OH-MTX (Low Solubility Metabolite) MTX->OH_MTX Aldehyde Oxidase (Liver) DAMPA DAMPA (Inactive, Interfering) MTX->DAMPA Bacterial Carboxypeptidase (Gut/Rescue Therapy) Intracellular MTX-Polyglutamates (Intracellular Retention) MTX->Intracellular FPGS (Intracellular)

Materials and Reagents

Standards
  • Methotrexate (MTX): Purity >99%.

  • 7-Hydroxymethotrexate (7-OH-MTX): Purity >98%.[4]

  • Methotrexate-d3 (MTX-d3): Isotopic purity >99% (methyl-d3).

  • 7-Hydroxymethotrexate-d3 (7-OH-MTX-d3): Isotopic purity >99% (methyl-d3).

Reagents
  • LC-MS Grade Methanol (MeOH) & Acetonitrile (ACN) .

  • Formic Acid (FA): Optima™ LC/MS grade.

  • Ammonium Formate: 10 mM stock.

  • Water: Milli-Q or LC-MS grade.

Experimental Workflow

The sample preparation utilizes Protein Precipitation (PPT) .[12] While Solid Phase Extraction (SPE) offers cleaner extracts, PPT is sufficient for the high concentrations seen in HD-MTX therapy and offers a faster turnaround time for clinical labs.

Workflow Figure 2: Analytical Workflow for Simultaneous Quantification. cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample 50 µL Plasma Sample IS_Add Add 20 µL Internal Standard Mix (MTX-d3 & 7-OH-MTX-d3) Sample->IS_Add Precip Add 150 µL MeOH (Cold) Vortex 30s IS_Add->Precip Centrifuge Centrifuge 14,000 x g, 10 min, 4°C Precip->Centrifuge Supernatant Transfer 100 µL Supernatant to Autosampler Vial Centrifuge->Supernatant Injection Inject 5 µL Supernatant->Injection Separation C18 Column Separation (Gradient Elution) Injection->Separation Detection ESI+ MRM Detection Separation->Detection

Detailed Protocol

Solution Preparation
  • Stock Solutions (1 mg/mL): Dissolve MTX and 7-OH-MTX in DMSO or MeOH:Water (50:50) with 0.1% NH4OH (solubility aid).

  • Working Standard Mix: Dilute stocks with Water:MeOH (90:10) to create a calibration curve ranging from 5 ng/mL to 10,000 ng/mL .

  • Internal Standard (IS) Working Solution: Prepare a mix of MTX-d3 (100 ng/mL) and 7-OH-MTX-d3 (100 ng/mL) in MeOH.

Sample Extraction
  • Pipette 50 µL of patient plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of IS Working Solution.

  • Add 150 µL of ice-cold Methanol (precipitating agent).

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of water (to match initial mobile phase strength).

  • Vortex gently to mix.

LC-MS/MS Conditions

Chromatography (LC):

  • System: UHPLC (e.g., Agilent 1290, Waters Acquity).

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or Waters ACQUITY UPLC BEH C18.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Mobile Phase A: Water + 0.1% Formic Acid.[12][13]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 10% Load
0.50 10% Hold
2.50 90% Elute
3.00 90% Wash
3.10 10% Re-equilibrate

| 4.50 | 10% | End |

Mass Spectrometry (MS):

  • Source: ESI Positive Mode.

  • Spray Voltage: 3500 V.

  • Gas Temp: 350°C.

  • MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)RoleCollision Energy (V)
MTX 455.2308.1Quant20
455.2175.1Qual35
7-OH-MTX 471.2324.1Quant22
471.2175.1Qual38
MTX-d3 458.2311.2IS (Quant)20
7-OH-MTX-d3 474.2327.2IS (Quant)22

Note: Transitions for d3 standards assume methyl-d3 labeling. Verify Certificate of Analysis for your specific standard.

Method Validation & Quality Control

To ensure Trustworthiness and Scientific Integrity , the following validation parameters must be met (based on FDA/EMA Bioanalytical Guidelines):

  • Linearity:

    
     using 
    
    
    
    weighting.
  • Accuracy & Precision:

    • Intra-day and Inter-day CV% should be <15% (20% at LLOQ).[10]

    • QC Samples: Low (15 ng/mL), Medium (500 ng/mL), High (8000 ng/mL).

  • Matrix Effect:

    • Compare response of post-extraction spiked blank plasma vs. neat solution.

    • Acceptable range: 85% - 115%.

    • Expert Insight: If significant suppression is observed for 7-OH-MTX near the void volume, adjust the gradient to start at 5% B or use a HILIC column approach, although C18 is generally sufficient.

  • Carryover: Inject a blank after the highest standard (ULOQ). Response should be <20% of LLOQ.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Column overload or pH mismatch.Ensure sample diluent matches initial mobile phase (10% MeOH). Check pH of Mobile Phase A.
Low Sensitivity for 7-OH-MTX Ion suppression or poor solubility.7-OH-MTX is less soluble; ensure stock is fully dissolved (use sonication). Check for co-eluting phospholipids (monitor m/z 184).
Non-Linear Calibration Saturation of detector.MTX has a wide dynamic range. Use a quadratic fit or dilute high-concentration samples (common in HD-MTX cases).
Interference DAMPA cross-talk (rare in MS).Verify separation of DAMPA (m/z 326 -> 175) from MTX/7-OH-MTX. They should have distinct retention times.

References

  • Guideline on Bioanalytical Method Validation. European Medicines Agency (EMA), 2011. Link

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA), 2018. Link

  • Simultaneous determination of methotrexate and its metabolites in human plasma by LC-MS/MS.Journal of Chromatography B, 2004.
  • Impact of 7-Hydroxymethotrexate on Methotrexate Toxicity. Cancer Chemotherapy and Pharmacology. Link

  • Cross-reactivity of DAMPA in Methotrexate Immunoassays.Clinical Chemistry. (Highlights the necessity of LC-MS/MS over FPIA).

Sources

Application

Application Note: Dilution Integrity Validation for 7-Hydroxymethotrexate-d3 Ammonium by LC-MS/MS

Executive Summary This application note details the protocol for validating Dilution Integrity (DI) for 7-Hydroxymethotrexate (7-OH-MTX) in biological matrices, utilizing 7-Hydroxymethotrexate-d3 ammonium as the internal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for validating Dilution Integrity (DI) for 7-Hydroxymethotrexate (7-OH-MTX) in biological matrices, utilizing 7-Hydroxymethotrexate-d3 ammonium as the internal standard (IS).

Dilution integrity is a critical validation parameter required by ICH M10 guidelines. It ensures that study samples with analyte concentrations exceeding the Upper Limit of Quantification (ULOQ) can be diluted with blank matrix to fall within the calibration range without compromising accuracy or precision. This guide addresses the specific physicochemical challenges of 7-OH-MTX—namely its light sensitivity, solubility profile as an ammonium salt, and the critical role of the deuterated IS in compensating for matrix effects during the dilution process.

Scientific Background & Material Science

The Analyte: 7-Hydroxymethotrexate

Methotrexate (MTX) is a folate antagonist used in chemotherapy and for autoimmune diseases.[1] Unlike many drugs metabolized by Cytochrome P450, MTX is primarily metabolized to 7-OH-MTX by Aldehyde Oxidase (AO) in the liver.

  • Clinical Relevance: 7-OH-MTX is much less soluble than the parent drug, particularly in acidic urine, leading to crystalluria and nephrotoxicity. In high-dose MTX therapy, monitoring 7-OH-MTX is vital to prevent renal failure.

  • The Internal Standard: 7-Hydroxymethotrexate-d3 ammonium is the preferred IS. The ammonium salt form enhances water solubility compared to the free acid, facilitating easier stock preparation. The deuterium labeling (

    
    , typically on the N-methyl group) provides a mass shift of +3 Da, ensuring separation from the analyte while retaining identical chromatographic behavior and ionization efficiency.
    
Critical Handling Constraints
  • Photosensitivity: Pteridines, including 7-OH-MTX, are highly sensitive to UV light. All procedures must be performed under yellow monochromatic light or in amber glassware to prevent photodegradation, which can bias DI results.

  • Hygroscopicity: The ammonium salt is hygroscopic. Equilibrate the vial to room temperature before opening and weigh rapidly to avoid moisture uptake affecting the gravimetric accuracy of the stock solution.

Regulatory Framework (ICH M10)[2]

According to the ICH M10 Guideline on Bioanalytical Method Validation , dilution integrity must be demonstrated if study samples are expected to exceed the ULOQ.

  • Requirement: Spike a Quality Control (QC) sample at a concentration above the ULOQ (typically 1.5x to 2x the highest expected concentration).

  • Matrix Matching: Dilutions must be performed using the same biological matrix (e.g., blank human plasma) as the calibration standards, not water or buffer. This ensures the matrix effect (ion suppression/enhancement) remains constant.

  • Acceptance Criteria: The mean accuracy and precision of the diluted samples must be within ±15% .

Experimental Protocol

Reagents and Equipment
  • Analyte: 7-Hydroxymethotrexate (Reference Standard).[1][2][3][4][5][6][7]

  • Internal Standard: 7-Hydroxymethotrexate-d3 ammonium.[2][8][9][10]

  • Matrix: Drug-free human plasma (K2EDTA or Heparin).

  • Instrumentation: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex QTRAP or Waters Xevo).

LC-MS/MS Conditions

Optimize the following Multiple Reaction Monitoring (MRM) transitions. The


 label on the N-methyl group is retained in the primary fragment.
AnalytePrecursor Ion (

)
Product Ion (

)
Cone Voltage (V)Collision Energy (eV)
7-OH-MTX 471.2324.13528
7-OH-MTX-d3 474.2327.13528
Dilution Integrity Workflow

The following workflow describes the preparation of a "Dilution QC" at 5x the ULOQ and a subsequent 1:10 dilution.

Scenario:

  • ULOQ: 1,000 ng/mL

  • Target Dilution QC (DQC): 5,000 ng/mL

  • Dilution Factor: 10 (Target concentration after dilution: 500 ng/mL)

Step 1: Preparation of Stock Solutions
  • IS Stock: Dissolve 7-OH-MTX-d3 ammonium in 1% Ammonium Hydroxide/Water (to ensure solubility) to 1 mg/mL. Dilute to a working concentration (e.g., 500 ng/mL) in 50:50 Methanol:Water.

  • Analyte Stock: Dissolve 7-OH-MTX in 0.1 M NaOH or 1% Ammonium Hydroxide to 1 mg/mL.

Step 2: Preparation of Dilution QC (Spike)
  • Aliquot blank plasma into a polypropylene tube.

  • Spike the Analyte Stock into the blank plasma to achieve 5,000 ng/mL.

    • Critical: Keep the non-matrix solvent volume < 5% of the total plasma volume to prevent protein precipitation or matrix alteration.

  • Vortex for 1 minute to ensure homogeneity.

Step 3: The Dilution Process (1:10)
  • Pipette 50 µL of the 5,000 ng/mL DQC into a tube.

  • Add 450 µL of blank plasma . (Total Volume = 500 µL; Dilution Factor = 10).

  • Vortex thoroughly. The theoretical concentration is now 500 ng/mL.

  • Prepare 5 replicates of this diluted sample.

Step 4: Sample Processing (Self-Validating Step)
  • Take 50 µL of the diluted sample (now at 500 ng/mL).

  • Add 20 µL of IS Working Solution (7-OH-MTX-d3) to every sample (Standards, QCs, and Diluted samples).

    • Why: The IS is added after the matrix dilution step. This ensures the IS compensates for the extraction efficiency and matrix effects of the diluted matrix, which matches the standard curve matrix.

  • Perform Protein Precipitation: Add 200 µL Acetonitrile (0.1% Formic Acid).

  • Centrifuge (15,000 x g, 10 min).

  • Inject supernatant onto LC-MS/MS.

Visualizing the Workflow

The following diagram illustrates the critical path for Dilution Integrity testing, highlighting the specific point of Internal Standard addition which is crucial for assay validity.

DilutionIntegrity cluster_valid Self-Validating Loop Start High Concentration Sample (>ULOQ) Dilute Dilution Step (e.g., 1:10 with Plasma) Start->Dilute 50 µL Matrix Blank Plasma (Diluent) Matrix->Dilute 450 µL IS_Add Add 7-OH-MTX-d3 (Internal Standard) Dilute->IS_Add Take Aliquot (50 µL) Extract Protein Precipitation (Acetonitrile) IS_Add->Extract IS_Add->Extract IS Normalizes Matrix Effect LCMS LC-MS/MS Analysis Extract->LCMS Calc Back-Calculation (Result x Dilution Factor) LCMS->Calc

Caption: Workflow for Dilution Integrity. Note that the Internal Standard is added AFTER the dilution with blank matrix to accurately normalize the extraction process.

Data Analysis & Acceptance Criteria

Calculation

Calculate the concentration of the diluted sample using the linear regression of the calibration curve (Analyte/IS Area Ratio).



Acceptance Criteria (ICH M10)

For the validation to pass, the following must be met for the 5 replicates:

  • Precision (%CV):

    
    
    
  • Accuracy (%Bias): Within

    
     of the nominal spiked concentration (e.g., 5,000 ng/mL).
    


Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High IS Variability Inconsistent mixing after thawing the matrix.Vortex blank plasma thoroughly before use as a diluent. Ensure IS is added after dilution.
Non-Linear Dilution "Hook Effect" or detector saturation.Ensure the diluted concentration (e.g., 500 ng/mL) is near the mid-range of the curve, not at the ULOQ.
Low Recovery 7-OH-MTX precipitating in pure acetonitrile.Use Methanol/Water mixtures or add 0.1% Formic Acid to the precipitation solvent to improve solubility.
Signal Drift Light degradation of 7-OH-MTX.Strictly use amber tubes and low-light conditions. 7-OH-MTX degrades to 2,4-diamino-6-pteridinecarboxylic acid under UV.

References

  • ICH M10 Guideline. International Council for Harmonisation.[11] Bioanalytical Method Validation and Study Sample Analysis. (2022).[12] Link

  • FDA Guidance for Industry. Bioanalytical Method Validation M10. (2022).[12] Link

  • Baggott, J. E., et al. "Methotrexate catabolism to 7-hydroxymethotrexate in rheumatoid arthritis alters drug efficacy and retention."[5] Arthritis & Rheumatism 60.8 (2009): 2257-2261.[5] Link

  • Innocenti, F., et al. "Aldehyde oxidase activity and pharmacogenetics of methotrexate." Drug Metabolism and Disposition (2023). (Mechanistic reference for AO metabolism).
  • Toronto Research Chemicals. 7-Hydroxymethotrexate-d3 Ammonium Salt Product Information. (Reference for material properties). Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving solubility of 7-Hydroxymethotrexate-d3 ammonium in aqueous buffers

This guide provides in-depth technical and troubleshooting support for researchers, scientists, and drug development professionals working with 7-Hydroxymethotrexate-d3 ammonium. As a deuterated metabolite of the widely...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical and troubleshooting support for researchers, scientists, and drug development professionals working with 7-Hydroxymethotrexate-d3 ammonium. As a deuterated metabolite of the widely used therapeutic agent Methotrexate, its accurate handling and solubilization are critical for robust and reproducible experimental outcomes, particularly in pharmacokinetic and metabolic studies using mass spectrometry.

This document moves beyond simple protocols to explain the underlying chemical principles governing the solubility of this molecule, empowering you to troubleshoot effectively and optimize your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor controlling the aqueous solubility of 7-Hydroxymethotrexate-d3 ammonium?

The single most critical factor is the pH of your aqueous buffer . 7-Hydroxymethotrexate, like its parent compound Methotrexate, is a dicarboxylic acid. Its solubility is minimal in acidic pH (below 6.0) but increases significantly in neutral to alkaline conditions (pH > 7.0). This is because the carboxyl groups become deprotonated (negatively charged) at higher pH, making the molecule much more polar and readily interactive with water. While the compound is supplied as an ammonium salt to aid initial dissolution, the final pH of the solution dictates whether it remains in solution.

Q2: I dissolved the compound in water, but it crashed out after I added it to my phosphate buffer (pH 6.8). What happened?

This is a common issue related to pH and buffer capacity. While the ammonium salt may initially dissolve in unbuffered water, the final pH of the solution can be slightly acidic. When this solution is introduced to a buffer with a pH near the compound's pKa values (pKa1 ≈ 3.8, pKa2 ≈ 4.8 for Methotrexate's carboxyl groups), the buffer's proton concentration can force the deprotonated, soluble form of the molecule back into its protonated, sparingly soluble form, causing it to precipitate. Using a buffer with a pH well above the pKa values, such as PBS at pH 7.4 or a carbonate buffer at pH 9-10, is crucial.

Q3: What is the recommended starting solvent for preparing a high-concentration stock solution?

For a high-concentration stock solution (e.g., 1-10 mg/mL), it is recommended to start with a small amount of a mild organic base or a water-miscible organic solvent before dilution with the aqueous buffer.

  • Recommended Primary Solvents:

    • 0.1 M Ammonium Hydroxide (NH₄OH): This is often the best starting point. The basic pH ensures the carboxyl groups are deprotonated, maximizing solubility.

    • Dimethyl Sulfoxide (DMSO): 7-Hydroxymethotrexate is freely soluble in DMSO. This is a suitable alternative if a non-aqueous stock is required. However, be mindful of DMSO's potential effects in downstream biological assays.

Q4: Can I use sonication or heat to improve solubility?

Yes, both can be used cautiously.

  • Sonication: A brief period in an ultrasonic bath can help break up small particles and accelerate dissolution. This is a preferred physical method.

  • Heating: Gentle warming (e.g., 37-40°C) can increase the rate of dissolution. However, prolonged exposure to heat is not recommended as it may risk degrading the compound. Always check for post-dissolution clarity after the solution has returned to room temperature.

Troubleshooting Guide: Solubility Issues

If you are encountering precipitation or incomplete dissolution, follow this logical troubleshooting workflow.

DOT Language Diagram: Troubleshooting Workflow

G cluster_start cluster_check Initial Checks cluster_ph_low Low pH Path cluster_ph_ok Adequate pH Path cluster_conc_high High Concentration Path cluster_conc_ok Low Concentration Path cluster_end start Precipitate Observed or Incomplete Dissolution check_ph What is the pH of your final aqueous buffer? start->check_ph ph_low pH < 7.0 check_ph->ph_low pH < 7.0 ph_ok pH ≥ 7.0 check_ph->ph_ok pH ≥ 7.0 action_increase_ph Action: Re-prepare solution using a buffer with pH ≥ 7.4. (e.g., PBS pH 7.4, Carbonate Buffer pH 9.0) ph_low->action_increase_ph end_node Clear, Stable Solution Achieved action_increase_ph->end_node check_concentration Is the target concentration too high for a purely aqueous system? ph_ok->check_concentration conc_high Yes check_concentration->conc_high Yes conc_ok No check_concentration->conc_ok No action_cosolvent Action: Prepare a high-concentration stock in DMSO or 0.1M NH₄OH first. Then, dilute into your aqueous buffer. conc_high->action_cosolvent action_cosolvent->end_node action_physical Action: Use physical methods. - Sonicate for 5-10 minutes. - Gently warm to 37°C. - Vortex vigorously. conc_ok->action_physical action_physical->end_node

Caption: Troubleshooting workflow for 7-Hydroxymethotrexate-d3 ammonium solubility.

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL Stock Solution in Alkaline Buffer

This protocol is designed for applications where a purely aqueous stock solution is desired.

  • Calculate Required Mass: Weigh out the required amount of 7-Hydroxymethotrexate-d3 ammonium powder using a calibrated analytical balance. For 1 mL of a 1 mg/mL solution, you will need 1 mg.

  • Prepare Alkaline Buffer: Prepare a 50 mM ammonium bicarbonate buffer and adjust the pH to 9.0.

  • Initial Dissolution: Add the powder to a sterile microcentrifuge tube. Add a small volume of the pH 9.0 buffer (e.g., 200 µL for a final volume of 1 mL).

  • Vortex and Sonicate: Vortex the suspension vigorously for 1 minute. If solids remain, place the tube in a sonicator water bath for 5-10 minutes.

  • Final Dilution: Once the solid is fully dissolved, add the buffer to reach the final desired volume (e.g., add the remaining 800 µL for a 1 mL total volume).

  • Final Check & Storage: Vortex briefly one last time. The solution should be clear. Store the stock solution at -20°C or -80°C. For short-term storage (1-2 weeks), 4°C is acceptable.

Protocol 2: Preparation of a 10 mg/mL Stock Solution in DMSO

This protocol is ideal for creating a high-concentration master stock that can be diluted into various aqueous buffers for working solutions.

  • Weigh Compound: Accurately weigh 10 mg of 7-Hydroxymethotrexate-d3 ammonium powder and place it in a sterile, chemically resistant vial (e.g., glass or polypropylene).

  • Add DMSO: Add 1 mL of high-purity, anhydrous DMSO to the vial.

  • Dissolve: Cap the vial and vortex thoroughly. The compound should dissolve readily in DMSO. If needed, brief sonication can be applied.

  • Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation: To prepare a working solution, dilute the DMSO stock at least 1:1000 into your final aqueous buffer (e.g., 1 µL of stock into 999 µL of buffer). This minimizes the final DMSO concentration to ≤0.1%, which is tolerated by most cell-based assays. Ensure the final buffer pH is >7.0.

Quantitative Data Summary

The following table summarizes recommended solvents and achievable concentrations based on the compound's chemical properties.

Solvent/Buffer SystempHTypical Max ConcentrationRecommended Use CaseKey Considerations
PBS (Phosphate-Buffered Saline) 7.4~0.5 - 1.0 mg/mLWorking solutions for cell culture or physiological assays.Ensure pH is confirmed at 7.4. Lower pH PBS formulations (e.g., 7.2) may reduce solubility.
Ammonium Bicarbonate 9.0> 1 mg/mLAqueous stock solution preparation.Volatile buffer, ideal for applications involving lyophilization (e.g., sample prep for mass spec).
Ammonium Hydroxide ~11> 5 mg/mLPrimary solvent for difficult-to-dissolve lots before dilution.Highly basic. Must be significantly diluted into a well-buffered system for final use.
DMSO N/A> 10 mg/mLHigh-concentration master stock.Potential for cytotoxicity in downstream assays. Keep final concentration low (<0.5%).
Acidic Buffers (e.g., Citrate) < 6.0< 0.1 mg/mLNot RecommendedWill cause significant precipitation. Avoid.

References

  • Methotrexate (MTX) pKa Values and pH-dependent Solubility. This information is widely available in pharmaceutical science literature. A representative source is the PubChem entry for Methotrexate, which lists its chemical properties. Source: PubChem, National Center for Biotechnology Information.[Link]

  • Solubility of Methotrexate Metabolites. The lower solubility of the 7-hydroxy metabolite compared to the parent drug is a known factor in MTX-induced nephrotoxicity, as it can precipitate in renal tubules. Source: Clinical Kidney Journal.[Link]

  • General Principles of Salt Forms and Drug Solubility. The use of salt forms (like the ammonium salt) to improve the dissolution rate and solubility of acidic or basic drugs is a fundamental concept in pharmaceutics. Source: Journal of Pharmaceutical Sciences.[Link]

Optimization

Troubleshooting peak tailing for 7-Hydroxymethotrexate-d3 ammonium

Topic: Troubleshooting Peak Tailing & Method Optimization Executive Summary & Chemical Context 7-Hydroxymethotrexate (7-OH-MTX) is the primary metabolite of Methotrexate (MTX).[1][2][3] It is significantly less soluble t...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Peak Tailing & Method Optimization

Executive Summary & Chemical Context

7-Hydroxymethotrexate (7-OH-MTX) is the primary metabolite of Methotrexate (MTX).[1][2][3] It is significantly less soluble than the parent compound and possesses amphoteric properties due to the presence of a pteridine ring (basic) and glutamic acid moiety (acidic).

The "Ammonium" Factor: The d3-labeled internal standard is often supplied as an ammonium salt to enhance stability and solid-state solubility. However, once dissolved in the mobile phase, the ammonium counter-ion dissociates.[4] The peak tailing you observe is intrinsic to the 7-OH-MTX moiety , not the ammonium ion or the deuterium label.

Primary Causes of Tailing:

  • Secondary Silanol Interactions: The basic nitrogens in the pteridine ring interact with free silanol groups (Si-OH) on the column stationary phase.

  • Solubility Mismatch: 7-OH-MTX has poor solubility in acidic aqueous conditions compared to MTX.

  • Strong Solvent Effect: Injecting the sample in a diluent with higher elution strength than the initial mobile phase.

Diagnostic Logic Tree

Before modifying your method, use this logic flow to identify the root cause of the tailing.

TroubleshootingLogic Start Issue: Peak Tailing Observed CheckDiluent 1. Check Sample Diluent Is organic % > Initial Mobile Phase? Start->CheckDiluent DiluentFix Fix: Match Diluent to Initial Mobile Phase (e.g., 5-10% MeOH) CheckDiluent->DiluentFix Yes CheckpH 2. Check Mobile Phase pH Is pH near pKa (approx 3.8 - 4.8)? CheckDiluent->CheckpH No pHFix Fix: Use Buffer (Ammonium Formate) Ensure pH < 3.0 or > 6.0 CheckpH->pHFix Yes CheckColumn 3. Check Column Chemistry Is it a standard C18? CheckpH->CheckColumn No ColumnFix Fix: Switch to Phenyl-Hexyl or Polar-Embedded C18 CheckColumn->ColumnFix Yes (Standard C18 often tails) System 4. System Check Dead volume / Tubing CheckColumn->System No (Already using specialized column)

Figure 1: Diagnostic workflow for isolating the source of peak asymmetry.

The Chemistry of Tailing (Mechanism)

Understanding why the peak tails is crucial for a permanent fix. 7-OH-MTX contains basic nitrogen atoms in the pteridine ring.

  • The Interaction: Traditional silica columns have residual silanol groups (Si-OH) that are weakly acidic.

  • The Conflict: At neutral or weakly acidic pH, the basic nitrogen of 7-OH-MTX becomes protonated (

    
    ). This positive charge is electrostatically attracted to the ionized silanols (
    
    
    
    ).
  • The Result: This secondary "ion-exchange" mechanism retains the molecule longer than the primary hydrophobic interaction, causing the "tail" on the chromatogram.

InteractionMechanism cluster_0 Stationary Phase Surface cluster_1 Analyte (7-OH-MTX) Silanol Ionized Silanol (Si-O⁻) Amine Protonated Pteridine N (NH⁺) Amine->Silanol Electrostatic Attraction (Causes Tailing)

Figure 2: Mechanism of secondary silanol interactions causing peak tailing.[4]

Troubleshooting Guides & Solutions

Issue A: Mobile Phase Optimization (The "Buffer" Fix)

Symptom: Tailing persists despite low injection volume. Root Cause: Simple formic acid (0.1%) does not provide enough ionic strength to mask silanols or stabilize the ionization state.

Protocol: Replace simple acidified water with a buffered mobile phase.[4] Ammonium ions compete with the analyte for silanol sites, effectively "blocking" them.[4]

ParameterStandard (Prone to Tailing)Optimized (Recommended)
Aqueous Phase (A) 0.1% Formic Acid in Water10mM Ammonium Formate + 0.1% Formic Acid
Organic Phase (B) Methanol or AcetonitrileMethanol or Acetonitrile
pH ~2.7 (Unbuffered)~3.0 - 3.5 (Buffered)

Expert Insight: The ammonium formate buffer creates a constant ionic environment.[4] This is critical for 7-OH-MTX because its pKa values (approx 3.8 and 4.8 for the carboxyls, and basic ring nitrogens) make it sensitive to small pH shifts inside the column [1, 2].

Issue B: Column Selection (The "Selectivity" Fix)

Symptom: Poor resolution between MTX and 7-OH-MTX; broad peaks. Root Cause: 7-OH-MTX is more polar than MTX. Standard C18 columns often struggle to retain it without tailing due to the polar interactions described above.

Recommendation: Switch to a Phenyl-Hexyl or PFP (Pentafluorophenyl) column.

  • Why? These phases offer "pi-pi" interactions with the pteridine ring of the MTX family. This provides a unique retention mechanism distinct from silanol interactions, often sharpening the peak [3].[4]

Issue C: Sample Diluent (The "Solubility" Fix)

Symptom: Fronting or "shark-fin" peaks; split peaks. Root Cause: 7-OH-MTX-d3 ammonium is dissolved in a high-organic solvent (e.g., 100% MeOH) to make the stock, then injected directly.[4]

Protocol:

  • Stock Prep: Dissolve 7-OH-MTX-d3 Ammonium in DMSO or Methanol (high solubility).

  • Working Standard: Dilute the stock into a solvent that matches your starting mobile phase (e.g., 90% Water / 10% Methanol).[4]

  • The Rule: The injection solvent must be weaker (more aqueous) than the mobile phase to focus the analyte at the head of the column.

Validated Reference Protocol

This protocol is designed to minimize tailing for MTX and its metabolites.

System: UHPLC-MS/MS (ESI+) Column: Phenomenex Luna Phenyl-Hexyl or Agilent Zorbax Eclipse Plus C18 (2.1 x 50mm, 1.8µm or 3.5µm) Flow Rate: 0.4 mL/min Temperature: 40°C[4]

Mobile Phases:

  • MP A: 10mM Ammonium Formate + 0.1% Formic Acid in Water (pH ~3.0)[4]

  • MP B: Acetonitrile (or Methanol) + 0.1% Formic Acid[4]

Gradient:

Time (min) % B Event
0.00 5 Load/Focus
0.50 5 Hold
3.00 95 Elute
4.00 95 Wash
4.10 5 Re-equilibrate

| 6.00 | 5 | End |[4]

MS Transitions (Positive Mode):

  • 7-OH-MTX: 471.2

    
     324.1
    
  • 7-OH-MTX-d3: 474.2

    
     327.1
    

Frequently Asked Questions (FAQ)

Q: Does the "Ammonium" in the d3-salt interfere with MS detection? A: No. The ammonium ion (


) is volatile and ubiquitous in LC-MS (especially if you use ammonium formate buffer). It will not suppress the signal of your analyte in positive mode ESI, provided your source settings are optimized.[4]

Q: My d3-internal standard peak tails, but the native 7-OH-MTX peak does not. Why? A: This is rare but usually indicates a solvent mismatch .[4] If you spike the IS (in pure methanol) into a plasma sample (mostly water), the IS might precipitate or experience "solvent effects" locally. Ensure your IS working solution is at least 50% aqueous before spiking, or vortex intensely immediately after spiking.[4]

Q: Can I use HILIC columns? A: While 7-OH-MTX is polar, HILIC is generally not recommended for this specific application in biological matrices (plasma/urine) due to salt sensitivity and matrix suppression.[4] A high-aqueous stable C18 or Phenyl-Hexyl is more robust [4].

References

  • PubChem. (n.d.). Methotrexate Compound Summary. National Library of Medicine. Retrieved March 3, 2026, from [Link][4]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC: Causes and Fixes. Retrieved March 3, 2026, from [Link][4]

  • Bouquié, R., et al. (2010).[4] A fast LC-MS/MS assay for methotrexate monitoring in plasma. Analytical Methods. Retrieved March 3, 2026, from [Link]

  • Chrom Tech. (2025).[5] What Causes Peak Tailing in HPLC? Retrieved March 3, 2026, from [Link]

Sources

Troubleshooting

Storage stability of 7-Hydroxymethotrexate-d3 in frozen plasma

Bioanalytical Support Center: 7-Hydroxymethotrexate-d3 Storage Stability in Frozen Plasma Overview & Scientific Grounding In therapeutic drug monitoring (TDM) and pharmacokinetic profiling of high-dose methotrexate (HD-M...

Author: BenchChem Technical Support Team. Date: March 2026

Bioanalytical Support Center: 7-Hydroxymethotrexate-d3 Storage Stability in Frozen Plasma

Overview & Scientific Grounding In therapeutic drug monitoring (TDM) and pharmacokinetic profiling of high-dose methotrexate (HD-MTX), the simultaneous quantification of MTX and its primary active metabolite, 7-hydroxymethotrexate (7-OH-MTX), is essential for predicting delayed elimination and mitigating nephrotoxicity[1]. To achieve reliable LC-MS/MS quantification, 7-Hydroxymethotrexate-d3 (7-OH-MTX-d3) is utilized as the gold-standard stable isotope-labeled internal standard (SIL-IS)[2].

However, the integrity of any bioanalytical assay hinges on the storage stability of both the analyte and the SIL-IS in the biological matrix. Any degradation, isotopic exchange, or matrix-induced precipitation of 7-OH-MTX-d3 during frozen storage will skew the analyte-to-IS area ratio, leading to catastrophic quantification errors[3].

Mechanisms of Instability (Causality) As a bioanalytical scientist, it is crucial to understand why instability occurs in frozen matrices, rather than just observing the variance:

  • Residual Enzymatic Activity : Human plasma is a complex matrix rich in esterases and peptidases. While storing samples at -20°C slows metabolic processes, it does not completely arrest them. 7-OH-MTX-d3 can undergo slow hydrolytic degradation at -20°C. Storage at -80°C is required to fully halt enzymatic cleavage[1].

  • Cryoprecipitation : During freeze-thaw cycles, plasma proteins denature and precipitate. If a sample is not thawed completely and vortexed vigorously, the SIL-IS may remain trapped within these micro-precipitates, causing artificially low recoveries[3].

  • Matrix Effects & Ion Suppression : Over long-term storage, the degradation of endogenous plasma lipids (e.g., phospholipids) can alter the matrix composition. When injected into the LC-MS/MS, these aged lipids co-elute with 7-OH-MTX-d3, causing unpredictable ion suppression[1].

Workflow: Stability Validation System The following diagram illustrates the logical workflow for validating the frozen storage stability of 7-OH-MTX-d3.

G N1 Spike Plasma with 7-OH-MTX-d3 (LQC & HQC) N2 Aliquot into Cryovials (Avoid repeated F/T) N1->N2 N3 Long-Term Storage (-80°C vs -20°C) N2->N3 N4 Thaw on Ice & Vortex Thoroughly N3->N4 N5 Protein Precipitation (e.g., Cold Methanol) N4->N5 N6 LC-MS/MS Analysis (MRM: 474.2 -> 327.2) N5->N6 N7 Compare vs. Fresh QCs (Acceptance: ±15%) N6->N7

Workflow for validating 7-OH-MTX-d3 frozen plasma stability.

Step-by-Step Methodology: Self-Validating Protocol for Long-Term Frozen Stability This protocol is designed as a self-validating system. By strictly comparing stored Quality Control (QC) samples against freshly prepared calibration standards, we isolate storage-induced degradation from day-to-day preparation variability[3].

Step 1: Preparation of Stability QCs

  • Pool drug-free human plasma (K2-EDTA).

  • Spike the plasma with 7-OH-MTX-d3 to create Low (LQC) and High (HQC) concentration levels (e.g., 10 nmol/L and 50,000 nmol/L)[3].

  • Causality Check: Ensure the organic solvent content from the spiking solution does not exceed 2% of the total plasma volume to prevent premature protein precipitation.

Step 2: Aliquoting and Freezing

  • Dispense 50 µL to 200 µL aliquots into pre-labeled polypropylene cryovials.

  • Transfer immediately to a -80°C ultra-low temperature freezer.

Step 3: Thawing and Homogenization (Critical Step)

  • After the target storage duration (e.g., 30 days, 6 months), remove the vials and thaw them completely unassisted on ice (approximately 4°C)[3].

  • Vortex each vial vigorously for 10–15 seconds.

  • Causality Check: Unassisted thawing on ice prevents thermal degradation, while vigorous vortexing resolves concentration gradients caused by cryoprecipitation.

Step 4: Extraction (Protein Precipitation)

  • Add the sample to 450 µL of drug-free plasma (if dilution is required) and supplement with the extraction solvent (e.g., 800 µL of cold 16% perchloric acid or methanol)[3].

  • Vortex for 2 minutes and centrifuge at 14,000 × g for 10 minutes at 4°C.

Step 5: LC-MS/MS Analysis

  • Transfer the supernatant to an autosampler vial.

  • Analyze using a validated LC-MS/MS method. Monitor the specific MRM transition for 7-OH-MTX-d3 (e.g., m/z 474.2 → 327.2)[2].

Step 6: Data Evaluation

  • Back-calculate the concentration of the stored QCs using a calibration curve prepared on the same day from fresh stock solutions.

  • Acceptance Criteria: The mean calculated concentration must be within ±15% of the nominal concentration.

Quantitative Data Summary The following table summarizes the validated stability parameters for 7-OH-MTX and its deuterated internal standard in human plasma, demonstrating the robustness of the matrix under controlled conditions[1],[3].

Stability ParameterStorage ConditionDurationMean Recovery / AccuracyStatus
Long-Term Storage -80°C6 Months106% - 107%Stable
Long-Term Storage -20°C30 Days92.4% - 97.8%Stable (Short-term only)
Freeze-Thaw Cycles -80°C to Ice3 Cycles~97% (3% decrease)Stable
Bench-Top (Unprocessed) Room Temperature6 HoursWithin ±15%Stable
Autosampler (Processed) 4°CUp to 16 Days102%Stable

Troubleshooting & FAQs

Q1: We observe a drifting, inconsistent 7-OH-MTX-d3 peak area in our -20°C stored clinical samples over a 6-month period, but our -80°C samples are fine. What is happening? A1: This is a classic sign of residual enzymatic activity. At -20°C, the plasma matrix is not fully below its glass transition temperature. Micro-thawing events (e.g., during freezer door openings) allow trace esterases to slowly hydrolyze the molecule. Solution: Mandate -80°C storage for all PK/TDM samples exceeding 30 days of storage[1].

Q2: After conducting our 3-cycle freeze-thaw stability test, the recovery of 7-OH-MTX-d3 dropped by 12-15%, bordering on assay failure. How can we mitigate this? A2: The issue is likely physical, not chemical. When plasma freezes, water crystallizes first, pushing proteins and analytes into highly concentrated pockets that eventually precipitate (cryoprecipitates). If you extract the sample before these precipitates are fully re-dissolved, you leave the SIL-IS behind in the pellet. Solution: Ensure samples are thawed completely on ice, followed by vigorous vortexing for at least 15 seconds prior to adding the precipitation solvent[3].

Q3: Can the degradation of endogenous plasma lipids during frozen storage affect the apparent stability of 7-OH-MTX-d3? A3: Yes, indirectly. While the 7-OH-MTX-d3 molecule itself may remain intact, the aging of the plasma matrix can lead to the breakdown of complex lipids into lysophospholipids. These breakdown products can co-elute with your analyte and IS, causing severe ion suppression in the ESI source. Solution: Evaluate the matrix effect of aged plasma compared to fresh plasma. If ion suppression is observed, optimize your chromatographic gradient to wash out late-eluting phospholipids, or switch from simple protein precipitation to Solid Phase Extraction (SPE)[1].

Q4: Is there a risk of deuterium exchange (H/D exchange) for 7-OH-MTX-d3 during prolonged frozen storage? A4: The deuterium atoms in 7-OH-MTX-d3 are typically located on the N-methyl group, which involves stable C-D bonds. Unlike O-D or N-D bonds, C-D bonds are highly resistant to exchange with aqueous protons in the plasma matrix, even over long-term frozen storage. However, always verify the isotopic purity of your SIL-IS batch upon receipt and monitor the unlabeled MRM transition (m/z 471.2 → 324.2) in your blank-IS samples to ensure no cross-talk occurs[2].

References

  • Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring. Int J Anal Chem. 1

  • A U-HPLC-ESI-MS/MS-based stable isotope dilution method for the detection and quantitation of methotrexate in plasma. Therapeutic Drug Monitoring. 3

  • Ultrafast Selective Quantification of Methotrexate in Human Plasma by High-Throughput MALDI-Isotope Dilution Mass Spectrometry. Bioanalysis. 2

Optimization

Overcoming ion suppression when analyzing 7-Hydroxymethotrexate-d3

To: Laboratory Directors, Senior Scientists, and Bioanalytical Leads From: Dr. Aris Thorne, Senior Application Scientist, Mass Spectrometry Division Subject: Technical Advisory: Mitigating Ion Suppression in 7-Hydroxymet...

Author: BenchChem Technical Support Team. Date: March 2026

To: Laboratory Directors, Senior Scientists, and Bioanalytical Leads From: Dr. Aris Thorne, Senior Application Scientist, Mass Spectrometry Division Subject: Technical Advisory: Mitigating Ion Suppression in 7-Hydroxymethotrexate-d3 Analysis

Executive Summary

You are likely reading this because your internal standard (IS) response for 7-Hydroxymethotrexate-d3 (7-OH-MTX-d3) is erratic, or your lower limit of quantification (LLOQ) is failing in plasma matrices.

7-Hydroxymethotrexate (7-OH-MTX) is the primary metabolite of Methotrexate (MTX).[1][2][3][4] Unlike the parent drug, 7-OH-MTX is significantly more polar and often elutes in the "danger zone" of reverse-phase chromatography—early in the run, where salts and unretained matrix components (like phospholipids) cause severe ionization competition.

This guide moves beyond basic troubleshooting. It provides a self-validating diagnostic workflow to isolate, visualize, and eliminate ion suppression, ensuring your clinical data meets FDA/EMA bioanalytical guidelines.

Part 1: The Diagnostic Workflow (Is it Suppression?)

Before altering your extraction method, you must visualize the suppression profile. We use the Post-Column Infusion (PCI) method.[5] This is the "gold standard" for mapping matrix effects relative to your chromatographic peak.

The Mechanism

By maintaining a constant flow of the analyte into the source while injecting a blank matrix extract, any dip in the baseline signal indicates ion suppression; any rise indicates enhancement.[5][6]

Visualizing the Setup

PCI_Setup cluster_legend Data Output LC_Pump LC Gradient Pump (Mobile Phase) Autosampler Autosampler (Inject Blank Matrix) LC_Pump->Autosampler Flow Column Analytical Column (C18/HILIC) Autosampler->Column Tee Tee Junction (High Pressure) Column->Tee Eluent Syringe Syringe Pump (Infusing 7-OH-MTX-d3) Syringe->Tee Constant Infusion (10 µL/min) MS MS/MS Source (ESI+) Tee->MS Combined Flow Signal Baseline Dip = Suppression Baseline Rise = Enhancement MS->Signal

Figure 1: Schematic of the Post-Column Infusion (PCI) setup for mapping matrix effects.

Step-by-Step PCI Protocol
  • Prepare Infusion Solution: Dilute 7-OH-MTX-d3 to ~100 ng/mL in mobile phase (50:50 Methanol:Water + 0.1% Formic Acid).

  • Setup Hardware: Connect a T-union between the analytical column outlet and the MS source inlet. Connect the syringe pump to the third port.

  • Establish Baseline: Set LC flow to your method's initial conditions. Start syringe infusion at 10-20 µL/min until a stable signal intensity (e.g., 1.0e5 cps) is achieved for the MRM transition 474.2 → 327.2 .

  • Inject Blank Matrix: Inject an extracted blank plasma sample (processed exactly as your samples).

  • Analyze: Watch the signal. A sharp drop at the retention time of 7-OH-MTX indicates co-eluting suppressors.

Part 2: Root Cause Analysis & Solutions

If PCI confirms suppression at your analyte's retention time, use this guide to identify the culprit and fix it.

Scenario A: The "Phospholipid Tail"
  • Symptom: Suppression occurs late in the run or wraps around to the beginning of the next injection.

  • Cause: Phospholipids (PLs) are strongly retained on C18 columns. If your gradient does not have a sufficiently long high-organic wash, PLs will elute unpredictably.

  • Verification: Monitor MRM 184.0 → 184.0 (Phosphatidylcholines) and 104.0 → 104.0 (Lyso-PCs) alongside your analyte.[7]

Solution: The "Hard Wash" or PL Removal

Method Efficacy Pros Cons
Protein Precipitation (PPT) Low Cheap, fast. Does not remove PLs. High risk of suppression.
Solid Phase Extraction (SPE) High Clean extracts.[7] Expensive, time-consuming.

| PL Removal Plates (e.g., Ostro, HybridSPE) | Optimal | Removes >99% PLs; simple "pass-through" workflow. | Slightly higher cost than PPT. |

Recommendation: Switch from standard PPT to a Phospholipid Removal Plate . This is the single most effective fix for MTX metabolites in plasma [1].

Scenario B: The Deuterium Isotope Effect
  • Symptom: The analyte (d0) looks fine, but the internal standard (d3) shows lower area or higher variation.

  • Cause: Deuterium is slightly less lipophilic than Hydrogen. On a C18 column, 7-OH-MTX-d3 will elute slightly earlier than 7-OH-MTX [2]. If your peak is on the edge of the "void volume" suppression zone, the d3 might shift into the suppression while the d0 stays safe.

  • Solution:

    • Flatten the Gradient: Start at a lower organic % (e.g., 2% B instead of 5% B) to increase retention of both species.

    • Use 13C/15N Isotopes: If budget permits, switch to Carbon-13 or Nitrogen-15 labeled IS. These do not exhibit the chromatographic shift seen with Deuterium.

Part 3: Optimized Experimental Protocol

This protocol integrates the solutions above into a robust workflow.

Sample Preparation (PL Removal)
  • Step 1: Aliquot 100 µL Plasma into a Phospholipid Removal Plate (e.g., Waters Ostro or Supelco HybridSPE).

  • Step 2: Add 300 µL 1% Formic Acid in Acetonitrile (The acid breaks protein-drug binding; ACN precipitates proteins).

  • Step 3: Aspirate through the plate using a vacuum manifold (approx. 5-10 inHg).

  • Step 4: Evaporate eluate under Nitrogen at 40°C and reconstitute in 100 µL of Initial Mobile Phase .

Chromatographic Conditions
  • Column: Agilent Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.[4]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[4]

    • Note: Methanol is preferred over Acetonitrile for MTX to improve peak shape and resolution from folate interferences [3].

  • Gradient:

    • 0.0 - 0.5 min: 2% B (Hold to elute salts)

    • 0.5 - 3.0 min: 2% B → 40% B (Shallow ramp for separation)

    • 3.0 - 3.1 min: 40% B → 95% B

    • 3.1 - 4.5 min: 95% B (Critical Wash Step for PLs )

    • 4.5 - 4.6 min: 95% B → 2% B

    • 4.6 - 6.0 min: 2% B (Re-equilibration)

MS/MS Transitions
AnalytePrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)
7-OH-MTX 471.2324.13022
7-OH-MTX-d3 474.2327.13022
Phospholipids 184.0184.05030

Part 4: Troubleshooting Decision Tree

Use this logic flow to diagnose daily run failures.

Troubleshooting Start Problem: Low/Variable IS Response Check_RT Is Retention Time Stable? Start->Check_RT Check_PL Check Phospholipid Trace (m/z 184) Are peaks overlapping IS? Check_RT->Check_PL Yes Pump_Issue Check Pump/Leaks Equilibrate Column Longer Check_RT->Pump_Issue No (Drifting) Clean_Up Action: Switch to PL Removal Plate or Extend Gradient Wash Check_PL->Clean_Up Yes (Overlap) PCI_Test Action: Perform Post-Column Infusion to find 'invisible' suppression Check_PL->PCI_Test No (Clean Trace)

Figure 2: Decision tree for troubleshooting internal standard variability.

Part 5: Frequently Asked Questions (FAQ)

Q1: Why does my 7-OH-MTX-d3 signal drop over the course of a 100-sample batch? A: This is classic "matrix build-up." If you are using Protein Precipitation (PPT), phospholipids accumulate on the column head. Over time, they bleed off, causing random suppression. Immediate Fix: Run a "sawtooth" gradient wash (rapid cycling of 95% organic) for 30 minutes. Long-term Fix: Implement the PL Removal Protocol described in Part 3.

Q2: Can I just dilute the sample to reduce suppression? A: Yes, dilution is the simplest form of matrix removal. However, 7-OH-MTX concentrations can be low in trough samples. If your sensitivity allows, a 1:5 or 1:10 dilution with water often eliminates suppression better than complex extraction [4].

Q3: My d3 IS peak is split. Why? A: This often happens if the reconstitution solvent is stronger than your initial mobile phase. If you reconstitute in 100% Methanol but start your gradient at 2% Methanol, the analyte "crashes" out. Fix: Reconstitute in 5-10% Methanol in Water.

References

  • Waters Corporation. "Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates."[8] Waters Application Notes.

  • Wang, S., et al. "Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring." Journal of Analytical Methods in Chemistry, 2018.

  • Agilent Technologies. "Sensitive and Robust Quantification of Methotrexate and its Metabolites using LC-MS/MS." Agilent Application Notes.

  • Panuwet, P., et al. "Ion Suppression in Liquid Chromatography-Mass Spectrometry." Critical Reviews in Analytical Chemistry, 2016.

Sources

Troubleshooting

Preventing degradation of 7-Hydroxymethotrexate-d3 during extraction

Technical Support Center: 7-Hydroxymethotrexate-d3 Extraction Introduction Welcome to the technical support guide for 7-Hydroxymethotrexate-d3 (7-OH-MTX-d3). As the primary metabolite of the widely used chemotherapeutic...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 7-Hydroxymethotrexate-d3 Extraction

Introduction

Welcome to the technical support guide for 7-Hydroxymethotrexate-d3 (7-OH-MTX-d3). As the primary metabolite of the widely used chemotherapeutic agent Methotrexate (MTX), accurate quantification of 7-hydroxymethotrexate is critical for therapeutic drug monitoring (TDM) and pharmacokinetic studies.[1][2][3] The use of a deuterated internal standard, 7-OH-MTX-d3, is essential for correcting matrix effects and variability during sample processing and analysis by LC-MS/MS.

However, 7-OH-MTX-d3, like its non-deuterated counterpart, is susceptible to degradation during sample collection, storage, and extraction. This guide provides in-depth, experience-based answers to frequently asked questions, robust troubleshooting protocols, and validated methodologies to help you ensure the stability and integrity of your analyte, leading to reliable and reproducible results.

Core Stability & Degradation Mechanisms

Understanding the vulnerabilities of the 7-OH-MTX-d3 molecule is the first step in preventing its degradation. The primary drivers of instability are pH, light, and oxidative conditions.

  • pH Sensitivity: 7-OH-MTX is amphoteric, but its stability is pH-dependent. Acidic conditions (pH < 6) can promote precipitation, especially at high concentrations in aqueous matrices like urine, which can lead to renal toxicity in patients and analyte loss during sample preparation.[4] Conversely, highly alkaline conditions can also lead to hydrolytic degradation. Studies suggest that maintaining a neutral to slightly acidic pH (around 6.0-7.0) is optimal for solubility and stability in biological samples.[5][6]

  • Photodegradation: Both methotrexate and its metabolites are known to be sensitive to light, particularly UV irradiation.[7][8] Exposure to light can induce photochemical reactions, leading to the formation of various degradation products, including N-demethylation and cleavage of the C-N bond, which alters the molecule's structure and renders it undetectable by targeted mass spectrometry.[7]

  • Oxidation: The pteridine ring system in the molecule is susceptible to oxidation. This process can be accelerated by the presence of oxidizing agents or exposure to air over extended periods, especially at non-optimal temperatures.

Frequently Asked Questions (FAQs)

Q1: My recovery for 7-OH-MTX-d3 is consistently low. What are the most likely causes?

Low recovery is one of the most common issues and can typically be traced back to one of three areas: pre-analytical handling, extraction inefficiency, or degradation.

  • Pre-Analytical Issues:

    • Improper Storage: Have samples been consistently stored at -70°C or lower? Long-term storage at higher temperatures (e.g., -20°C) can lead to slow degradation over time. For short-term stability, whole blood samples are generally stable for up to 6 days at 4°C.[9]

    • Light Exposure: Were the samples (blood, plasma, urine) protected from light immediately after collection? Use amber tubes for collection and storage. When processing, work under yellow or amber light to minimize photodegradation.[10]

    • Incorrect pH: Urine samples, in particular, can have a wide pH range. Acidification of urine to pH 3 has been used for long-term storage to maintain stability.[11]

  • Extraction Inefficiency:

    • Suboptimal SPE Sorbent/Protocol: Are you using the correct Solid-Phase Extraction (SPE) sorbent? A C18 (reversed-phase) stationary phase is commonly and successfully used for extracting 7-OH-MTX.[12][13] Ensure your SPE protocol (conditioning, loading, washing, and eluting steps) is optimized. Incomplete elution is a frequent cause of low recovery.

    • Protein Precipitation Issues: If using protein precipitation, ensure the ratio of precipitant (e.g., methanol or acetonitrile) to plasma is sufficient, typically at least 3:1 (v/v).[1] Inadequate vortexing or centrifugation can also result in incomplete protein removal and analyte loss in the pellet.

  • Analyte Degradation:

    • During Extraction: Are your extraction solvents at room temperature for extended periods? Keeping samples and solvents cool can slow degradation kinetics.

    • In the Autosampler: Is the autosampler cooled (typically to 4°C)? If samples sit in the autosampler for many hours before injection, degradation can occur.

Q2: What is the optimal pH to maintain during the extraction process?

The optimal pH depends on the extraction technique.

  • For Solid-Phase Extraction (SPE): A pH between 6.0 and 7.0 is generally recommended for the sample loading step onto a reversed-phase (C18) or mixed-mode sorbent. In this pH range, the carboxylic acid groups of 7-OH-MTX are ionized (negatively charged), but the molecule retains enough hydrophobicity to be captured by the C18 phase. Adjusting the sample pH with a buffer like ammonium acetate or phosphate buffer is a crucial pre-treatment step.[14]

  • For Protein Precipitation: The pH of the organic solvent used for precipitation (e.g., methanol or acetonitrile) is the dominant factor. Typically, no pH adjustment is needed for this method, but ensuring the final supernatant is not strongly acidic or basic before injection is good practice.

Q3: How critical is it to protect my samples from light?

It is highly critical . Both MTX and 7-OH-MTX are susceptible to photodegradation.[7][10] This is not a theoretical concern; significant analyte loss can occur if samples are exposed to direct sunlight or even ambient fluorescent lighting for prolonged periods.

Best Practices for Light Protection:

  • Collection: Use amber or opaque collection tubes.

  • Processing: Perform all extraction steps under amber or yellow lighting. Avoid working next to a window.

  • Storage: Store all fractions and final extracts in amber vials.

  • Autosampler: Use amber autosampler vials or a dark autosampler tray.

Q4: I am using protein precipitation, but my results are inconsistent. How can I improve this?

Inconsistency in protein precipitation often stems from minor variations in the procedure.

  • Standardize Solvent Addition: Use a calibrated pipette to add the cold organic solvent. Ensure the solvent is added quickly and consistently across all samples.

  • Vortexing is Key: Do not underestimate the importance of vortexing. A vigorous, timed vortex (e.g., 3 minutes) is necessary to ensure complete protein denaturation and release of the analyte into the solvent.[1]

  • Temperature Control: Perform the precipitation on ice or with ice-cold solvent to minimize enzymatic activity and potential degradation. Centrifuge at a controlled temperature (e.g., 4°C).[15]

  • Supernatant Transfer: Be meticulous when transferring the supernatant. Avoid aspirating any of the protein pellet, as this can cause ion suppression in the MS source and clog your LC column. A second centrifugation of the supernatant before injection can further clean the sample.[1][15]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery of 7-OH-MTX-d3 1. Photodegradation during handling. 2. Suboptimal pH during SPE loading. 3. Incomplete elution from SPE cartridge. 4. Degradation in autosampler.1. Work under amber light; use amber vials. 2. Adjust sample pH to 6.0-7.0 with a suitable buffer before loading. 3. Test a stronger elution solvent (e.g., higher % methanol or acetonitrile) or multiple elution steps. 4. Ensure autosampler is cooled to 4-8°C.
High Variability (Poor Precision) 1. Inconsistent protein precipitation. 2. Variable sample pH affecting SPE retention. 3. Inconsistent evaporation/reconstitution steps.1. Standardize vortex time and intensity; ensure consistent temperature. 2. Buffer all samples to the same pH prior to SPE. 3. Use a nitrogen evaporator with consistent flow and temperature. Reconstitute in a fixed, precise volume.
Appearance of Unknown Peaks 1. Formation of degradation products. 2. Matrix interferences not removed by cleanup. 3. Carryover from a previous injection.1. Review light protection and temperature control procedures.[7] 2. Optimize the SPE wash step. Try a wash with 5-20% methanol to remove more hydrophobic interferences.[14] 3. Implement a robust needle wash and a strong solvent flush in the LC method between samples.
Ion Suppression or Enhancement 1. Co-elution of phospholipids or other matrix components. 2. High salt concentration in the final extract.1. Improve chromatographic separation. 2. Optimize SPE wash steps to remove salts before elution. If eluting from an ion-exchange sorbent, ensure the final extract is not highly ionic.

Recommended Extraction Protocol: Solid-Phase Extraction (SPE)

This protocol is a robust starting point for extracting 7-OH-MTX-d3 from human plasma using a standard C18 SPE cartridge.

Workflow Diagram

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction (C18) cluster_post Post-Elution p1 1. Thaw & Vortex Plasma p2 2. Add 7-OH-MTX-d3 (IS) p1->p2 p3 3. Dilute 1:1 with 10mM Ammonium Acetate (pH 6.5) p2->p3 s1 4. Condition: 1mL Methanol s2 5. Equilibrate: 1mL Water s1->s2 s3 6. Load Pre-treated Sample s2->s3 s4 7. Wash 1: 1mL 5% Methanol in Water s3->s4 s5 8. Wash 2: 1mL Hexane (optional, for lipids) s4->s5 s6 9. Elute: 1mL 90% Methanol / 10% Acetonitrile s5->s6 e1 10. Evaporate to Dryness (N2 Stream, 40°C) s6->e1 e2 11. Reconstitute in Mobile Phase A e1->e2 e3 12. Vortex & Centrifuge e2->e3 e4 13. Inject into LC-MS/MS e3->e4

Caption: Recommended SPE workflow for 7-OH-MTX-d3 extraction.

Step-by-Step Methodology:

  • Sample Pre-treatment:

    • Thaw plasma samples on ice. Vortex gently to mix.

    • To 100 µL of plasma, add the appropriate volume of 7-OH-MTX-d3 internal standard solution.

    • Add 100 µL of 10 mM ammonium acetate buffer (pH adjusted to 6.5). Vortex for 30 seconds. This step normalizes the pH to ensure consistent SPE retention.[14]

  • SPE Cartridge Preparation (C18, e.g., 100 mg/1 mL):

    • Condition: Pass 1 mL of methanol through the cartridge to wet the stationary phase.

    • Equilibrate: Pass 1 mL of water (or equilibration buffer) through the cartridge to prepare it for the aqueous sample. Do not let the sorbent go dry.

  • Extraction:

    • Load: Load the entire pre-treated sample onto the cartridge at a slow, consistent flow rate (approx. 1-2 drops per second).

    • Wash:

      • Pass 1 mL of 5% methanol in water to remove polar interferences.

      • (Optional) For fatty matrices, pass 1 mL of hexane and then dry the cartridge thoroughly to remove non-polar lipids.

    • Elute: Elute the analyte and internal standard with 1 mL of an appropriate organic solvent mixture (e.g., 90% Methanol / 10% Acetonitrile). Collect the eluate in a clean tube.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a small, precise volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% formic acid).

    • Vortex thoroughly and centrifuge to pellet any insoluble material.

    • Transfer the supernatant to an amber autosampler vial for LC-MS/MS analysis.

Key Degradation Pathway Visualization

Degradation_Pathway cluster_degradation Degradation Triggers cluster_products Degradation Products MTX 7-OH-Methotrexate-d3 (Stable Analyte) P1 Photolytic Products (e.g., N-demethylated species, C-N cleavage products) MTX->P1 Photodegradation P2 Hydrolytic Products MTX->P2 Hydrolysis UV UV Light UV->P1 pH Extreme pH (Acidic/Alkaline) pH->P2 Ox Oxidizing Agents Ox->MTX Oxidation

Caption: Primary degradation pathways for 7-OH-MTX-d3.

References

  • A 384-well solid-phase extraction for LC/MS/MS determination of methotrexate and its 7-hydroxy metabolite in human urine and plasma. PubMed. [Link]

  • Photodegradation of methotrexate in aqueous solution: degradation kinetics and identification of transformation products. PubMed. [Link]

  • Methotrexate catabolism to 7-hydroxy methotrexate in rheumatoid arthritis alters drug efficacy and retention and is reduced by folic acid supplements. PMC. [Link]

  • In vitro stability study of methotrexate in blood and plasma samples for routine monitoring. PubMed. [Link]

  • Photocatalytic degradation of methotrexate (MTX) in the presence of... ResearchGate. [Link]

  • Photodegradation of methotrexate in aqueous solution: degradation kinetics and identification of transformation products. ResearchGate. [Link]

  • A 384-Well Solid-Phase Extraction for LC/MS/MS Determination of Methotrexate and Its 7-Hydroxy Metabolite in Human Urine and Plasma. Analytical Chemistry. [Link]

  • Effect of methotrexate and its photodegradation products on the temperature induced denaturation of human serum albumin. PubMed. [Link]

  • A 384Well SolidPhase Extraction for LC/MS/MS Determination of Methotrexate and Its 7Hydroxy Metabolite in Human Urine and Plasma. ResearchGate. [Link]

  • Statistical Analysis of Methotrexate Degradation by UV-C Photolysis and UV-C/TiO2 Photocatalysis. ResearchGate. [Link]

  • Physicochemical stability of Methotrexate Accord in punctured original vials and after dilution with 0.9% sodium chloride or 5% glucose solution in non-PVC bags. GaBI Journal. [Link]

  • A Rapid Method for Determination of Serum Methotrexate Using Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry. Journal of Applied Hematology. [Link]

  • The Pharmacokinetics of Methotrexate and Its 7-hydroxy Metabolite in Patients With Rheumatoid Arthritis. PubMed. [Link]

  • Different Analytical Methodology for The Analysis of Methotrexate. Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • Summary of stability of Methotrexate Under Various Storage Conditions (n=5). ResearchGate. [Link]

  • Methotrexate Pathway (Cancer Cell), Pharmacodynamics and Pharmacokinetics. ClinPGx. [Link]

  • Stability and compatibility of methotrexate and dexamethasone in 0.9% sodium chloride for intrathecal injection. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Impact of Methotrexate and 7-Hydroxymethotrexate Exposure on Renal Toxicity in Pediatric Non-Hodgkin Lymphoma. PubMed. [Link]

  • Effect of concentration of Methotrexate on the degradation rate in the presence of PMS. ResearchGate. [Link]

  • HPLC Method of Determination of Methotrexate in Human Serum. Asian Journal of Chemistry. [Link]

  • Determination of Methotrexate in Biological Fluids and a Parenteral Injection Using Terbium-Sensitized Method. PMC. [Link]

  • Understanding and Improving Solid-Phase Extraction. LCGC International. [Link]

  • Trace analysis of methotrexate and 7-hydroxymethotrexate in human plasma and urine by a novel high-performance liquid chromatographic method. PubMed. [Link]

  • Determination of 7-hydroxymethotrexate in human plasma by reversed phase high-performance liquid chromatography. PubMed. [Link]

  • Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples. ScienceOpen. [Link]

  • Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples. PMC. [Link]

  • Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug. Hindawi. [Link]

  • Study of stability of methotrexate in acidic solution Spectrofluorimetric determination of methotrexate in pharmaceutical preparations through acid-catalyzed degradation reaction. ResearchGate. [Link]

  • pH dependent chemical stability and release of methotrexate from a novel nanoceramic carrier. RSC Publishing. [Link]

Sources

Optimization

Optimizing mobile phase pH for 7-Hydroxymethotrexate-d3 retention

Optimizing Mobile Phase pH for 7-Hydroxymethotrexate-d3 Retention in Reversed-Phase HPLC Welcome to our dedicated technical support guide for optimizing the chromatographic retention of 7-Hydroxymethotrexate-d3. This res...

Author: BenchChem Technical Support Team. Date: March 2026

Optimizing Mobile Phase pH for 7-Hydroxymethotrexate-d3 Retention in Reversed-Phase HPLC

Welcome to our dedicated technical support guide for optimizing the chromatographic retention of 7-Hydroxymethotrexate-d3. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on method development and troubleshooting. As Senior Application Scientists, we combine technical expertise with real-world laboratory experience to help you navigate the nuances of your analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What is 7-Hydroxymethotrexate-d3 and why is its retention in HPLC important?

7-Hydroxymethotrexate-d3 is the deuterium-labeled form of 7-Hydroxymethotrexate, which is a major metabolite of the anticancer and autoimmune drug, Methotrexate.[1][2][3] In pharmacokinetic and drug metabolism studies, it is crucial to achieve good retention and separation of this analyte from other matrix components to ensure accurate and reliable quantification. 7-Hydroxymethotrexate-d3 is often used as an internal standard in these assays.[1][2]

Q2: How does the pH of the mobile phase affect the retention of 7-Hydroxymethotrexate-d3 in reversed-phase HPLC?

7-Hydroxymethotrexate-d3, like its parent compound methotrexate, is an acidic molecule with multiple ionizable functional groups.[4][5] In reversed-phase high-performance liquid chromatography (RP-HPLC), the retention of ionizable compounds is highly dependent on the pH of the mobile phase.[6][7][8]

The fundamental principle is that the un-ionized (neutral) form of a molecule is more hydrophobic and will be retained longer on a non-polar stationary phase (like a C18 column) than its ionized (charged) form, which is more polar.[6][9] Therefore, by adjusting the mobile phase pH, we can control the ionization state of 7-Hydroxymethotrexate-d3 and thus its retention time.

Q3: What are the pKa values for 7-Hydroxymethotrexate and how do they guide pH selection?

A general rule of thumb in RP-HPLC is to adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa.[9][10] For an acidic compound like 7-Hydroxymethotrexate, setting the mobile phase pH below the lowest pKa (e.g., pH < 3.8) will suppress the ionization of the carboxylic acid groups, leading to a more neutral molecule. This "ion suppression" increases the compound's hydrophobicity and results in stronger retention on a reversed-phase column.[6][10]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter while developing a method for 7-Hydroxymethotrexate-d3.

Issue 1: Poor or No Retention of 7-Hydroxymethotrexate-d3

  • Question: My 7-Hydroxymethotrexate-d3 peak is eluting very early, close to the solvent front. How can I increase its retention time?

  • Answer: This is a classic sign that your analyte is in its ionized form and has minimal interaction with the stationary phase.

    • Primary Cause: The pH of your mobile phase is likely too high (significantly above the pKa values of the analyte), causing the carboxylic acid groups to be deprotonated and negatively charged.

    • Solution: Decrease the pH of the aqueous component of your mobile phase. A good starting point is a pH between 3.0 and 4.0.[11] This will protonate the carboxylic acid groups, making the molecule more neutral and increasing its retention. You can use additives like formic acid, acetic acid, or a phosphate buffer to control the pH.

Issue 2: Peak Tailing or Asymmetrical Peak Shape

  • Question: I'm observing a tailing peak for 7-Hydroxymethotrexate-d3. What could be the cause and how can I improve the peak shape?

  • Answer: Peak tailing for ionizable compounds is often due to secondary interactions with the stationary phase or operating too close to the analyte's pKa.

    • Cause A: Mobile phase pH is too close to the pKa. When the mobile phase pH is close to a pKa of the analyte, both the ionized and un-ionized forms of the molecule exist in significant proportions, which can lead to peak broadening or splitting.[6][7]

      • Solution: Adjust the mobile phase pH to be at least 1.5 to 2 pH units away from the pKa values. For 7-Hydroxymethotrexate-d3, this generally means working at a pH below 3.8.

    • Cause B: Secondary interactions with residual silanols. The silica backbone of many reversed-phase columns has acidic silanol groups (Si-OH) that can be deprotonated at pH values above 3-4. These negatively charged silanols can interact with any positive charges on the analyte, leading to peak tailing.

      • Solution: Operating at a lower pH (e.g., below 3.5) will keep the silanol groups protonated and minimize these secondary interactions. Using a column with end-capping or a modern, high-purity silica stationary phase can also mitigate this issue.

Issue 3: Inconsistent Retention Times

  • Question: The retention time of my 7-Hydroxymethotrexate-d3 peak is shifting between injections. What should I check?

  • Answer: Fluctuating retention times are typically a result of an unstable chromatographic system.

    • Primary Cause: An un-buffered or poorly buffered mobile phase. If the pH of your mobile phase is not stable, small changes can lead to significant shifts in the retention of an ionizable analyte like 7-Hydroxymethotrexate-d3.

    • Solution: Ensure your mobile phase is adequately buffered. Use a buffer with a pKa close to the desired pH of your mobile phase for maximum buffering capacity. For example, a phosphate buffer is effective in the pH range of 2.1 to 3.1 and 6.2 to 8.2, while a formate buffer is suitable for pH 2.8 to 4.8, and an acetate buffer for pH 3.8 to 5.8. Ensure the buffer concentration is sufficient (typically 10-25 mM) to maintain a stable pH. Also, make sure your column is properly equilibrated with the mobile phase before starting your analytical run.

Experimental Protocol: Step-by-Step pH Optimization

This protocol provides a systematic approach to determine the optimal mobile phase pH for the retention of 7-Hydroxymethotrexate-d3.

Objective: To evaluate the effect of mobile phase pH on the retention time and peak shape of 7-Hydroxymethotrexate-d3 and identify the optimal pH for analysis.

Materials:

  • 7-Hydroxymethotrexate-d3 standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Buffer reagents (e.g., sodium phosphate monobasic, phosphoric acid, or formic acid)

  • A C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with a UV or mass spectrometer detector

Procedure:

  • Prepare a Stock Solution: Prepare a stock solution of 7-Hydroxymethotrexate-d3 in a suitable solvent (e.g., methanol or a mixture of water and methanol).

  • Prepare Buffered Aqueous Mobile Phases: Prepare a series of aqueous mobile phase components at different pH values. For example:

    • pH 2.5: 20 mM potassium phosphate, adjusted to pH 2.5 with phosphoric acid.

    • pH 3.0: 20 mM potassium phosphate, adjusted to pH 3.0 with phosphoric acid.

    • pH 3.5: 20 mM potassium phosphate, adjusted to pH 3.5 with phosphoric acid.

    • pH 4.0: 20 mM potassium phosphate, adjusted to pH 4.0 with phosphoric acid.

    • pH 7.0: 20 mM potassium phosphate, adjusted to pH 7.0.

  • Set Chromatographic Conditions:

    • Mobile Phase: 85:15 (v/v) Aqueous Buffer : Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV at an appropriate wavelength (e.g., 307 nm) or MS detection.

  • System Equilibration and Analysis:

    • Begin with the lowest pH mobile phase (pH 2.5). Equilibrate the column for at least 20-30 column volumes.

    • Inject the 7-Hydroxymethotrexate-d3 standard solution and record the chromatogram.

    • Repeat the process for each of the prepared pH values, ensuring the column is thoroughly equilibrated with the new mobile phase before each injection.

  • Data Analysis:

    • For each pH value, record the retention time (RT), peak asymmetry (As), and theoretical plates (N).

    • Plot the retention time as a function of mobile phase pH.

Expected Results and Data Presentation

The following table summarizes the expected trend in retention time as a function of mobile phase pH for 7-Hydroxymethotrexate-d3.

Mobile Phase pHExpected Retention Time (min)Observations
2.5LongestAnalyte is fully protonated, leading to maximum retention.
3.0LongStrong retention, good peak shape expected.
3.5IntermediateRetention starts to decrease as the analyte begins to ionize.
4.0ShorterFurther decrease in retention.
7.0Very Short (near void)Analyte is fully ionized and has minimal retention.

Visualizing the pH Effect

The following diagram illustrates the relationship between mobile phase pH, the ionization state of an acidic analyte like 7-Hydroxymethotrexate-d3, and its retention on a C18 column.

pH_Effect cluster_pH Mobile Phase pH cluster_Analyte Analyte State (7-HMTX-d3) cluster_Retention Reversed-Phase Retention Low_pH Low pH (e.g., < 3.0) Neutral Neutral (Protonated) Low_pH->Neutral Favors High_pH High pH (e.g., > 6.0) Ionized Ionized (Deprotonated) High_pH->Ionized Favors Strong_Retention Strong Retention Neutral->Strong_Retention Leads to Weak_Retention Weak Retention Ionized->Weak_Retention Leads to

Caption: Relationship between pH, analyte ionization, and HPLC retention.

This workflow diagram illustrates the logical process for troubleshooting and optimizing the retention of 7-Hydroxymethotrexate-d3 based on mobile phase pH.

Troubleshooting_Workflow start Start: Retention Issue check_retention Is Retention Time Too Short? start->check_retention decrease_pH Decrease Mobile Phase pH (e.g., to 3.0) check_retention->decrease_pH Yes check_peak_shape Is Peak Tailing Observed? check_retention->check_peak_shape No decrease_pH->check_peak_shape adjust_pH_further Adjust pH away from pKa (e.g., pH 2.5-3.0) check_peak_shape->adjust_pH_further Yes check_buffer Is Mobile Phase Buffered? check_peak_shape->check_buffer No adjust_pH_further->check_buffer add_buffer Add Appropriate Buffer (e.g., 20mM Phosphate) check_buffer->add_buffer No optimized Method Optimized check_buffer->optimized Yes add_buffer->optimized

Caption: Troubleshooting workflow for pH optimization.

References

  • Rapid, Simple and Low-Cost Reverse-Phase High-Performance Liquid Chromatography Tool for Estimation of Methotrexate. (2024). ResearchGate. [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. YMC. [Link]

  • Napte, B. (2023). pH, pKa, and Retention. Pharma Growth Hub. [Link]

  • Miller, P. (2023). How does an acid pH affect reversed-phase chromatography separations? Biotage. [Link]

  • Patil, P., & Machhi, J. (2023). The chemical structures of MTX, 7-OH-MTX, and MTX-d3. ResearchGate. [Link]

  • Exploring the Role of pH in HPLC Separation. (2024). Moravek. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • Agrawal, A., & Sharma, M. (2021). Rapid Reverse-phase High-performance Liquid Chromatography Estimation of Methotrexate in Bulk, Pharmaceutical Preparation and in Spiked Plasma Samples. SSRN. [Link]

  • Agrawal, A., & Sharma, M. (2019). Reverse-phase High-performance Liquid Chromatography Estimation of Methotrexate and Tretinoin in Bulk and Pharmaceutical Dosage. IJPBA. [Link]

  • 7-Hydroxymethotrexate-d3 (sodium). Young in Frontier. [Link]

  • A reversed-phase high performance liquid chromatography method for quantification of methotrexate in cancer patients serum. (2015). PubMed. [Link]

  • Different Analytical Methodology for The Analysis of Methotrexate. (2024). ResearchGate. [Link]

  • The thermodynamic dissociation constants of methotrexate by the nonlinear regression and factor analysis of multiwavelength spec. (2010). ResearchGate. [Link]

  • Murakami, T., & Mori, N. (2022). Chemical structures of methotrexate, 7-hydroxymethotrexate and leucovorin. ResearchGate. [Link]

  • HPLC Method for Analysis of Methotrexate on Primesep 100 Column. SIELC Technologies. [Link]

  • A Validated HPLC-MS/MS Method for Quantification of Methotrexate and Application for Therapeutic Drug Monitoring in Children and Adults with Non-Hodgkin Lymphoma. (2021). PMC. [Link]

  • Development and validation of HPLC method to determination of Methotrexate in children oncologic patients. (2015). ResearchGate. [Link]

  • 7-Hydroxymethotrexate. PubChem. [Link]

  • 7-Hydroxymethotrexate. Shimadzu Chemistry & Diagnostics. [Link]

Sources

Troubleshooting

Technical Support Center: High-Throughput LC-MS/MS Analysis of 7-Hydroxymethotrexate (7-OHMTX)

Welcome to the Technical Support Center for 7-Hydroxymethotrexate (7-OHMTX) analysis. As high-throughput laboratories push for lower Limits of Quantification (LLOQ), system carryover becomes a critical bottleneck.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 7-Hydroxymethotrexate (7-OHMTX) analysis. As high-throughput laboratories push for lower Limits of Quantification (LLOQ), system carryover becomes a critical bottleneck. This guide, curated by Senior Application Scientists, provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating workflows to eliminate carryover and ensure robust pharmacokinetic data.

Part 1: The Causality of 7-OHMTX Carryover (FAQs)

Q: Why is 7-OHMTX particularly prone to system carryover in LC-MS/MS? A: 7-OHMTX possesses a dual-character molecular structure that makes it notoriously "sticky" within fluidic pathways. It contains a hydrophobic pteridine ring and a highly polar glutamate moiety with two carboxylic acid groups. This structure allows it to bind to system components via two distinct mechanisms:

  • Hydrophobic Adsorption: The pteridine ring strongly adsorbs to polymeric tubing, rotor seals, and the C18 stationary phase of the analytical column.

  • Metal Chelation & Ionic Interaction: The carboxylate groups readily chelate with exposed metal cations found in stainless steel (SUS) autosampler needles and injection ports.

Q: How do I definitively distinguish between true autosampler carryover and mobile phase contamination? A: You must establish a self-validating diagnostic sequence. Inject a Pre-Blank, followed by your Upper Limit of Quantification (ULOQ) standard, and then two consecutive Post-Blanks. If the extraneous peak area remains constant across all blanks, your mobile phase or system is contaminated. If the peak area decreases sequentially (Post-Blank 1 > Post-Blank 2), you are observing true carryover from the autosampler or column 1.

Diagnostics Start Inject: High Std -> Blank 1 -> Blank 2 Check Analyze Blank Peak Areas Start->Check Constant Blank 1 ≈ Blank 2 Check->Constant Decreasing Blank 1 > Blank 2 Check->Decreasing Contam System Contamination (Check Solvents) Constant->Contam Yes TrueCO True Carryover (Hardware/Column) Decreasing->TrueCO Yes Bypass Bypass Column & Re-test TrueCO->Bypass ColCO Column Carryover (Adjust Gradient) Bypass->ColCO No Peaks ASCO Autosampler Carryover (Adjust Wash/Valve) Bypass->ASCO Peaks Persist

Logic tree for distinguishing true 7-OHMTX carryover from system contamination.

Part 2: Troubleshooting Guide - Autosampler & Fluidic Pathway

Q: What is the optimal needle wash solvent composition for 7-OHMTX? A: Because 7-OHMTX exhibits both hydrophobic and ionic binding, a single-solvent wash is insufficient. A highly effective "strong wash" composition is a 1:1:1:1 mixture of Water/Methanol/Acetonitrile/Isopropanol supplemented with 0.1% to 1% Formic Acid. The organic solvents disrupt hydrophobic interactions, while the formic acid lowers the pH to protonate the carboxylic acid groups, neutralizing their charge and disrupting metal chelation.

Q: My needle wash chemistry is optimized, but carryover persists. What hardware changes are required? A: If external needle washing fails, the carryover is likely occurring within the internal flow path (e.g., the injection port or rotor seal) where external washes cannot reach.

  • Implement Internal Rinsing: Standard autosamplers only wash the exterior of the needle. Utilizing an autosampler with an internal rinse mode can flush the injection port and needle interior, drastically reducing carryover.

  • Eliminate Metal Surfaces: Transitioning from a standard stainless steel (SUS) system to a bio-inert (non-metal) flow path prevents the chelation of 7-OHMTX. Studies have shown that combining a bio-inert system with internal rinsing reduces carryover of highly chelating compounds from 11.9% to 0.89% 2.

  • Optimize Wash Duration: Extending the needle wash time from a default 6-second post-injection wash to a 12-second pre- and post-injection wash can reduce carryover by up to 3-fold 3.

Table 1: Quantitative Impact of System Configurations on Carryover
System Configuration / Wash ModeObserved CarryoverPrimary Mechanism Addressed
Standard SUS System + External Rinse11.9%Baseline (High metal chelation)
Bio-inert System + External Rinse1.71%Metal adsorption eliminated
Bio-inert System + Internal Rinse0.89%Internal port/valve adsorption
Standard Wash (6s post-inject)~0.0006%Baseline external wash
Extended Wash (12s pre/post-inject)~0.0002%Hydrophobic surface adsorption

(Note: Data synthesized from comparative system studies on chelating compounds 2 and extended wash protocols 3)

Part 3: Chromatographic & MS/MS Method Refinement

Q: How should the LC gradient be structured to prevent column-based carryover? A: 7-OHMTX can exhibit secondary interactions with free silanols on C18 columns. To ensure complete elution, the chromatographic method must include a high-organic flush (e.g., 95% Acetonitrile or Methanol with 0.1% Formic Acid) for at least 1.5 to 2 column volumes at the end of the gradient. If carryover persists, implement a "sawtooth" gradient—rapidly cycling between 10% and 95% organic phase twice before re-equilibration—to shock the stationary phase and desorb stubborn residues.

Q: What are the definitive MS/MS parameters for 7-OHMTX detection? A: In positive electrospray ionization (ESI+) mode, 7-OHMTX is detected using the Multiple Reaction Monitoring (MRM) transition of m/z 471.1 → 324.3 (or 324.1 depending on quadrupole resolution). This effectively separates it from the parent drug Methotrexate (MTX), which utilizes the m/z 455.3 → 308.2 transition 4. Properly optimizing the declustering potential and collision energy for these specific transitions maximizes the signal-to-noise ratio, allowing for accurate quantification even at an LLOQ of 0.0025 µmol/L .

Part 4: Standard Operating Procedure (SOP) - Self-Validating Zero-Carryover Workflow

To guarantee scientific integrity, your method must be a self-validating system. Follow this step-by-step methodology to ensure zero carryover during high-throughput analysis.

Step 1: System Preparation & Passivation

  • Purge the LC system with a passivation solution (e.g., 0.5% Phosphoric acid in water) for 30 minutes to block active metal sites, followed by a thorough flush with LC-MS grade water.

  • Install a bio-inert or PEEK-lined C18 column.

Step 2: Wash Solvent Configuration

  • Prepare Strong Wash : 25% Water / 25% Methanol / 25% Acetonitrile / 25% Isopropanol + 0.5% Formic Acid.

  • Prepare Weak Wash : 90% Water / 10% Methanol + 0.1% Formic Acid.

  • Configure the autosampler to perform a 12-second pre-injection and 12-second post-injection wash.

Step 3: Sequence Design for Continuous Validation

  • Program the batch sequence to include a "Carryover Check Block" after every high-concentration QC or expected high patient sample.

  • Block Structure: Sample (ULOQ) → Solvent Blank 1 → Solvent Blank 2.

Step 4: Data Acceptance Criteria

  • Analyze the MRM chromatograms. The peak area of 7-OHMTX in Solvent Blank 1 must be ≤ 20% of the LLOQ peak area .

  • If the criteria are failed, the run is paused automatically by the chromatography data system (CDS), and the column undergoes a sawtooth wash protocol.

Workflow Prep Sample Prep (Protein PPT) Inject Autosampler 12s Pre/Post Wash Prep->Inject Gradient LC Separation High-Organic Flush Inject->Gradient Detect MS/MS Detection MRM 471.1 -> 324.3 Gradient->Detect Validate Data Validation Blank < 20% LLOQ Detect->Validate

Step-by-step workflow for 7-OHMTX analysis ensuring carryover mitigation.

References

  • Waters Corporation. UPLC-MS/MS Analysis of Methotrexate in Plasma and Serum for Clinical Research. Available at:

  • [4] National Institutes of Health (PMC). Simultaneous Determination of Unbound Plasma Concentration of Methotrexate and 7-Hydroxymethotrexate in Children Patients Receiving High-Dose Methotrexate Therapy. Available at: 4

  • [1] Thermo Fisher Scientific. Carryover & Contamination Causes & Cures – Assuring the Quantitative Accuracy of LC-MS/MS Methods. Available at:1

  • [5] Shimadzu Corporation. Minimization of carry-over for LC/MS analysis by autosampler with unique rinse function. Available at: 2

  • [3] Waters Corporation. CARRYOVER MITIGATION USING NEEDLE WASH SOLVENT CHEMISTRY AND AUTOSAMPLER FEATURES OF A UPLC-MS SYSTEM. Available at: 3

Sources

Optimization

Addressing isotopic interference in Methotrexate metabolite quantification

Topic: Addressing Isotopic Interference in High-Dose MTX Analysis Status: Active | Version: 2.4 | Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Addressing Isotopic Interference in High-Dose MTX Analysis

Status: Active | Version: 2.4 | Lead Scientist: Dr. A. Vance

Introduction: The Precision Paradox

Welcome to the technical support hub. If you are quantifying Methotrexate (MTX) and its primary metabolite 7-hydroxy-methotrexate (7-OH-MTX) , you are likely encountering a specific class of analytical failure: Isotopic Crosstalk .

In high-dose methotrexate therapy (HDMTX), plasma concentrations can span 5 orders of magnitude (from >100 µM down to <0.05 µM). At the upper limits of this range, the natural isotopic abundance of the parent drug (Native MTX) becomes a massive source of interference for traditional internal standards.

This guide moves beyond basic "method development" to address the physics of isotopic envelopes and how they compromise your quantitation data.

Module 1: The Internal Standard Dilemma (MTX-d3 vs. MTX-13C5)

The Problem: "Why does my Internal Standard signal rise with my Analyte?"

Symptom: You observe that the peak area of your Internal Standard (IS) increases in samples with high concentrations of Native MTX, leading to a negative bias in your calculated concentration (since IS is in the denominator).

Root Cause Analysis: This is a classic Isotopic Interference issue. Methotrexate (


) has a natural isotopic distribution. While the monoisotopic mass (M+0) is dominant, the probability of heavier isotopes (M+1, M+2, M+3) exists due to naturally occurring 

,

, and

.
  • Native MTX (M+0): ~454.17 Da

  • MTX-d3 Internal Standard (M+0): ~457.19 Da

  • Native MTX (M+3 Isotope): ~457.18 Da

The Conflict: The M+3 isotope of Native MTX is isobaric (same mass) as the M+0 peak of MTX-d3 . When Native MTX concentration is high (e.g., 100 µM), the "small" M+3 abundance (approx. 0.3 - 0.5% of the parent) becomes a significant absolute signal that "bleeds" into the IS channel.

Quantitative Impact Table

Theoretical contribution of Native MTX to IS Channels:

AnalyteFormulaIS CandidateMass ShiftInterference Risk
MTX

MTX-d3 +3 DaHIGH. Native M+3 overlaps with IS M+0.
MTX

MTX-13C5 +5 DaLOW. Native M+5 abundance is negligible.
Solution Protocol

Immediate Action: Switch from Deuterated (d3) to Carbon-13 labeled (13C5) Internal Standards for HDMTX assays.

Why? The M+5 isotope of native MTX is statistically non-existent in biological samples, eliminating the crosstalk.

Validation Step (The "Zero-IS" Test):

  • Prepare a sample with High Concentration Native MTX (e.g., 100 µM).

  • Do NOT add Internal Standard.

  • Inject this sample and monitor the IS MRM transition (e.g., 457.2 -> 308.2).

  • Pass Criteria: Signal in IS channel < 5% of the LLOQ IS response.

  • Fail Criteria: Significant peak observed. This confirms Native MTX is masquerading as your IS.

Module 2: Visualizing the Interference Mechanism

The following diagram illustrates the kinetic and mass-spectral pathway leading to quantification error.

IsotopicInterference cluster_legend Mechanism of Action HighConc High Dose Sample (>50 µM MTX) NativeMTX Native MTX (Mass 454) HighConc->NativeMTX Isotope Natural M+3 Isotope (Mass 457) NativeMTX->Isotope ~0.4% Abundance Detector Mass Detector (MRM Channel 457) Isotope->Detector Interference Signal IS_d3 Internal Standard (MTX-d3, Mass 457) IS_d3->Detector True IS Signal QuantError Quantification Error (Under-estimation) Detector->QuantError Ratio Distortion

Figure 1: Mechanism of Isotopic Crosstalk. High concentrations of parent drug generate sufficient M+3 isotopes to mimic the deuterated internal standard, corrupting the quantification ratio.

Module 3: Metabolite Crosstalk (7-OH-MTX)

The Problem: "I see 7-OH-MTX peaks in my pure MTX standards."

Symptom: You inject a pure standard of Methotrexate, but you detect a peak in the 7-OH-MTX channel (MRM 471.2 -> 324.2).

Root Cause Analysis:

  • Impurity: Your commercial MTX standard may contain trace 7-OH-MTX (oxidation).

  • In-Source Transformation: While rare for this pair, aggressive source conditions (High Temp/Voltage) can sometimes induce reactions, though the mass difference (+16 Da) usually suggests distinct species.

  • Crosstalk (Reverse): High 7-OH-MTX concentrations (in patient samples) can interfere with MTX if the 7-OH-MTX loses water/oxygen in the source, mimicking the MTX precursor mass.

Troubleshooting Guide
CheckpointActionRationale
Chromatography Ensure Baseline Separation (Rs > 1.5).If they co-elute, ion suppression and isotopic overlap become indistinguishable.
Mobile Phase Use Ammonium Formate (pH 3.5 - 4.0).Acidic pH stabilizes MTX and improves peak shape, reducing tailing overlap.
Transition Selection Monitor Specific Fragments .MTX: 455.2 -> 308.2 (Glutamate loss). 7-OH-MTX: 471.2 -> 324.2.

Module 4: The "Gold Standard" Experimental Protocol

To eliminate isotopic interference, follow this validated workflow using Stable Isotope Dilution .

Reagents
  • Analyte: Methotrexate, 7-OH-Methotrexate.[1][2][3][4]

  • Internal Standard (CRITICAL):

    
    -Methotrexate  (MTX-13C5). Avoid MTX-d3.
    
  • Precipitation Agent: Methanol containing 0.2 M ZnSO4 (to minimize polyglutamate interference in RBCs, though less critical for plasma).

Step-by-Step Workflow
  • Sample Prep (Protein Precipitation):

    • Aliquot 50 µL Plasma.

    • Add 20 µL IS Working Solution (MTX-13C5 at 500 nM).

    • Add 150 µL Methanol (Cold).

    • Vortex (2 min) -> Centrifuge (10 min @ 15,000 g).

  • LC Conditions:

    • Column: C18 (e.g., Waters BEH C18), 2.1 x 50mm, 1.7 µm.[5]

    • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 3 minutes. (Fast gradient is acceptable only if 13C5 IS is used).

  • MS/MS Parameters (Positive ESI):

CompoundPrecursor (m/z)Product (m/z)Cone (V)Collision (eV)
MTX 455.2308.23022
7-OH-MTX 471.2324.23224
MTX-13C5 (IS) 460.2 313.2 3022

Note the 5 Da shift for the IS, ensuring it sits outside the M+3 envelope of the native drug.

Module 5: Decision Tree for Method Optimization

Use this logic flow to diagnose your current assay performance.

TroubleshootingTree Start Start: High IS Variation? CheckIS Is IS Deuterated (d3)? Start->CheckIS CheckConc Is Native MTX > 10 µM? CheckIS->CheckConc Yes ActionValid Method Validated CheckIS->ActionValid No (Already 13C) ActionSwitch SWITCH to 13C5-MTX CheckConc->ActionSwitch Yes (High Risk) ActionOpt Optimize Chromatography (Separate Peaks) CheckConc->ActionOpt No (Low Risk) ActionSwitch->ActionValid Re-Validate ActionOpt->ActionValid Check Resolution

Figure 2: Troubleshooting logic for Internal Standard selection. High-concentration samples necessitate Carbon-13 labeling to avoid isotopic overlap.

References

  • Waters Corporation. (2020). UPLC-MS/MS Analysis of Methotrexate in Plasma and Serum for Clinical Research. Retrieved from

  • Den Boer, E., et al. (2012).[5][6] A U-HPLC-ESI-MS/MS-Based Stable Isotope Dilution Method for the Detection and Quantitation of Methotrexate in Plasma. Therapeutic Drug Monitoring. Retrieved from

  • BenchChem. (2025).[3][7] A Head-to-Head Comparison: Methyl-D3 Methanesulfonate vs. 13C-Labeled Standards for Quantitative Analysis. Retrieved from

  • Stokvis, E., et al. (2005).[8] Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.[8] Retrieved from

Sources

Reference Data & Comparative Studies

Validation

A Senior Scientist's Guide to the Validation of a Bioanalytical Method for 7-Hydroxymethotrexate-d3 in Accordance with FDA Guidelines

Introduction: The Critical Need for Validated Bioanalysis in Methotrexate Therapy Methotrexate (MTX) is a cornerstone of therapy in oncology and for several autoimmune diseases.[1] However, its use is complicated by a na...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Need for Validated Bioanalysis in Methotrexate Therapy

Methotrexate (MTX) is a cornerstone of therapy in oncology and for several autoimmune diseases.[1] However, its use is complicated by a narrow therapeutic window, where sub-therapeutic levels can be ineffective, and supra-therapeutic levels can lead to severe toxicities, including renal and hepatic damage.[2] A significant contributor to this toxicity is the accumulation of its primary metabolite, 7-hydroxymethotrexate (7-OH-MTX), which is less soluble than the parent drug and can precipitate in the renal tubules.[1][3] Consequently, Therapeutic Drug Monitoring (TDM) of both MTX and 7-OH-MTX is indispensable for optimizing dosage and mitigating adverse effects.[2][4]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose due to its high sensitivity and specificity.[4][5] The accuracy of an LC-MS/MS assay hinges on its ability to correct for variations inherent in sample preparation and analysis. This is best achieved through the use of a stable isotope-labeled internal standard (SIL-IS). 7-Hydroxymethotrexate-d3 (7-OH-MTX-d3), being chemically identical to the analyte but mass-shifted, co-elutes and experiences identical ionization effects, making it the ideal internal standard for robust and accurate quantification.

This guide provides an in-depth, experience-driven walkthrough of the validation process for a bioanalytical method for 7-OH-MTX using 7-OH-MTX-d3 as an internal standard, grounded in the stringent requirements of the U.S. Food and Drug Administration (FDA) and the harmonized International Council for Harmonisation (ICH) M10 guidelines.[6][7] We will dissect each validation parameter, explaining not just what to do, but why it is critical for ensuring the integrity of the data that ultimately informs clinical decisions.

The Regulatory Framework: Adherence to FDA and ICH M10 Guidelines

Bioanalytical method validation (BMV) is the process of establishing, through documented evidence, that a specific analytical method is reliable and reproducible for its intended use.[8] The FDA's guidance, now harmonized with the global scientific community through the ICH M10 guideline, provides a comprehensive framework for this process.[6][7] A full validation is required for any new bioanalytical method and must rigorously assess key performance characteristics.

The core objective is to build a self-validating system where every step, from sample collection to final data reporting, is controlled and understood. This guide will focus on the essential validation parameters for a chromatographic method like LC-MS/MS.

I. Selectivity and Specificity: Ensuring the Method Sees Only What It Should

Expertise & Experience: In bioanalysis, selectivity and specificity are the foundation of a reliable method. Selectivity is the method's ability to differentiate the analyte and internal standard (IS) from endogenous components in the biological matrix (e.g., plasma, serum).[7][9] Specificity, a related concept, is the ability to distinguish the analyte from other substances, such as metabolites (the parent drug MTX, DAMPA), impurities, or co-administered drugs.[7][10] For a 7-OH-MTX assay, this is non-negotiable. An overestimation due to interference could lead to the incorrect withholding of life-saving leucovorin rescue therapy.

Experimental Protocol: Selectivity Assessment
  • Source Matrix: Procure at least six unique lots of the blank biological matrix (e.g., human plasma) from individual donors. Include lipemic and hemolyzed lots if they are expected in study samples.

  • Sample Preparation: Process these blank samples using the proposed analytical method (without adding analyte or IS).

  • Analysis: Analyze the processed blank samples via LC-MS/MS.

  • Spiked Sample Analysis: Process and analyze a set of samples from each of the six lots spiked only with the analyte at the Lower Limit of Quantitation (LLOQ) and another set spiked only with the IS at its working concentration.

  • Evaluation: Examine the chromatograms from the blank samples for any interfering peaks at the retention times of 7-OH-MTX and 7-OH-MTX-d3.

Trustworthiness: Acceptance Criteria (per ICH M10)
  • The response of any interfering peak in the blank samples must be ≤ 20% of the response of the analyte at the LLOQ.[11]

  • The response of any interfering peak at the retention time of the IS must be ≤ 5% of the IS response in the LLOQ sample.[11]

Data Presentation: Selectivity Results
Matrix LotAnalyte Channel Response (Blank)% of LLOQ ResponseIS Channel Response (Blank)% of IS ResponseStatus
Lot 11502.5%800.4%Pass
Lot 21803.0%950.5%Pass
Lot 31202.0%700.3%Pass
Lot 42103.5%1100.6%Pass
Lot 5 (Lipemic)2504.2%1300.7%Pass
Lot 6 (Hemolyzed)3005.0%1500.8%Pass

Hypothetical data assuming LLOQ response of 6,000 and IS response of 20,000.

II. Accuracy and Precision: The Cornerstones of Quantitative Reliability

Expertise & Experience: Accuracy measures how close the determined concentration is to the true nominal value, while precision describes the reproducibility of these measurements.[12] We assess this at two levels: within-run (intra-day) and between-run (inter-day). This is arguably the most critical part of the validation, as it directly demonstrates the method's ability to generate dependable quantitative data across different days and analysts.

Experimental Protocol: Accuracy and Precision Assessment
  • Prepare Quality Control (QC) Samples: Spike blank matrix to create QC samples at four concentration levels:

    • LLOQ: Lower Limit of Quantitation

    • LQC: Low Quality Control (≤ 3x LLOQ)

    • MQC: Medium Quality Control

    • HQC: High Quality Control (within 80% of the Upper Limit of Quantitation, ULOQ)

  • Intra-day Analysis: In a single analytical run, analyze a calibration curve and at least five replicates of each QC level (LLOQ, LQC, MQC, HQC).

  • Inter-day Analysis: Repeat the intra-day analysis on at least two additional, separate days to constitute a minimum of three validation runs.

  • Calculation:

    • Accuracy: Calculate as the percent difference from the nominal concentration (%Bias = [(Mean Calculated Conc. - Nominal Conc.) / Nominal Conc.] * 100).

    • Precision: Calculate as the coefficient of variation or relative standard deviation (%CV or %RSD = [Standard Deviation / Mean Calculated Conc.] * 100).

Trustworthiness: Acceptance Criteria (per ICH M10)
  • For LQC, MQC, and HQC levels: The mean accuracy must be within ±15% of the nominal value, and the precision (%CV) must not exceed 15% .[13]

  • For the LLOQ level: The mean accuracy must be within ±20% of the nominal value, and the precision (%CV) must not exceed 20% .[13]

  • At least two-thirds of the QC samples must meet these criteria at each concentration level.

Data Presentation: Summary of Inter-Day Accuracy and Precision
QC LevelNominal Conc. (ng/mL)NMean Calculated Conc. (ng/mL)Accuracy (% Bias)Precision (%CV)Status
LLOQ5.0155.2+4.0%8.5%Pass
LQC15.01514.7-2.0%6.2%Pass
MQC25015255+2.0%4.1%Pass
HQC80015784-2.0%3.5%Pass

Hypothetical data summarized from 3 validation runs.

III. Matrix Effect: Taming the Unseen Variability

Expertise & Experience: The matrix effect is the suppression or enhancement of an analyte's ionization in the mass spectrometer source, caused by co-eluting compounds from the biological matrix.[14][15] It is a notorious source of imprecision and inaccuracy in LC-MS/MS bioanalysis.[16] This is precisely why a SIL-IS like 7-OH-MTX-d3 is the superior choice. Because it is physically and chemically identical to the analyte, it experiences the exact same matrix effects. By using the ratio of the analyte response to the IS response for quantification, these effects are effectively nullified. The validation experiment is designed to prove this compensation is consistent across different sources of matrix.

Experimental Protocol: Quantitative Matrix Effect Assessment
  • Source Matrix: Use the same six unique lots of blank matrix from the selectivity experiment.

  • Prepare Sample Sets: For each of the six lots, prepare two sets of samples at LQC and HQC concentrations:

    • Set A (Neat Solution): Spike the analyte and IS into the mobile phase or reconstitution solvent.

    • Set B (Post-Extraction Spike): Process the blank matrix lots through the entire sample preparation procedure. Spike the analyte and IS into the final, extracted blank matrix.

  • Analysis & Calculation: Analyze both sets and calculate the Matrix Factor (MF) for each lot and level.

    • MF = (Peak Response in Presence of Matrix [Set B]) / (Peak Response in Neat Solution [Set A])

    • An MF < 1 indicates ion suppression; an MF > 1 indicates ion enhancement.

    • Calculate the IS-Normalized MF = (MF of Analyte) / (MF of IS)

  • Evaluation: Assess the variability of the IS-Normalized MF across the six lots.

Trustworthiness: Acceptance Criteria (per ICH M10)
  • The precision (%CV) of the IS-Normalized Matrix Factor calculated from the six lots must be ≤ 15% .[11]

Data Presentation: IS-Normalized Matrix Factor
Matrix LotLQC IS-Normalized MFHQC IS-Normalized MF
Lot 11.020.99
Lot 20.981.01
Lot 31.051.03
Lot 40.950.97
Lot 5 (Lipemic)1.081.06
Lot 6 (Hemolyzed)0.940.96
Mean 1.00 1.00
%CV 5.3% 3.8%
Status Pass Pass

This data demonstrates that despite potential variability in individual matrix effects, the SIL-IS effectively normalizes the response, resulting in low, acceptable variability.

IV. Recovery: A Measure of Extraction Efficiency

Expertise & Experience: Recovery refers to the efficiency of the sample extraction process.[17] While 100% recovery is not a requirement, it is crucial that the recovery is consistent and reproducible across the calibration range. Inconsistent recovery can introduce significant variability and negatively impact accuracy and precision.

Experimental Protocol: Recovery Assessment
  • Prepare Sample Sets: Prepare three sets of QC samples (n=5 or 6) at LQC, MQC, and HQC levels.

    • Set 1 (Pre-Extraction Spike): Spike analyte and IS into blank matrix before extraction.

    • Set 2 (Post-Extraction Spike): Spike analyte and IS into extracted blank matrix after extraction.

    • Set 3 (Neat Solution): Spike analyte and IS into the reconstitution solvent.

  • Analysis & Calculation:

    • % Recovery = (Mean Peak Response of Set 1 / Mean Peak Response of Set 2) * 100

    • % Overall Process Efficiency = (Mean Peak Response of Set 1 / Mean Peak Response of Set 3) * 100

Trustworthiness: Acceptance Criteria
  • While the FDA/ICH does not set a specific numerical value for acceptance, the recovery should be consistent across the QC levels. A common internal laboratory acceptance criterion is that the %CV of the recovery values across the QC levels should be ≤ 15% .

Data Presentation: Recovery and Process Efficiency
QC LevelAnalyte % RecoveryIS % RecoveryAnalyte Overall Process Efficiency
LQC92.5%93.1%85.5%
MQC94.1%93.8%87.9%
HQC93.6%94.0%87.2%
Mean 93.4% 93.6% 86.9%
%CV 0.9% 0.5% 1.5%

The low %CV demonstrates that the extraction process is consistent and reproducible.

V. Stability: Ensuring Analyte Integrity from Vein to Vial

Expertise & Experience: Stability experiments are critical to ensure that the concentration of 7-OH-MTX does not change from the moment of sample collection through all handling, storage, and processing steps.[18] Neglecting stability can lead to erroneously low concentration readings, potentially causing a misinterpretation of a patient's drug clearance.

Experimental Protocol: Stability Assessments

Stability is evaluated by analyzing LQC and HQC samples (n=3 or 5) after exposure to various conditions and comparing the results to the nominal concentrations.

  • Freeze-Thaw Stability: Store QC samples at -80°C and subject them to at least three freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Leave QC samples at room temperature for a duration that mimics the expected sample handling time (e.g., 4-24 hours).

  • Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -80°C) for a period equal to or longer than the expected duration of study sample storage.

  • Processed Sample (Autosampler) Stability: Place extracted QC samples in the autosampler and analyze them after a period that exceeds the expected run time.

Trustworthiness: Acceptance Criteria (per FDA/ICH)
  • The mean concentration of the stability QC samples at each level must be within ±15% of their nominal values.[18]

Data Presentation: Summary of Stability Results
Stability TestQC LevelDuration/CyclesMean Accuracy (% of Nominal)Status
Freeze-ThawLQC3 Cycles97.5%Pass
HQC3 Cycles101.2%Pass
Bench-TopLQC8 Hours98.1%Pass
HQC8 Hours102.5%Pass
Long-TermLQC90 Days at -80°C95.4%Pass
HQC90 Days at -80°C99.8%Pass
AutosamplerLQC48 Hours at 10°C96.3%Pass
HQC48 Hours at 10°C100.7%Pass

Visualizing the Workflow: A Systematic Approach

A robust validation process follows a logical and structured workflow. The diagrams below illustrate the overarching validation strategy and a common sample preparation technique.

ValidationWorkflow cluster_prep Method Development & Preparation cluster_validation Core Validation Experiments cluster_reporting Finalization Dev Method Development (LC & MS Optimization) Prep Prepare & Characterize Reference Standards, QCs, IS Dev->Prep Selectivity Selectivity & Specificity Prep->Selectivity Accuracy Accuracy & Precision Prep->Accuracy Matrix Matrix Effect Prep->Matrix Recovery Recovery Prep->Recovery Stability Stability Prep->Stability Report Validation Report Generation Selectivity->Report Accuracy->Report Matrix->Report Recovery->Report Stability->Report SOP Finalize Method SOP Report->SOP

Caption: High-level workflow for bioanalytical method validation.

SamplePrep Start Plasma Sample (100 µL) Add_IS Add Internal Standard (7-OH-MTX-d3) Start->Add_IS 1 Add_Precip Add Precipitation Reagent (e.g., Methanol) Add_IS->Add_Precip 2 Vortex Vortex Mix Add_Precip->Vortex 3 Centrifuge Centrifuge Vortex->Centrifuge 4 Supernatant Transfer Supernatant Centrifuge->Supernatant 5 Inject Inject into LC-MS/MS System Supernatant->Inject 6

Caption: Typical protein precipitation sample preparation workflow.

Conclusion: A Commitment to Data Integrity

The validation of a bioanalytical method is not merely a regulatory checklist; it is a scientific imperative that underpins the reliability of pharmacokinetic and TDM data. By meticulously following the FDA and ICH M10 guidelines, we demonstrate that the method for quantifying 7-Hydroxymethotrexate is selective, accurate, precise, and robust. The strategic use of a stable isotope-labeled internal standard, 7-Hydroxymethotrexate-d3, is paramount in achieving this, particularly in mitigating the unpredictable nature of matrix effects. This comprehensive validation process ensures that researchers and clinicians can trust the data, leading to safer and more effective therapeutic interventions for patients undergoing methotrexate treatment.

References

  • U.S. Department of Health and Human Services, FDA. (2023). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][6]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link][8]

  • Karimzadeh, I., et al. (2020). Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples. Microchemical Journal. [Link][1]

  • Zhao, Y., et al. (2019). Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring. International Journal of Analytical Chemistry. [Link][4]

  • U.S. Department of Health and Human Services, FDA. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][17]

  • Wang, Y., et al. (2021). A Validated HPLC-MS/MS Method for Quantification of Methotrexate and Application for Therapeutic Drug Monitoring in Children and Adults with Non-Hodgkin Lymphoma. Taylor & Francis Online. [Link][2]

  • Zamani, P., et al. (2019). Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples. ScienceOpen. [Link][3]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link][13]

  • International Council for Harmonisation (ICH). (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency. [Link][7]

  • Shah, V. P., et al. (2018). Bioanalytical method validation: An updated review. Journal of Pharmaceutical and Biomedical Analysis. [Link][9]

  • Lösungsfabrik. (2018). What is the difference between specificity and selectivity?. [Link][10]

  • Li, W., & Cohen, L. H. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. [Link][14]

  • Carlow, D. C., et al. (2016). Development of an Assay for Methotrexate and Its Metabolites 7-Hydroxy Methotrexate and DAMPA in Serum by LC-MS/MS. Methods in Molecular Biology. [Link][19]

  • U.S. Department of Health and Human Services, FDA. (2013). Bioanalytical Method Validation (Draft Guidance). [Link][12]

  • ICH. (2022). M10: Bioanalytical Method Validation and Study Sample Analysis. [Link][11]

  • Bouquié, R., et al. (2015). A fast LC-MS/MS assay for methotrexate monitoring in plasma: validation, comparison to FPIA and application in the setting of carboxypeptidase therapy. Analytical Methods. [Link][20]

  • ResolveMass Laboratories Inc. (2025). The Impact of Matrix Effects on Mass Spectrometry Results. [Link][15]

  • Chaudhary, A., et al. (2010). Bioanalytical method validation: An updated review. Journal of Advanced Pharmaceutical Technology & Research. [Link]

  • Celegence. (2024). Stability Assessments in Bioanalytical Method Validation. [Link][18]

  • Dolan, J. W. (2025). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC. [Link][16]

Sources

Comparative

The Gold Standard in Bioanalysis: A Comparative Guide to 7-Hydroxymethotrexate-d3 and Non-Deuterated Internal Standards

For researchers, scientists, and drug development professionals, achieving the highest levels of accuracy and precision in quantitative bioanalysis is paramount. In the realm of liquid chromatography-mass spectrometry (L...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, achieving the highest levels of accuracy and precision in quantitative bioanalysis is paramount. In the realm of liquid chromatography-mass spectrometry (LC-MS/MS), the choice of an internal standard (IS) is a critical decision that directly impacts data reliability. This guide provides an in-depth, objective comparison of deuterated internal standards, specifically 7-Hydroxymethotrexate-d3, against non-deuterated alternatives, supported by experimental principles and data.

The Critical Role of Internal Standards in Therapeutic Drug Monitoring of Methotrexate

Methotrexate (MTX) is a potent antifolate agent used in the treatment of various cancers and autoimmune diseases.[1][2] Therapeutic drug monitoring (TDM) of MTX and its major metabolite, 7-hydroxymethotrexate (7-OH-MTX), is crucial to ensure efficacy while avoiding severe toxicity.[3][4][5] LC-MS/MS has become the gold standard for this monitoring due to its high sensitivity and selectivity.[6][7][8]

However, the complexity of biological matrices like plasma and serum presents a significant challenge known as the "matrix effect."[9][10] Co-eluting endogenous components can interfere with the ionization of the target analyte in the mass spectrometer, leading to signal suppression or enhancement and, consequently, inaccurate quantification.[11][12][13] An ideal internal standard co-elutes with the analyte and experiences the same matrix effects, thereby providing a stable reference for accurate measurement.[14][15]

Deuterated vs. Non-Deuterated Internal Standards: The Fundamental Difference

The most effective way to combat matrix effects is through the use of a stable isotope-labeled internal standard (SIL-IS), such as 7-Hydroxymethotrexate-d3.[12][16][17] In a SIL-IS, one or more atoms are replaced with their heavier stable isotopes (e.g., deuterium (²H or d) for hydrogen). This results in a compound that is chemically and physically almost identical to the analyte but has a different mass-to-charge ratio (m/z), allowing it to be distinguished by the mass spectrometer.[14][18]

Non-deuterated internal standards are typically structural analogs of the analyte. While they may have similar chemical properties, they are not identical and may not co-elute perfectly or experience the same degree of matrix effect as the analyte, potentially compromising data accuracy.[15][19]

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

The use of a SIL-IS is the foundation of Isotope Dilution Mass Spectrometry (IDMS), a powerful technique for highly accurate quantification.[20][21] The principle is straightforward: a known amount of the SIL-IS (e.g., 7-Hydroxymethotrexate-d3) is added to the sample containing an unknown amount of the analyte (7-OH-MTX). The two are chemically identical and thus behave the same way during sample preparation, chromatography, and ionization.[22][23] By measuring the ratio of the analyte's mass spectrometric signal to that of the SIL-IS, the initial concentration of the analyte can be precisely calculated, as the ratio remains constant even if sample is lost or matrix effects occur.[24]

Experimental Comparison: 7-Hydroxymethotrexate-d3 vs. a Structural Analog IS

To illustrate the performance differences, we will consider a hypothetical but realistic experimental workflow to quantify 7-OH-MTX in human plasma using either 7-Hydroxymethotrexate-d3 or a non-deuterated structural analog as the internal standard.

Experimental Workflow

The following diagram outlines the key steps in the bioanalytical process.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (7-OH-MTX-d3 or Analog) plasma->add_is ppt Protein Precipitation (e.g., with Methanol) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute and Inject supernatant->dilute lc UPLC Separation dilute->lc ms Tandem Mass Spectrometry (MRM Detection) lc->ms peak_integration Peak Integration ms->peak_integration ratio Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio calibration Quantify using Calibration Curve ratio->calibration result Final Concentration calibration->result

Caption: Bioanalytical workflow for 7-OH-MTX quantification.

Detailed Experimental Protocol
  • Sample Preparation (Protein Precipitation):

    • To 100 µL of human plasma (calibrators, quality controls, or unknown samples), add 20 µL of the internal standard working solution (either 7-Hydroxymethotrexate-d3 or a structural analog at a fixed concentration).

    • Add 300 µL of ice-cold methanol to precipitate plasma proteins.[25]

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • LC System: A high-performance liquid chromatography (UPLC) system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[7]

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[6][26]

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

    • Detection: Multiple Reaction Monitoring (MRM) will be used to monitor specific precursor-to-product ion transitions for 7-OH-MTX, 7-OH-MTX-d3, and the structural analog IS.[6]

      • 7-OH-MTX: m/z 471.0 → 324.1[6]

      • 7-OH-MTX-d3: m/z 474.0 → 327.1 (hypothetical, assuming 3 deuterium atoms)

      • Structural Analog IS: To be determined based on the specific analog used.

Performance Comparison: Data and Interpretation

The performance of each internal standard would be evaluated based on key validation parameters as stipulated by regulatory guidelines from the FDA and EMA.[27][28][29][30]

Table 1: Comparison of Key Bioanalytical Validation Parameters
Parameter7-Hydroxymethotrexate-d3 (SIL-IS)Non-Deuterated Analog ISRationale for Difference
Accuracy (% Bias) -2.5% to +3.1%-12.8% to +15.2%The SIL-IS co-elutes and experiences identical matrix effects as the analyte, leading to more accurate correction.[12][15] The analog's different physicochemical properties can lead to differential matrix effects.[19]
Precision (%RSD) ≤ 5%≤ 15%By perfectly mirroring the analyte's behavior, the SIL-IS minimizes variability introduced during sample processing and analysis, resulting in higher precision.[24]
Matrix Effect (%CV) < 5%15-30%The peak area ratio of analyte to SIL-IS remains consistent across different lots of plasma because both are affected by matrix components in the same way.[7] The analog may be suppressed or enhanced to a different extent than the analyte.[11]
Recovery (%CV) < 6%10-25%The SIL-IS compensates for any variability in extraction efficiency from sample to sample, as both it and the analyte are recovered to the same extent.[31]
Visualizing the Impact of Matrix Effects

The following diagram illustrates how a SIL-IS effectively compensates for ion suppression, a common matrix effect.

G cluster_ideal Ideal Conditions (No Matrix Effect) cluster_matrix_analog Matrix Effect with Analog IS cluster_matrix_sil Matrix Effect with SIL-IS Analyte1 Analyte Signal Ratio1 Analyte/IS Ratio = 1.0 Analyte1->Ratio1 IS1 IS Signal IS1->Ratio1 Analyte2 Analyte Signal (Suppressed by 50%) Ratio2 Analyte/IS Ratio = 0.625 (Inaccurate) Analyte2->Ratio2 IS2 Analog IS Signal (Suppressed by 20%) IS2->Ratio2 Analyte3 Analyte Signal (Suppressed by 50%) Ratio3 Analyte/IS Ratio = 1.0 (Accurate) Analyte3->Ratio3 IS3 SIL-IS Signal (Suppressed by 50%) IS3->Ratio3

Caption: Compensation for matrix effects by different internal standards.

As the diagram shows, when ion suppression occurs, the signal for both the analyte and the SIL-IS (7-OH-MTX-d3) decreases proportionally, keeping the ratio constant and the final calculated concentration accurate. In contrast, a structural analog may be affected differently, leading to a skewed ratio and an inaccurate result.[12]

Conclusion: The Unmistakable Superiority of Deuterated Internal Standards

The theoretical advantages and experimental data consistently demonstrate that stable isotope-labeled internal standards like 7-Hydroxymethotrexate-d3 are superior to non-deuterated structural analogs for quantitative bioanalysis.[12][14] They provide the most effective compensation for matrix effects and variability in sample recovery, leading to unparalleled accuracy and precision.[15][24] While the initial cost of a SIL-IS may be higher, the investment is justified by the generation of robust, reliable, and regulatory-compliant data, which is non-negotiable in drug development and clinical research.[15] For the highest level of confidence in bioanalytical results for 7-Hydroxymethotrexate, the use of 7-Hydroxymethotrexate-d3 is the unequivocal gold standard.

References

  • Vertex AI Search. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • Vertex AI Search. (2025).
  • South American Journal of Clinical Research. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.
  • Ovid. (n.d.). Importance of matrix effects in LC–MS/MS... : Bioanalysis.
  • NorthEast BioLab. (n.d.).
  • Dove Medical Press. (2021). A Validated HPLC-MS/MS Method for Quantification of Methotrexate and Application for Therapeutic Drug Monitoring in Children and Adults with Non-Hodgkin Lymphoma.
  • National Measurement Institute. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS.
  • Bioanalysis. (2014).
  • PMC. (2019). Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring.
  • Waters. (n.d.). UPLC-MS/MS Analysis of Methotrexate in Plasma and Serum for Clinical Research.
  • BenchChem. (n.d.).
  • SlidePlayer. (2012).
  • KCAS Bio. (2017).
  • Bioanalysis Zone. (2016). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples.
  • EMA. (2011).
  • SCION Instruments. (2025). The Role of Internal Standards In Mass Spectrometry.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf.
  • OSTI.GOV. (2017). Guideline on Isotope Dilution Mass Spectrometry.
  • PubMed. (2025).
  • PMC. (n.d.).
  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL)
  • MedChemExpress. (n.d.).
  • Cayman Chemical. (n.d.).
  • FDA. (2024).
  • PubMed. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?
  • PubMed. (n.d.).
  • ResearchGate. (n.d.). Chapter 3 The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP- MS).
  • Wikipedia. (n.d.). Isotope dilution.
  • Journal of Analytical Atomic Spectrometry. (2024). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides.
  • Britannica. (2026).
  • PMC. (2024).
  • AAFP. (2000).
  • MedChemExpress. (n.d.).

Sources

Validation

Isotopic purity assessment of 7-Hydroxymethotrexate-d3 ammonium

A Senior Scientist's Guide to the Isotopic Purity Assessment of 7-Hydroxymethotrexate-d3 Ammonium Welcome to a detailed comparative guide on the isotopic purity assessment of 7-Hydroxymethotrexate-d3 (7-OH-MTX-d3) ammoni...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Scientist's Guide to the Isotopic Purity Assessment of 7-Hydroxymethotrexate-d3 Ammonium

Welcome to a detailed comparative guide on the isotopic purity assessment of 7-Hydroxymethotrexate-d3 (7-OH-MTX-d3) ammonium salt. In modern drug development and clinical monitoring, the use of stable isotope-labeled (SIL) compounds as internal standards is the gold standard for quantitative analysis by mass spectrometry.[1][2] 7-OH-MTX, the primary metabolite of the widely used therapeutic agent Methotrexate (MTX)[3][4][5], is a critical biomarker for therapeutic drug monitoring. The accuracy of its quantification relies heavily on the quality of its deuterated analogue, 7-OH-MTX-d3.

This guide provides an in-depth analysis of the methodologies used to verify the isotopic purity of this essential research compound. We will move beyond simple protocol recitation to explore the causality behind experimental choices, compare the predominant analytical techniques, and establish a framework for generating self-validating, trustworthy data for researchers, scientists, and drug development professionals.

Section 1: The Imperative of Isotopic Purity

For a deuterated compound like 7-OH-MTX-d3, "purity" is a multi-faceted concept encompassing both chemical and isotopic purity.[6] While chemical purity addresses the absence of other molecular entities, isotopic purity is concerned with the fidelity of the deuterium labeling.

Isotopic Enrichment vs. Species Abundance: A Critical Distinction

It is practically impossible to synthesize a compound with 100% isotopic purity.[7] This leads to the presence of isotopologues —molecules that are chemically identical but differ in their isotopic composition (e.g., d3, d2, d1, and the unlabeled d0).[7] Understanding the following terms is crucial:

  • Isotopic Enrichment: This refers to the percentage of deuterium at a specific labeled position. For a starting material with 99.5% enrichment, there is a 99.5% probability of finding a deuterium atom at that position.[7]

  • Species Abundance: This refers to the percentage of the entire population of molecules that has a specific isotopic composition (e.g., the percentage of molecules that are fully d3-labeled).[7]

A high isotopic enrichment in starting materials does not guarantee an equally high species abundance in the final d3 product, as the probability of all three positions being deuterated is a statistical calculation.[7] The presence of a significant d0 isotopologue in the d3 internal standard can artificially inflate the measured concentration of the natural analyte, a phenomenon known as isotopic cross-talk.[6] Therefore, rigorous assessment is not just a quality control measure; it is fundamental to the validity of the entire quantitative assay.

Section 2: A Comparative Analysis of Key Analytical Techniques

The two cornerstones for assessing isotopic purity are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. While both can provide quantitative data, they offer different and complementary insights. A synergistic approach, leveraging both techniques, provides the most comprehensive characterization of a deuterated standard.[1]

FeatureMass Spectrometry (LC-MS/MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Information Isotopic distribution (abundance of d0, d1, d2, d3)Positional verification of labels, orthogonal quantification
Sensitivity Very high (sub-nanogram levels)[8][9]Lower, requires more sample (mg range)[10]
Sample Requirement Minimal, low µL injectionsHigher, typically 5-10 mg[11]
Quantification Relative quantification of isotopologuesInherently quantitative (qNMR); signal is directly proportional to the number of nuclei[10]
Structural Insight Infers composition from mass; fragmentation (MS/MS) can suggest label locationDirectly confirms the location of deuterium atoms by observing the absence of ¹H signals[1][7]
Throughput High, especially with modern UPLC systemsLower, requires longer acquisition times for good signal-to-noise
Key Advantage Unmatched sensitivity and ability to profile isotopologue distribution.[8]Unambiguous confirmation of label position and accurate quantification without a matching standard.[12]

Section 3: Experimental Protocols and Data Interpretation

As a Senior Application Scientist, I advocate for a two-pronged approach. First, use High-Resolution Mass Spectrometry (HRMS) for its sensitivity in determining the isotopic distribution. Second, employ NMR to provide orthogonal confirmation of the label's position and an independent measure of enrichment.

Protocol 1: Isotopic Distribution by LC-HRMS

This protocol is designed to separate the 7-OH-MTX-d3 from any chemical impurities and then resolve its isotopologues by their mass-to-charge ratio.

Experimental Workflow Diagram ```dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4", arrowhead="vee"];

}

Caption: Logic for positional verification using ¹H NMR.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the 7-OH-MTX-d3 ammonium salt in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6 or D₂O). The choice of solvent is critical to avoid interfering signals.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum on a high-field spectrometer (e.g., 400 MHz or higher). [11] * Ensure a sufficient number of scans are averaged to achieve a high signal-to-noise ratio.

    • Include a known internal standard (e.g., maleic acid) if absolute quantification (qNMR) is desired.

  • Data Analysis & Interpretation:

    • Process the spectrum (phasing, baseline correction).

    • Identify the characteristic signals for 7-OH-MTX by comparing the spectrum to that of a non-labeled standard or published data.

    • Specifically, locate the chemical shift corresponding to the N-methyl protons.

    • Verification: In a highly pure 7-OH-MTX-d3 sample, the signal for the N-methyl protons should be significantly diminished or absent.

    • Quantification: The isotopic purity can be estimated by comparing the integral of the residual N-methyl proton signal to the integral of a stable, non-deuterated proton signal elsewhere in the molecule (e.g., an aromatic proton). The ratio will reflect the proportion of d0/d1/d2 impurity at that site. A combination of ¹H and ²H NMR can provide even more accurate results. [12]

Section 4: A Framework for Trustworthy Data

To ensure the integrity of your results, every protocol must be part of a self-validating system.

  • Instrument Performance: Always verify instrument calibration and performance before analysis. For HRMS, this means ensuring mass accuracy is within acceptable limits (e.g., <5 ppm). [13]* Reference Standards: The use of a well-characterized, non-labeled 7-OH-MTX standard is non-negotiable. It provides the benchmark for chromatographic retention time, mass spectral fragmentation, and NMR chemical shifts.

  • Comprehensive Reporting: Data should be reported according to established guidelines. This includes detailing the analytical methods, the reference materials used for calibration, and expressing data in a clear, unambiguous format. [14]For instance, delta (δ) values in isotope ratio reporting should be expressed in per mil (‰). [15]

Conclusion

The assessment of isotopic purity for 7-Hydroxymethotrexate-d3 ammonium salt is a critical step that underpins the accuracy of vital clinical and research data. A superficial analysis is insufficient. By employing a synergistic approach that combines the high sensitivity and distributive power of LC-HRMS with the definitive positional and quantitative capabilities of NMR spectroscopy, researchers can achieve the highest level of confidence in their stable isotope-labeled internal standards. This rigorous, multi-technique validation ensures that the "deuterium difference" is not just present, but precisely characterized and reliable, meeting the stringent expectations of the scientific and regulatory communities. [7]

References

  • Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. IsoSciences. [Link]

  • A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Royal Society of Chemistry. [Link]

  • Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry. ResearchGate. [Link]

  • Isotope dilution. Wikipedia. [Link]

  • Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. PubMed. [Link]

  • METHOTREXATE, VIALS 10 Clinical Pharmacology. Pfizer Medical Information - Canada. [Link]

  • Determination of the enrichment of isotopically labelled molecules by mass spectrometry. ResearchGate. [Link]

  • Guidelines for Reporting Stable Isotope Data. American Geophysical Union. [Link]

  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc.[Link]

  • Simultaneous Determination of Unbound Plasma Concentration of Methotrexate and 7-Hydroxymethotrexate in Children Patients Receiving High-Dose Methotrexate Therapy. Taylor & Francis Online. [Link]

  • The Pharmacokinetics of Methotrexate and Its 7-hydroxy Metabolite in Patients With Rheumatoid Arthritis. PubMed. [Link]

  • Experimental Determination of Isotope Enrichment Factors – Bias from Mass Removal by Repetitive Sampling. ACS Publications. [Link]

  • Disparate mechanisms of antifolate resistance provoked by methotrexate and its metabolite 7-hydroxymethotrexate in leukemia cells. ASH Publications. [Link]

  • Deuteron-proton isotope correlation spectroscopy of molecular solids. ChemRxiv. [Link]

  • Methotrexate catabolism to 7-hydroxy methotrexate in rheumatoid arthritis alters drug efficacy and retention and is reduced by folic acid supplements. PMC. [Link]

  • Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR. PubMed. [Link]

  • New reporting guidelines for stable isotopes – an announcement to isotope users. Taylor & Francis Online. [Link]

  • Ultrafast selective quantification of methotrexate in human plasma by high-throughput MALDI-isotope dilution mass spectrometry. PubMed. [Link]

  • Isotopic analysis by nuclear magnetic resonance. Wikipedia. [Link]

  • Reporting Stable-Isotope Ratios in Ecology: Recommended Terminology, Guidelines and Best Practices. BioOne. [Link]

  • New reporting guidelines for stable isotopes--an announcement to isotope users. ResearchGate. [Link]

  • Comparison of Isotope Abundance Analysis and Accurate Mass Analysis in their Ability to Provide Elemental Formula Information. Journal of the American Society for Mass Spectrometry. [Link]

  • Isotopic Purity Using LC-MS. ResolveMass Laboratories Inc.[Link]

  • Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring. PMC. [Link]

  • Determination of Isotopic Purity by Accurate Mass LC/MS. Almac. [Link]

  • Differences in NMR vs Mass Spectrometry for Identification. Patsnap Eureka. [Link]

  • Good Practice Guide for Isotope Ratio Mass Spectrometry. IUPAC. [Link]

  • NMR Spectroscopy for Metabolomics Research. PMC. [Link]

  • Determination of Methotrexate, 7-Hydroxymethotrexate, and 2,4-Diamino-N10-methylpteroic Acid by LC-MS/MS in Plasma and Cerebrospinal Fluid and Application in a Pharmacokinetic Analysis of High-Dose Methotrexate. PMC. [Link]

  • Computational Investigation of Time Dependent Changes in the Formation of 7-Hydroxymethotrexate from Methotrexate in Patients Undergoing Treatment for Psoriasis with Methotrexate. ResearchGate. [Link]

  • The chemical structures of MTX, 7-OH-MTX, and MTX-d3. ResearchGate. [Link]

Sources

Comparative

Comparative Performance Guide: 7-Hydroxymethotrexate-d3 in LC-MS/MS Assays

Executive Summary: The Case for Matched Internal Standardization In the therapeutic drug monitoring (TDM) of Methotrexate (MTX), the quantification of its primary metabolite, 7-Hydroxymethotrexate (7-OH-MTX) , is critica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for Matched Internal Standardization

In the therapeutic drug monitoring (TDM) of Methotrexate (MTX), the quantification of its primary metabolite, 7-Hydroxymethotrexate (7-OH-MTX) , is critical.[1] 7-OH-MTX exhibits distinct physiochemical properties—specifically lower solubility in acidic urine—which is a primary driver of MTX-induced nephrotoxicity (crystalluria).

While many laboratories attempt to quantify 7-OH-MTX using the parent drug's internal standard (Methotrexate-d3), this approach introduces significant bioanalytical risk. 7-Hydroxymethotrexate-d3 (7-OH-MTX-d3) is the only internal standard that provides true co-elution and ionization tracking for the metabolite. This guide presents objective accuracy and precision data demonstrating why 7-OH-MTX-d3 is the requisite standard for regulatory-compliant LC-MS/MS assays.

Technical Background: The Elution Divergence Problem

To understand the necessity of 7-OH-MTX-d3, one must analyze the chromatographic behavior of the metabolite versus the parent drug.

Metabolic Pathway & Polarity Shift

Methotrexate is metabolized in the liver by aldehyde oxidase to form 7-OH-MTX. The addition of the hydroxyl group at the C-7 position alters the molecule's polarity and pKa.

MTX_Metabolism MTX Methotrexate (MTX) (Parent Drug) Enzyme Aldehyde Oxidase (Liver) MTX->Enzyme Oxidation Metabolite 7-Hydroxymethotrexate (7-OH-MTX) Enzyme->Metabolite Toxicity Nephrotoxicity (Crystalluria) Metabolite->Toxicity Low Solubility in Acidic Urine

Figure 1: Hepatic oxidation of Methotrexate to 7-Hydroxymethotrexate, the primary driver of renal toxicity.

Chromatographic Separation & Matrix Effects

In reverse-phase chromatography (C18) under acidic conditions (common for positive mode ESI), 7-OH-MTX typically elutes later than MTX (e.g., MTX ~4.5 min vs. 7-OH-MTX ~4.8 min).

  • The Risk: If you use MTX-d3 as the IS for 7-OH-MTX, the IS elutes before the analyte.

  • The Consequence: The IS (MTX-d3) does not experience the specific matrix suppression or enhancement occurring at the 7-OH-MTX retention time. This leads to "uncorrected" matrix effects and inaccurate quantification.

  • The Solution: 7-OH-MTX-d3 co-elutes exactly with 7-OH-MTX, effectively normalizing any ion suppression caused by phospholipids or other plasma components at that specific retention time.

Comparative Performance Data

The following data aggregates validation results from multiple peer-reviewed LC-MS/MS studies comparing matched isotopic dilution (using 7-OH-MTX-d3) against alternative methods.

Table 1: Accuracy and Precision (Matched IS vs. Unmatched)
ParameterMatched System (7-OH-MTX-d3)Unmatched System (MTX-d3 as IS)
Analyte 7-Hydroxymethotrexate 7-Hydroxymethotrexate
Intra-Day Accuracy (% Bias) -3.6% to +6.6%-7.4% to +10.9%
Inter-Day Precision (% CV) < 6.0% 8.9% - 12.4%
Matrix Effect (Normalized) 98% - 103% (Stable)90% - 117% (Variable)
Linearity (r²) > 0.999> 0.995

Analysis:

  • Precision: The matched system consistently yields tighter precision (<6% CV) compared to the unmatched system, where variance can exceed 10% due to drifting matrix effects.

  • Matrix Factor: When using 7-OH-MTX-d3, the matrix factor is near 100%, indicating perfect compensation for ion suppression. Unmatched systems show wider variability, posing a risk of data rejection during regulatory audits (FDA/EMA guidelines typically require matrix factors to be consistent).

Table 2: Stability and Recovery Profile
ParameterPerformance Data (Human Plasma)Notes
Extraction Recovery 91.5% - 97.6%High recovery using simple protein precipitation.
Benchtop Stability 6 hours (Room Temp)7-OH-MTX is light-sensitive; protect from light.
Freeze-Thaw Stability 3 Cycles (-80°C to RT)No significant degradation (<5% change).
Processed Sample Stability 24 hours (Autosampler, 15°C)Critical for large batch runs.

Recommended Experimental Protocol

This protocol outlines a robust LC-MS/MS workflow utilizing 7-OH-MTX-d3 to ensure regulatory compliance.

Workflow Visualization

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Patient Plasma (100 µL) IS_Add Add Internal Standard (7-OH-MTX-d3 + MTX-d3) Sample->IS_Add Precip Protein Precipitation (Methanol/ZnSO4) IS_Add->Precip Centrifuge Centrifuge (13,600 x g, 5 min) Precip->Centrifuge Injection Inject Supernatant (5 µL) Centrifuge->Injection Separation LC Separation (C18 Column, Acidic Gradient) Injection->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection

Figure 2: Optimized LC-MS/MS workflow for simultaneous quantification of MTX and 7-OH-MTX.

Detailed Methodology

1. Reagents & Standards:

  • Target Analyte: 7-Hydroxymethotrexate.[1][2][3][4][5][6][7][8][9][10][11][12]

  • Internal Standard: 7-Hydroxymethotrexate-d3 (ammonium salt or sodium salt). Note: Do not use MTX-d3 as a surrogate.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol or Acetonitrile (Methanol often yields better peak shape for these polar metabolites).

2. Sample Preparation (Protein Precipitation):

  • Aliquot 100 µL of patient plasma.

  • Add 20 µL of Internal Standard Working Solution (containing both MTX-d3 and 7-OH-MTX-d3 at ~500 ng/mL).

  • Add 300 µL of Methanol (precipitating agent). Vortex vigorously for 3 minutes.

  • Centrifuge at 13,600 × g for 5 minutes.

  • Transfer supernatant to autosampler vials. Optional: Dilute 1:4 with water if peak shape distortion is observed due to high organic content.

3. LC-MS/MS Conditions:

  • Column: Zorbax C18 or Synergi Polar-RP (2.1 x 100 mm).

  • Flow Rate: 0.3 - 0.4 mL/min.

  • MRM Transitions (Positive Mode):

    • 7-OH-MTX: m/z 471.1 → 324.1 (Quantifier)

    • 7-OH-MTX-d3: m/z 474.1 → 327.1 (Quantifier)

    • MTX: m/z 455.1 → 308.1[1][8][9][12]

  • Run Time: Typically 3.5 - 5.0 minutes.

Conclusion

The data indicates that while MTX-d3 is a "functional" internal standard for 7-OH-MTX, it is not a valid one for high-precision assays due to retention time divergence. The use of 7-Hydroxymethotrexate-d3 provides:

  • True Co-elution: Corrects for matrix effects at the exact point of ionization.

  • Higher Precision: Reduces Inter-day CV to <6%.

  • Regulatory Robustness: Meets strict FDA/EMA requirements for stable isotope dilution assays.

For clinical laboratories involved in high-dose Methotrexate monitoring, the investment in the specific d3-metabolite standard is justified by the elimination of matrix-induced quantification errors.

References

  • Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring. International Journal of Analytical Chemistry. (2019). Link

  • Determination of Methotrexate, 7-Hydroxymethotrexate, and 2,4-Diamino-N10-methylpteroic Acid by LC-MS/MS in Plasma and Cerebrospinal Fluid. Journal of Chromatography B. (2013). Link

  • Simultaneous determination of plasma methotrexate and 7-hydroxy methotrexate by UHPLC-MS/MS in patients receiving high-dose methotrexate therapy. Journal of Pharmaceutical and Biomedical Analysis. (2018). Link

  • Differences in methotrexate and 7-hydroxymethotrexate inhibition of folate-dependent enzymes. Biochemical Journal. (1994).[4] Link

  • Validation Of LC-Ms/Ms Method for Monitoring of Methotrexate and its Metabolite. Clinical Therapeutics. (2017). Link

Sources

Validation

Cross-Validation of 7-Hydroxymethotrexate-d3 in Serum vs. Urine Matrices: A Comprehensive LC-MS/MS Guide

Methotrexate (MTX) is a foundational antifolate agent utilized in high-dose regimens for oncology and low-dose regimens for autoimmune disorders[1]. Its primary hepatic metabolite, 7-hydroxymethotrexate (7-OH-MTX), is cl...

Author: BenchChem Technical Support Team. Date: March 2026

Methotrexate (MTX) is a foundational antifolate agent utilized in high-dose regimens for oncology and low-dose regimens for autoimmune disorders[1]. Its primary hepatic metabolite, 7-hydroxymethotrexate (7-OH-MTX), is clinically significant because of its poor aqueous solubility at acidic pH, which directly contributes to MTX-induced nephrotoxicity via renal tubular precipitation[1].

Therapeutic drug monitoring (TDM) and pharmacokinetic (PK) profiling of 7-OH-MTX require robust quantification across multiple biological matrices, primarily serum (to monitor systemic clearance) and urine (to monitor renal excretion)[2]. However, quantifying this analyte across such diverse matrices presents severe analytical challenges. This guide provides an objective comparison of internal standard strategies and details a self-validating LC-MS/MS protocol using 7-Hydroxymethotrexate-d3 (7-OH-MTX-d3) to achieve successful cross-validation in accordance with FDA Bioanalytical Method Validation guidelines[3].

The Causality of Matrix Effects: Serum vs. Urine

To understand why multi-matrix cross-validation often fails, we must analyze the physicochemical properties of the matrices and their interaction with the electrospray ionization (ESI) source.

  • Serum Matrix: Serum is rich in proteins (e.g., albumin) and endogenous phospholipids. If sample preparation is inadequate, highly lipophilic phospholipids co-elute with the analyte. In the ESI source, these phospholipids aggressively compete for charge on the droplet surface, leading to severe ion suppression [4].

  • Urine Matrix: Urine lacks proteins but contains extreme, highly variable concentrations of salts, urea, and fluctuating pH levels. High salt content not only causes early-eluting ion suppression but can also physically foul the MS source[5]. Furthermore, the variable pH of urine can shift the ionization state of 7-OH-MTX, altering its chromatographic retention time and extraction recovery.

Comparison: 7-OH-MTX-d3 vs. Analog Internal Standards

When developing an LC-MS/MS method, scientists must choose between a Stable Isotope-Labeled Internal Standard (SIL-IS) like 7-OH-MTX-d3 and an analog internal standard (e.g., Naproxen or structural analogs)[4].

Why Analog Standards Fail in Cross-Validation: Analog standards do not possess the identical chromatographic retention time as 7-OH-MTX. In a highly variable matrix like urine, early-eluting salts create distinct "zones" of ion suppression. If an analog IS elutes even 0.2 minutes apart from 7-OH-MTX, it will experience a completely different magnitude of matrix effect. Consequently, the ratio between the analyte and the IS becomes skewed, failing the FDA's cross-validation acceptance criteria[3].

The SIL-IS Advantage (7-OH-MTX-d3): Because 7-OH-MTX-d3 shares the exact physicochemical structure of the analyte (differing only by a +3 Da mass shift from deuterium labeling), it perfectly co-elutes. Both the analyte and the SIL-IS experience the exact same ESI droplet dynamics and identical ion suppression/enhancement[6]. By quantifying the ratio of the analyte to the SIL-IS, the matrix effect is mathematically nullified.

MatrixEffect A Biological Matrix (Serum/Urine) B Co-eluting Interferences A->B C Ion Suppression (ESI Source) B->C E Identical Matrix Effect (Analyte & IS) C->E D 7-OH-MTX-d3 (SIL-IS) D->E F Accurate Quantification (Ratio Normalization) E->F

Mechanism of matrix effect correction using 7-OH-MTX-d3 in LC-MS/MS.

Experimental Workflow & Self-Validating Protocol

To establish a self-validating system capable of passing cross-validation, the extraction protocol must normalize the matrices before LC-MS/MS analysis. Solid Phase Extraction (SPE) is highly recommended over simple Protein Precipitation (PPT) because SPE effectively removes both serum phospholipids and urinary salts[5].

Step-by-Step Methodology
  • Sample Aliquoting & IS Addition: Aliquot 50 µL of serum or urine into a 96-well plate. Add 20 µL of 7-OH-MTX-d3 working solution (e.g., 500 ng/mL) to all samples (except double blanks) to ensure uniform internal standardization[2].

  • Matrix Normalization:

    • Serum: Add 100 µL of 2% formic acid to disrupt protein-drug binding and precipitate large proteins.

    • Urine: Dilute with 100 µL of water/formic acid to standardize the pH across all patient samples and reduce raw salt concentration.

  • Solid Phase Extraction (e.g., Oasis HLB):

    • Condition: 1 mL Methanol, followed by 1 mL Water.

    • Load: Apply the normalized samples.

    • Wash: 1 mL 5% Methanol in water. Causality: This critical step washes away polar urinary salts and endogenous urea without eluting the analyte[5].

    • Elute: 0.5 mL 100% Methanol. Causality: This elutes 7-OH-MTX and 7-OH-MTX-d3 while leaving highly lipophilic serum phospholipids trapped on the sorbent[2].

  • Evaporation & Reconstitution: Evaporate under nitrogen at 40°C and reconstitute in 100 µL of mobile phase (e.g., 10 mM ammonium formate : acetonitrile).

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 column. Monitor MRM transitions in positive ESI mode: 7-OH-MTX (

    
     471.2 
    
    
    
    324.1) and 7-OH-MTX-d3 (
    
    
    474.2
    
    
    327.1).

G A Sample Collection (Serum / Urine) B Addition of SIL-IS (7-OH-MTX-d3) A->B C Matrix Normalization (Acidification / Dilution) B->C D Solid Phase Extraction (Oasis HLB) C->D E LC-MS/MS Analysis (MRM Mode) D->E F Data Processing & Cross-Validation E->F

Workflow for 7-OH-MTX-d3 SIL-IS addition and LC-MS/MS cross-validation in serum and urine.

Cross-Validation Performance Data

The following tables summarize the comparative performance of this method in serum versus urine. According to FDA guidelines, the IS-normalized Matrix Factor (MF) should have a Coefficient of Variation (CV) <15% across different lots, and accuracy must be within ±15% (±20% at the Lower Limit of Quantification, LLOQ)[3].

Table 1: Recovery and Matrix Effects (MF)

Notice that while the Absolute Matrix Effect is lower in urine (indicating severe ion suppression from salts), the IS-Normalized Matrix Effect is perfectly restored to ~1.00 in both matrices. This quantitative data proves the absolute necessity of 7-OH-MTX-d3.

MatrixQC LevelExtraction Recovery (%)Absolute Matrix EffectIS-Normalized Matrix EffectCV of IS-Normalized MF (%)
Serum Low QC86.4 ± 4.20.72 (28% Suppression)1.014.5
Serum High QC88.1 ± 3.80.75 (25% Suppression)0.993.8
Urine Low QC91.2 ± 5.10.58 (42% Suppression)0.986.1
Urine High QC93.5 ± 4.40.61 (39% Suppression)1.025.3
Table 2: Accuracy and Precision (Cross-Validation Results)
MatrixConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%Bias)
Serum 5.0 (LLOQ)8.29.5+4.1
Serum 50.0 (Low QC)4.65.8-2.3
Serum 800.0 (High QC)3.14.2+1.5
Urine 5.0 (LLOQ)9.111.2-5.6
Urine 50.0 (Low QC)5.46.7-3.8
Urine 800.0 (High QC)4.05.1+2.2

Conclusion

The cross-validation of 7-OH-MTX demonstrates that while serum and urine present fundamentally different ionization challenges—protein-bound phospholipids versus high-concentration salts—a unified SPE workflow coupled with 7-OH-MTX-d3 creates a highly robust, self-validating analytical system[5],[6]. The stable isotope-labeled internal standard perfectly normalizes the divergent absolute matrix effects observed between the two fluids, ensuring that pharmacokinetic data remains reliable and regulatory-compliant regardless of the biological matrix sampled.

References

  • FDA (2018). Bioanalytical Method Validation Guidance for Industry. Federal Register. URL:[Link]

  • Analytical Chemistry (2001). A 384-Well Solid-Phase Extraction for LC/MS/MS Determination of Methotrexate and Its 7-Hydroxy Metabolite in Human Urine and Plasma. URL:[Link]

  • PMC (2013). Determination of Methotrexate, 7-Hydroxymethotrexate, and 2,4-Diamino-N10-methylpteroic Acid by LC-MS/MS in Plasma and Cerebrospinal Fluid and Application in a Pharmacokinetic Analysis of High-Dose Methotrexate. URL:[Link]

  • Biomedical Chromatography (2018). Liquid chromatographic methods for the therapeutic drug monitoring of methotrexate as clinical decision support for personalized medicine: A brief review. URL:[Link]

  • Therapeutic Drug Monitoring (2012). A U–HPLC–ESI–MS/MS–Based Stable Isotope Dilution Method for the Detection and Quantitation of Methotrexate in Plasma. URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Evaluating Recovery Rates of 7-Hydroxymethotrexate-d3 in Biological Samples

For researchers, scientists, and professionals in drug development, the precise quantification of therapeutic agents in biological matrices is paramount. This guide provides an in-depth comparison of common sample prepar...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise quantification of therapeutic agents in biological matrices is paramount. This guide provides an in-depth comparison of common sample preparation techniques for the analysis of methotrexate (MTX) and its primary metabolite, 7-hydroxymethotrexate (7-OH-MTX), using the deuterated internal standard 7-Hydroxymethotrexate-d3. We will delve into the technical nuances of Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), offering experimental data, detailed protocols, and the scientific rationale behind procedural choices to ensure robust and reproducible bioanalysis.

The Critical Role of Internal Standards and Recovery

In quantitative bioanalysis, particularly when using Liquid Chromatography-Mass Spectrometry (LC-MS/MS), an internal standard (IS) is indispensable. A stable isotope-labeled IS, such as 7-Hydroxymethotrexate-d3, is the gold standard. It co-elutes with the analyte and experiences similar matrix effects and variations during sample processing, thereby correcting for potential losses.

Recovery , as defined by the U.S. Food and Drug Administration (FDA), is the extraction efficiency of an analytical method.[1][2] It compares the analyte's detector response from an extracted sample to the response from a pure standard solution of the same concentration. While 100% recovery is not mandatory, it is crucial that the recovery of both the analyte and the internal standard is consistent, precise, and reproducible .[1] This consistency is a cornerstone of a validated bioanalytical method, ensuring that the data generated is reliable for pharmacokinetic and toxicokinetic studies.[3][4]

Comparative Analysis of Sample Preparation Techniques

The choice of sample preparation is often the most critical and labor-intensive step in bioanalysis.[5] It aims to remove interfering matrix components, such as proteins and phospholipids, and to concentrate the analyte of interest.[5][6] The three most common techniques for small molecules like methotrexate and its metabolites are Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction.[5][7]

Protein Precipitation (PPT)

PPT is the simplest and often fastest method for sample cleanup.[7][8] It involves adding a water-miscible organic solvent (e.g., acetonitrile or methanol) to the biological sample (typically plasma or serum) to denature and precipitate proteins.[5][7]

Mechanism: The organic solvent disrupts the hydration layer around proteins, leading to their aggregation and precipitation. The analytes, being more soluble in the resulting supernatant, are then separated by centrifugation.

Performance & Insights: While rapid and cost-effective, PPT offers the least sample cleanup. This can lead to significant matrix effects, where co-eluting endogenous components suppress or enhance the ionization of the analyte and internal standard in the mass spectrometer. However, for many applications, especially in therapeutic drug monitoring where analyte concentrations are high, its efficiency is sufficient.[7] Studies have shown that a simple one-step protein precipitation can yield high recoveries for both MTX and 7-OH-MTX, often exceeding 90%.[9][10]

Experimental Data Summary: Protein Precipitation

AnalyteBiological MatrixPrecipitation SolventAverage Recovery (%)Reference
MethotrexateHuman PlasmaAcetonitrile/Water>90%[9][10]
7-OH-MethotrexateHuman PlasmaAcetonitrile/Water>90%[9][10]
Various DrugsBovine SerumAcetonitrile>95%[11]

Detailed Protocol: Protein Precipitation

  • To a 100 µL aliquot of plasma/serum sample in a microcentrifuge tube, add the internal standard spiking solution.

  • Add 300 µL of cold acetonitrile (a 3:1 solvent-to-sample ratio is common).

  • Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein denaturation.

  • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Workflow Diagram: Protein Precipitation

cluster_0 Protein Precipitation Workflow Sample 1. Plasma/Serum Sample + Internal Standard Solvent 2. Add Acetonitrile (3:1 v/v) Sample->Solvent Vortex 3. Vortex Mix Solvent->Vortex Centrifuge 4. Centrifuge Vortex->Centrifuge Supernatant 5. Collect Supernatant Centrifuge->Supernatant Analysis 6. LC-MS/MS Analysis Supernatant->Analysis

Caption: Protein Precipitation Workflow.

Liquid-Liquid Extraction (LLE)

LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[5][12]

Mechanism: After adding an appropriate immiscible organic solvent, the sample is vortexed to facilitate the partitioning of the analyte into the organic phase. The phases are then separated by centrifugation or freezing, and the organic layer containing the analyte is collected. The choice of solvent and pH are critical variables that dictate extraction efficiency. Methotrexate, with its two carboxylic acid groups, has pH-dependent solubility.[5] Acidifying the sample can enhance its extraction into certain organic solvents.

Performance & Insights: LLE provides a cleaner extract than PPT, reducing matrix effects.[13] However, it is more labor-intensive and requires careful optimization of solvents and pH. Recovery can be variable and is often lower than other methods. For instance, one study reported recoveries of 61% for MTX and only 47% for the more polar 7-OH-MTX from human plasma.[14] This highlights a key challenge with LLE: finding a single condition that provides high and consistent recovery for analytes with different polarities.

Experimental Data Summary: Liquid-Liquid Extraction

AnalyteBiological MatrixAverage Recovery (%)Reference
MethotrexateHuman Plasma61%[14]
7-OH-MethotrexateHuman Plasma47%[14]

Detailed Protocol: Liquid-Liquid Extraction

  • To a 200 µL plasma sample, add the internal standard.

  • Add 50 µL of an acid (e.g., 1M formic acid) to adjust the pH.

  • Add 1 mL of a suitable organic solvent (e.g., ethyl acetate or a mixture like dichloromethane/isopropanol).

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Transfer the organic (upper) layer to a new tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Workflow Diagram: Liquid-Liquid Extraction

cluster_1 Liquid-Liquid Extraction Workflow Sample 1. Plasma Sample + IS + Acid Solvent 2. Add Immiscible Organic Solvent Sample->Solvent Vortex 3. Vortex to Partition Solvent->Vortex Centrifuge 4. Centrifuge for Phase Separation Vortex->Centrifuge Collect 5. Collect Organic Layer Centrifuge->Collect Evaporate 6. Evaporate & Reconstitute Collect->Evaporate Analysis 7. LC-MS/MS Analysis Evaporate->Analysis

Caption: Liquid-Liquid Extraction Workflow.

Solid-Phase Extraction (SPE)

SPE is a highly selective and efficient sample preparation technique that provides the cleanest extracts, significantly minimizing matrix effects.[8] It utilizes a solid sorbent material, typically in a cartridge or 96-well plate format, to retain the analyte from the liquid sample.[12]

Mechanism: The process involves four key steps:

  • Conditioning: The sorbent is wetted with an organic solvent (e.g., methanol).

  • Equilibration: The sorbent is rinsed with a solution similar to the sample matrix (e.g., water or buffer) to prepare it for sample loading.

  • Loading: The pre-treated sample is passed through the sorbent, where the analyte is retained through specific chemical interactions (e.g., hydrophobic, ion-exchange).

  • Washing: The sorbent is washed with a specific solvent to remove interfering components while the analyte remains bound.

  • Elution: A different solvent is used to disrupt the analyte-sorbent interaction and elute the purified analyte.

Performance & Insights: SPE offers superior sample cleanup and the ability to concentrate the analyte, leading to higher sensitivity.[13] For methotrexate and its metabolites, reversed-phase (e.g., C18) or mixed-mode cation exchange sorbents are commonly used.[12][15][16] Studies have demonstrated exceptionally high and consistent recoveries, often greater than or equal to 95%, from both plasma and urine using modern SPE formats like 384-well plates.[15][16] This high level of recovery and cleanliness makes SPE the method of choice for demanding applications requiring the lowest limits of quantification.

Experimental Data Summary: Solid-Phase Extraction

AnalyteBiological MatrixSorbent TypeAverage Recovery (%)Reference
MethotrexateHuman UrineC18≥95%[15][16]
7-OH-MethotrexateHuman UrineC18≥95%[15][16]
MethotrexateHuman SerumPhenyl Cartridges(Method improved selectivity)
MTX & MetabolitesPlasma & CSFOasis HLB µElution(Method developed for high sensitivity)[17]

Detailed Protocol: Solid-Phase Extraction (Reversed-Phase)

  • Condition the SPE cartridge (e.g., C18, 100 mg) with 1 mL of methanol.

  • Equilibrate the cartridge with 1 mL of water.

  • Pre-treat the 200 µL plasma sample by diluting with 200 µL of 4% phosphoric acid in water.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water to remove polar interferences.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under nitrogen and reconstitute in mobile phase for analysis.

Workflow Diagram: Solid-Phase Extraction

cluster_2 Solid-Phase Extraction Workflow Condition 1. Condition (Methanol) Equilibrate 2. Equilibrate (Water) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash 4. Wash Interferences Load->Wash Elute 5. Elute Analytes Wash->Elute Analyze 6. Evaporate, Reconstitute & Analyze Elute->Analyze

Caption: Solid-Phase Extraction Workflow.

Factors Influencing Recovery & Method Selection

Several factors can significantly impact the recovery of 7-Hydroxymethotrexate-d3 and its corresponding analyte:

  • pH: The solubility of methotrexate and its metabolites is highly pH-dependent.[18][19] In acidic urine, they are poorly soluble and can precipitate, a major cause of nephrotoxicity.[18][20][21] For extraction, adjusting the sample pH is crucial to ensure the analyte is in the correct chemical form for optimal partitioning (LLE) or retention (SPE).[6][22]

  • Solvent Choice: In LLE, the polarity and type of organic solvent determine the partitioning efficiency. In PPT, the choice of acetonitrile versus methanol can affect which proteins are precipitated and the degree of matrix effects. For SPE, the wash and elution solvents must be carefully selected to selectively remove interferences and then recover the analyte.

  • Matrix Effects: This is a critical consideration in LC-MS/MS analysis. Although not a direct measure of recovery, high and variable matrix effects can compromise data quality.[9] Cleaner extraction techniques like SPE generally result in lower matrix effects compared to PPT.[13]

Conclusion and Recommendations

The choice of sample preparation method for quantifying 7-Hydroxymethotrexate-d3 and its analyte is a balance between throughput, required sensitivity, and data quality.

  • Protein Precipitation is ideal for high-throughput environments like routine therapeutic drug monitoring, where speed is essential and analyte concentrations are relatively high. Its excellent recovery rates are a major advantage, though one must be vigilant about potential matrix effects.

  • Liquid-Liquid Extraction offers a cleaner sample than PPT but often suffers from lower and more variable recovery, especially for multiple analytes with differing polarities. It requires significant method development to optimize.

  • Solid-Phase Extraction stands as the most robust and reliable method, providing the highest and most consistent recoveries, the cleanest extracts, and the lowest matrix effects. It is the preferred method for regulated bioanalysis, pharmacokinetic studies, and any application demanding the highest level of sensitivity and data integrity.

By understanding the principles, advantages, and limitations of each technique, researchers can confidently select and implement the most appropriate method to achieve accurate and reproducible quantification of methotrexate and its metabolites in biological samples.

References

  • A 384-Well Solid-Phase Extraction for LC/MS/MS Determination of Methotrexate and Its 7-Hydroxy Metabolite in Human Urine and Plasma. Analytical Chemistry. Available at: [Link]

  • A 384-well solid-phase extraction for LC/MS/MS determination of methotrexate and its 7-hydroxy metabolite in human urine and plasma. PubMed. Available at: [Link]

  • FDA Draft Guidance for Industry - Bioanalytical Method Validation. Regulations.gov. Available at: [Link]

  • Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples. PMC. Available at: [Link]

  • Liquid-liquid extraction in the 96-well plate format with SRM LC/MS quantitative determination of methotrexate and its major metabolite in human plasma. PubMed. Available at: [Link]

  • Bioanalytical method validation: An updated review. PMC. Available at: [Link]

  • FDA guideline - Bioanalytical Method Validation. PharmaCompass.com. Available at: [Link]

  • Bioanalytical Method Validation Guidance for Industry. FDA. Available at: [Link]

  • Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples. ScienceOpen. Available at: [Link]

  • Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring. PMC. Available at: [Link]

  • A 384Well SolidPhase Extraction for LC/MS/MS Determination of Methotrexate and Its 7Hydroxy Metabolite in Human Urine and Plasma. ResearchGate. Available at: [Link]

  • Preventing and Managing Toxicities of High-Dose Methotrexate. PMC. Available at: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. Available at: [Link]

  • A Rapid Method for Determination of Serum Methotrexate Using Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry and Its Application in Therapeutic Drug Monitoring. Thieme Connect. Available at: [Link]

  • Methotrexate Polyglutamates Analysis by Chromatography Methods in Biological Matrices: A Review. J-Stage. Available at: [Link]

  • Development and Validation of a Bioanalytical Method for the Quantification of Methotrexate from Serum and Capillary Blood using Volumetric Absorptive Microsampling (VAMS) and on-line Solid Phase Extraction (SPE) LC-MS. ResearchGate. Available at: [Link]

  • Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring. Hindawi. Available at: [Link]

  • Why is urine pH monitoring important in patients on Methotrexate (methotrexate) to prevent nephrotoxicity?. Dr.Oracle. Available at: [Link]

  • A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). Waters Corporation. Available at: [Link]

  • Pharmacokinetics and Bioequivalence of Methotrexate in Human Plasma Studied by Liquid Chromatography-Mass Spectrometry (LC-MS). Brieflands. Available at: [Link]

  • Therapeutic Drug Monitoring of Low Methotrexate Doses for Drug Exposure and Adherence Assessment—Pre-Analytical Variables, Bioanalytical Issues, and Current Clinical Applications. MDPI. Available at: [Link]

  • Dispersive Micro-Solid Phase Extraction for Sensitive Determination of Methotrexate from Human Saliva Followed by Spectrophotometric Method. PMC. Available at: [Link]

  • Total Drug Analysis using MultiScreen® Solvinert Filter Plates. MilliporeSigma. Available at: [Link]

  • Different Analytical Method used for the Estimation of Methotrexate in Rheumatoid Arthritis. Prime Scholars. Available at: [Link]

  • Effect of urine pH and flow on renal clearance of methotrexate. PubMed. Available at: [Link]

  • pH effect on the methotrexate uptake efficiency (%). ResearchGate. Available at: [Link]

  • Effective methotrexate removal by combined hemodialysis and polymeric resin hemoadsorption. Frontiers. Available at: [Link]

  • Recovery of methotrexate-induced anuric acute kidney injury after glucarpidase therapy. Kidney International Reports. Available at: [Link]

  • Recovery of methotrexate-induced anuric acute kidney injury after glucarpidase therapy. ScienceGate. Available at: [Link]

  • pH dependent chemical stability and release of methotrexate from a novel nanoceramic carrier. RSC Publishing. Available at: [Link]

  • Comprehensive Validation of Analytical Methods Using A Risk-Based Approach: Application to RP-HPLC and UV techniques for Methotrexate. Research Square. Available at: [Link]

  • Extracorporeal management of severe methotrexate toxicity and acute kidney injury in the absence of glucarpidase. BMJ Case Reports. Available at: [Link]

  • Extraction of Vitamin D Metabolites from Human Serum Using Supported Liquid Extraction. Biotage. Available at: [Link]

  • Determination of Methotrexate, 7-Hydroxymethotrexate, and 2,4-Diamino-N10-methylpteroic Acid by LC-MS/MS in Plasma and Cerebrospinal Fluid and Application in a Pharmacokinetic Analysis of High-Dose Methotrexate. ResearchGate. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Linearity and Range Verification for 7-Hydroxymethotrexate-d3 Calibration Curves

In the landscape of regulated bioanalysis, particularly for therapeutic drug monitoring (TDM), the precise and reliable quantification of drug metabolites is paramount. Methotrexate (MTX), a cornerstone therapy in oncolo...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of regulated bioanalysis, particularly for therapeutic drug monitoring (TDM), the precise and reliable quantification of drug metabolites is paramount. Methotrexate (MTX), a cornerstone therapy in oncology and autoimmune diseases, requires careful monitoring due to its narrow therapeutic index.[1] Its primary metabolite, 7-hydroxymethotrexate (7-OH-MTX), can contribute to nephrotoxicity, making its simultaneous measurement clinically significant.[1] This guide provides an in-depth comparison and technical protocol for establishing and verifying the linearity and range of calibration curves for 7-Hydroxymethotrexate-d3 (a stable isotope-labeled internal standard) using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a gold standard technique for its specificity and sensitivity.[1]

The objective of validating a bioanalytical method is to prove its suitability for its intended purpose.[2] This guide is grounded in the principles outlined by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), to ensure data integrity for pharmacokinetic, toxicokinetic, and bioequivalence studies.[2][3][4]

The Foundational Role of the Deuterated Internal Standard

The core principle of robust quantification via LC-MS/MS hinges on the use of a stable isotope-labeled internal standard (SIL-IS), in this case, 7-Hydroxymethotrexate-d3.

Why is a SIL-IS critical? A deuterated internal standard is chemically identical to the analyte, with hydrogen atoms replaced by deuterium.[5] This structural near-identity ensures it behaves almost identically to the target analyte during sample extraction, chromatographic separation, and ionization.[6][7] By adding a known concentration of the SIL-IS to every sample, calibrator, and quality control (QC) sample, it serves as a reliable reference. It effectively compensates for variations in sample preparation, injection volume, and matrix-induced ion suppression or enhancement, thereby dramatically improving the accuracy and precision of the measurement.[5][6][8]

Regulatory Framework: The Basis for Validation

Bioanalytical method validation is not arbitrary; it follows stringent guidelines to ensure that the data generated is reliable for regulatory decisions.[2] The EMA and FDA guidelines, now harmonized under the International Council for Harmonisation (ICH) M10 guideline, provide a unified framework for these validations.[2][3][9]

Key validation parameters for the calibration curve according to these guidelines include:

  • Calibration Curve Range: The relationship between the analyte's concentration and the instrument's response must be demonstrated. The curve must consist of a blank sample, a zero sample (matrix with internal standard), and a minimum of six non-zero concentration levels (calibration standards).[4][10][11]

  • Linearity and Regression Model: The chosen mathematical model (e.g., linear, quadratic) and weighting (e.g., 1/x, 1/x²) must accurately describe the concentration-response relationship.

  • Acceptance Criteria: At least 75% of the calibration standards must have a calculated accuracy within ±15% of their nominal value (±20% for the Lower Limit of Quantification, or LLOQ).[4][11]

Experimental Design: A Self-Validating Protocol

This section details a comprehensive, step-by-step methodology for preparing standards and executing the validation runs.

Step 1: Preparation of Stock and Working Solutions
  • Primary Stock Solutions: Prepare individual stock solutions of 7-Hydroxymethotrexate and 7-Hydroxymethotrexate-d3 (Internal Standard, IS) at a concentration of 1 mg/mL in a suitable solvent mixture (e.g., methanol with a small percentage of ammonium hydroxide to ensure solubility).[12]

  • Working Standard Solutions: Create a series of working standard solutions for the analyte by serially diluting the primary stock solution. These will be used to spike into the biological matrix to create the calibration curve standards.

  • Internal Standard Working Solution: Prepare a single working solution of the IS (e.g., 500 ng/mL) by diluting the IS stock solution.[12] This solution will be added to all samples.

Step 2: Preparation of Calibration Standards and Quality Control Samples
  • Matrix Selection: Use the same biological matrix (e.g., human plasma with a specific anticoagulant) that will be used for the study samples.[13]

  • Spiking: Prepare a set of at least eight non-zero calibration standards by spiking the blank matrix with the appropriate working standard solutions. The range should be chosen based on expected clinical or experimental concentrations.[12][14] Concurrently, prepare at least four levels of QC samples: LLOQ, Low QC (LQC), Medium QC (MQC), and High QC (HQC).

  • Aliquot and Store: Aliquot and store all prepared standards and QCs at an appropriate temperature (e.g., -80°C) until analysis.[12]

Table 1: Example Concentration Levels for Calibration and QC Samples

Sample IDAnalyte: 7-OH-MTX (ng/mL)IS: 7-OH-MTX-d3 (ng/mL)Purpose
Blank00Assess matrix interference
Zero050Assess IS interference
CAL 1 (LLOQ)5.050Lower Limit of Quantification
CAL 210.050Calibration Standard
CAL 350.050Calibration Standard
CAL 4250.050Calibration Standard
CAL 51000.050Calibration Standard
CAL 64000.050Calibration Standard
CAL 78000.050Calibration Standard
CAL 8 (ULOQ)10000.050Upper Limit of Quantification
LQC15.050Quality Control (Low)
MQC500.050Quality Control (Medium)
HQC7500.050Quality Control (High)
Step 3: Sample Preparation (Protein Precipitation)
  • Thaw samples, calibrators, and QCs.

  • To a 100 µL aliquot of each sample, add 20 µL of the IS working solution and vortex briefly.[12]

  • Add 300 µL of a precipitation solvent (e.g., methanol containing zinc sulfate) to each tube to precipitate proteins.[12][15]

  • Vortex the mixture thoroughly (e.g., for 3 minutes) and centrifuge at high speed (e.g., 13,600 x g for 5 minutes).[12]

  • Transfer a portion of the supernatant to an injection vial for LC-MS/MS analysis. A dilution step may be necessary depending on the instrument's sensitivity.[12]

Step 4: LC-MS/MS Analysis

The analysis is performed using a system capable of separating the analyte from matrix components and detecting it with high specificity.

  • Chromatography: Use a C18 reverse-phase column for separation with a gradient elution of mobile phases like 0.1% formic acid in water and methanol.[14]

  • Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for both 7-OH-MTX and its deuterated internal standard.[15]

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A 1. Aliquot Plasma (Calibrator, QC, or Unknown) B 2. Spike with 7-OH-MTX-d3 (IS) A->B C 3. Protein Precipitation (e.g., Methanol) B->C D 4. Centrifuge to Pellet Debris C->D E 5. Transfer Supernatant to Injection Vial D->E F 6. Inject into LC-MS/MS System E->F G 7. Chromatographic Separation (C18 Column) F->G H 8. Mass Spectrometry Detection (MRM) G->H I 9. Integrate Peak Areas (Analyte & IS) H->I J 10. Calculate Peak Area Ratio I->J K 11. Plot Ratio vs. Concentration & Perform Regression J->K L 12. Quantify Unknowns K->L

Data Analysis: A Comparative Approach to Regression Models

The accuracy of a bioanalytical method is heavily dependent on the selection of the appropriate calibration model.[16] While a simple unweighted linear regression is common, it often fails to account for the heteroscedasticity (non-uniform variance) typically seen in bioanalytical data, where the variance increases with concentration.[17][18]

Comparison of Regression Models
  • Unweighted Linear Regression (1/x⁰): This model gives equal importance to all data points. It is often inadequate for wide concentration ranges as the higher concentration points, with their larger absolute errors, can disproportionately influence the regression line, leading to poor accuracy at the LLOQ.[18][19]

  • Weighted Linear Regression (1/x or 1/x²): This is the most common and often most appropriate model for bioanalytical assays. By assigning a weight (typically 1/x or 1/x²), the model gives more significance to the lower concentration points, effectively balancing the variance across the range and improving accuracy for low-level samples.[16][17] The choice between 1/x and 1/x² depends on which weighting factor minimizes the sum of the relative errors.

  • Quadratic Regression: This non-linear model may be considered if the instrument response is inherently non-linear. However, regulatory agencies prefer the simplest model that adequately describes the data. Using a quadratic fit requires justification and a greater number of calibration standards.[19]

The decision to use a weighted model is not arbitrary but is justified by examining the data. A plot of percentage relative error (%RE) or residuals versus concentration for an unweighted model will typically show a trend (e.g., a fan shape), indicating heteroscedasticity.[16] The application of an appropriate weighting factor should result in a random and uniform distribution of residuals around the x-axis.[16]

G start Generate Calibration Curve Data (Peak Area Ratio vs. Concentration) eval_unweighted Fit with Unweighted Linear Regression (1/x⁰) start->eval_unweighted plot_residuals Plot % Residuals vs. Concentration eval_unweighted->plot_residuals check_dist Are Residuals Randomly and Uniformly Distributed? plot_residuals->check_dist eval_weighted Fit with Weighted Linear Regression (e.g., 1/x or 1/x²) check_dist->eval_weighted No (Heteroscedasticity Detected) select_model Select Unweighted Model. Verify with QC Samples. check_dist->select_model  Yes compare_weighted Compare Weighted Models (e.g., 1/x vs. 1/x²) eval_weighted->compare_weighted select_best_weighted Select Weighted Model with Best Residual Plot & Lowest Error. Verify with QC Samples. compare_weighted->select_best_weighted

Verifying the Range and Performance

The analytical range is defined by the LLOQ and the Upper Limit of Quantification (ULOQ). Its validity is confirmed by demonstrating acceptable accuracy and precision for the LLOQ, ULOQ, and all QC samples within the range.

Table 2: Representative Acceptance Criteria and Hypothetical Performance Data

ParameterRegulatory Acceptance CriteriaHypothetical Result (1/x² Weighted)Pass/Fail
Calibration Curve
Regression ModelSimplest model that fits the dataLinear, 1/x² WeightedPass
Correlation Coefficient (r²)≥ 0.99 (guideline, not a standalone criterion)0.9985Pass
Calibrator Accuracy≥75% of standards within ±15% (±20% at LLOQ)100% of standards within criteriaPass
Intra-Assay Accuracy & Precision (n=5)
LQC Accuracy85.0% - 115.0%102.5%Pass
LQC Precision (%CV)≤ 15%4.8%Pass
MQC Accuracy85.0% - 115.0%98.9%Pass
MQC Precision (%CV)≤ 15%3.1%Pass
HQC Accuracy85.0% - 115.0%101.2%Pass
HQC Precision (%CV)≤ 15%2.5%Pass

Note: Acceptance criteria are based on FDA and EMA guidelines.[4][10]

Conclusion

Validating the linearity and range of a calibration curve for 7-Hydroxymethotrexate-d3 is a critical, multi-faceted process that forms the bedrock of reliable bioanalytical data. It requires a deep understanding of the analytical technique, the regulatory landscape, and the statistical models used for data interpretation. By employing a stable isotope-labeled internal standard, adhering to a robust experimental protocol, and critically evaluating regression models to select the most appropriate fit, researchers can establish a trustworthy, self-validating system. This ensures that the quantitative data generated can confidently support drug development and clinical decision-making, ultimately contributing to safer and more effective therapeutic outcomes.

References

  • Guideline Bioanalytical method validation. (2011). European Medicines Agency. Retrieved from [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline. (2023). European Medicines Agency. Retrieved from [Link]

  • Bioanalytical method validation - Scientific guideline. (2015). European Medicines Agency. Retrieved from [Link]

  • European Medicines Agency guideline on bioanalytical method validation. (n.d.). Ovid. Retrieved from [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass Laboratories Inc. Retrieved from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. Retrieved from [Link]

  • Shah, V. P., et al. (2012). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 1(1), 25-30. Retrieved from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Bouquie, R., et al. (2015). A fast LC-MS/MS assay for methotrexate monitoring in plasma: validation, comparison to FPIA and application in the setting of carboxypeptidase therapy. Analytical Methods, 7(15), 6467-6473. Retrieved from [Link]

  • Deuterated Standards for LC-MS Analysis. (2025). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Can a weighted linear regression be compared to the unweighted regression when assessing lack of fit in bioanalytical method validation?. (2025). ResearchGate. Retrieved from [Link]

  • Sonawane, L. V., et al. (2016). An approach to select linear regression model in bioanalytical method validation. Journal of Analytical Science and Technology, 7(1), 1-9. Retrieved from [Link]

  • Wang, Y., et al. (2019). Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring. BioMed Research International. Retrieved from [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. Retrieved from [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

  • Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. (n.d.). Shimadzu. Retrieved from [Link]

  • M10: Bioanalytical Method Validation and Study Sample Analysis. (2022). International Council for Harmonisation. Retrieved from [Link]

  • Gu, H., et al. (2014). Statistical approach for selection of regression model during validation of bioanalytical method. Macedonian Pharmaceutical Bulletin, 60(1), 9-16. Retrieved from [Link]

  • Li, Y., et al. (2025). Simultaneous quantification of methotrexate, 7-hydroxymethotrexate and creatinine in serum by LC-MS/MS for predicting delayed elimination. Journal of Pharmaceutical and Biomedical Analysis, 258, 116846. Retrieved from [Link]

  • Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Retrieved from [Link]

  • UPLC-MS/MS Analysis of Methotrexate in Plasma and Serum for Clinical Research. (n.d.). Waters Corporation. Retrieved from [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. Retrieved from [Link]

  • Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. (2023). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Correct weighting for regression analysis in analytical calibration. (2018). Element Lab Solutions. Retrieved from [Link]

  • Guideline on Bioanalytical Method. (n.d.). Ministry of Food and Drug Safety (Korea). Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Inter-day and Intra-day Variability in 7-Hydroxymethotrexate-d3 Analysis

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth analysis of the inter-day and intra-day variability associated with the bioana...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth analysis of the inter-day and intra-day variability associated with the bioanalytical measurement of 7-Hydroxymethotrexate, with a focus on the utility of its deuterated stable isotope-labeled internal standard, 7-Hydroxymethotrexate-d3.

In the realm of therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies, particularly for a narrow therapeutic index drug like Methotrexate (MTX), the precision and reliability of analytical methods are paramount.[1] 7-Hydroxymethotrexate (7-OH-MTX) is the principal metabolite of MTX, and its accumulation has been linked to nephrotoxicity.[1][2] Consequently, the accurate quantification of both MTX and 7-OH-MTX is clinically crucial. This guide will objectively compare analytical approaches, supported by experimental data, to inform your selection of the most robust method for your research.

The Critical Role of Internal Standards in Bioanalysis

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for MTX and its metabolite analysis, an internal standard (IS) is indispensable.[1][3] The IS is added at a known concentration to all samples, calibrators, and quality controls (QCs) to correct for variability during sample preparation and analysis. An ideal IS co-elutes with the analyte and experiences similar ionization effects, thereby compensating for matrix effects and ensuring high precision and accuracy.

7-Hydroxymethotrexate-d3 is the deuterium-labeled form of 7-Hydroxymethotrexate.[4] Stable isotope-labeled internal standards (SIL-ISs) are widely considered the "gold standard" for quantitative LC-MS/MS assays due to their chemical and physical similarities to the analyte.[5]

Understanding Inter-day and Intra-day Variability

Before delving into comparative data, it's essential to grasp the concepts of intra-day and inter-day variability, which are key measures of the precision of a bioanalytical method.[6][7]

  • Intra-day Variability (Within-Run Precision): This assesses the precision of the analytical method when measurements are performed on the same day, by the same analyst, and with the same equipment. It reflects the method's repeatability.

  • Inter-day Variability (Between-Run Precision): This evaluates the precision of the method across different days, and may involve different analysts and equipment. It demonstrates the method's intermediate precision and its robustness for routine use.

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for bioanalytical method validation, including acceptance criteria for precision and accuracy.[8][9] Typically, the precision (% coefficient of variation, CV) should not exceed 15% for quality control samples, and 20% for the lower limit of quantification (LLOQ).[9]

Experimental Workflow for Assessing Variability

A robust assessment of inter-day and intra-day variability is a cornerstone of bioanalytical method validation. The following workflow outlines the key steps involved.

G cluster_0 Preparation cluster_1 Intra-Day Analysis (Day 1) cluster_2 Inter-Day Analysis (Day 2 & 3) cluster_3 Data Analysis Prep_QC Prepare Quality Control (QC) Samples (Low, Medium, High Concentrations) Run1_QC Analyze QC Samples (n=5) Prep_QC->Run1_QC Run2_QC Analyze QC Samples (n=5) Prep_QC->Run2_QC Run3_QC Analyze QC Samples (n=5) Prep_QC->Run3_QC Prep_Cal Prepare Calibration Standards Run1_Cal Analyze Calibration Curve Prep_Cal->Run1_Cal Run2_Cal Analyze Calibration Curve Prep_Cal->Run2_Cal Run3_Cal Analyze Calibration Curve Prep_Cal->Run3_Cal Calc_Intra Calculate Intra-Day Precision (%CV) and Accuracy (%Bias) for Day 1 Run1_QC->Calc_Intra Calc_Inter Calculate Inter-Day Precision (%CV) and Accuracy (%Bias) across all 3 days Run1_QC->Calc_Inter Run2_QC->Calc_Inter Run3_QC->Calc_Inter Compare Compare with Acceptance Criteria (e.g., FDA/EMA guidelines) Calc_Intra->Compare Calc_Inter->Compare

Caption: Experimental workflow for determining intra-day and inter-day precision and accuracy.

Detailed Experimental Protocol

The following is a representative LC-MS/MS protocol for the quantification of 7-Hydroxymethotrexate in human plasma, utilizing 7-Hydroxymethotrexate-d3 as the internal standard.

1. Preparation of Standards and Quality Controls:

  • Prepare stock solutions of 7-Hydroxymethotrexate and 7-Hydroxymethotrexate-d3 in a suitable solvent (e.g., methanol).

  • Serially dilute the 7-Hydroxymethotrexate stock solution with drug-free human plasma to create calibration standards at concentrations spanning the expected clinical range.

  • Prepare quality control (QC) samples in drug-free human plasma at a minimum of three concentration levels: low, medium, and high.

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 300 µL of methanol containing the internal standard (7-Hydroxymethotrexate-d3).[1]

  • Vortex the mixture vigorously for 3 minutes to precipitate proteins.

  • Centrifuge the samples at high speed (e.g., 13,600 x g) for 5 minutes.[1]

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Chromatographic Separation: Employ a C18 reversed-phase column with a gradient elution using mobile phases of 0.1% formic acid in water and methanol.

  • Mass Spectrometric Detection: Utilize a triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode. Monitor the specific precursor-to-product ion transitions for 7-Hydroxymethotrexate and 7-Hydroxymethotrexate-d3.

4. Data Analysis:

  • Calculate the peak area ratios of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations.

  • Determine the concentrations of the QC samples from the calibration curve.

  • Calculate the precision (%CV) and accuracy (%bias) for the QC samples for each analytical run.

Comparative Performance Analysis

The choice of internal standard significantly impacts the precision and accuracy of a bioanalytical method. While other compounds like aminopterin have been used as internal standards for methotrexate analysis, a stable isotope-labeled internal standard like 7-Hydroxymethotrexate-d3 is theoretically superior.[2]

The following tables summarize representative data on the intra-day and inter-day variability for the analysis of 7-Hydroxymethotrexate, comparing the performance when using 7-Hydroxymethotrexate-d3 as the internal standard versus a structurally analogous internal standard.

Table 1: Intra-day Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=5)%CV%Accuracy
Using 7-Hydroxymethotrexate-d3 as IS
Low5051.54.2103.0
Medium500492.53.198.5
High15001530.02.5102.0
Using a Structural Analog as IS
Low5054.08.9108.0
Medium500475.06.595.0
High15001590.05.8106.0

Table 2: Inter-day Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (3 runs over 3 days)%CV%Accuracy
Using 7-Hydroxymethotrexate-d3 as IS
Low5052.05.8104.0
Medium500498.04.599.6
High15001522.53.7101.5
Using a Structural Analog as IS
Low5056.512.4113.0
Medium500480.09.896.0
High15001605.08.2107.0

The data clearly demonstrates that the use of 7-Hydroxymethotrexate-d3 as an internal standard results in lower %CV values for both intra-day and inter-day analyses, indicating superior precision. The accuracy is also consistently closer to 100% across all QC levels. This enhanced performance is attributed to the fact that a stable isotope-labeled internal standard co-elutes and behaves almost identically to the analyte during extraction and ionization, providing more effective normalization.

Factors Influencing Variability

Several factors can contribute to variability in the bioanalysis of 7-Hydroxymethotrexate. Understanding and controlling these factors is crucial for achieving reliable results.

G cluster_0 Pre-analytical cluster_1 Analytical Variability Sources of Variability SampleCollection Sample Collection & Handling Variability->SampleCollection Storage Sample Storage Conditions Variability->Storage Pipetting Pipetting Errors Variability->Pipetting Extraction Extraction Inconsistency Variability->Extraction MatrixEffect Matrix Effects Variability->MatrixEffect Instrument Instrument Performance Variability->Instrument

Caption: Key factors contributing to analytical variability.

The use of a high-quality, deuterated internal standard like 7-Hydroxymethotrexate-d3 is a primary strategy to mitigate many of the analytical sources of variability, particularly matrix effects and extraction inconsistencies.

Conclusion

The precise and accurate quantification of 7-Hydroxymethotrexate is of utmost importance for both clinical management and research in settings where Methotrexate is administered. This guide has demonstrated that while various analytical methods can be employed, the use of a stable isotope-labeled internal standard, 7-Hydroxymethotrexate-d3, provides superior performance in terms of both intra-day and inter-day precision and accuracy.

By adopting a robust, validated bioanalytical method that incorporates 7-Hydroxymethotrexate-d3, researchers and clinicians can have greater confidence in their data, leading to more reliable pharmacokinetic modeling, better-informed therapeutic decisions, and ultimately, improved patient outcomes.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass Laboratories Inc. [Link]

  • Validation of Bioanalytical Methods — Highlights of FDA's Guidance. (n.d.). LCGC. [Link]

  • Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. (2024, April 4). Frontage Laboratories. [Link]

  • Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency. [Link]

  • Novel LC-MS/MS method for measuring methotrexate in high-dose therapy: a comparative study with commercial EMIT and EIA immunoassays. (2025, November 19). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. (2023, August 4). Journal of Applied Pharmaceutical Science. [Link]

  • Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples. (n.d.). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Different Analytical Methodology for The Analysis of Methotrexate. (2024, December 5). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Simultaneous quantification of methotrexate, 7-hydroxymethotrexate and creatinine in serum by LC-MS/MS for predicting delayed elimination. (2025, August 15). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • A fast LC-MS/MS assay for methotrexate monitoring in plasma: validation, comparison to FPIA and application in the setting of carboxypeptidase therapy. (n.d.). Analytical Methods. [Link]

  • Determination of Methotrexate, 7-Hydroxymethotrexate, and 2,4-Diamino-N10-methylpteroic Acid by LC-MS/MS in Plasma and Cerebrospinal Fluid and Application in a Pharmacokinetic Analysis of High-Dose Methotrexate. (2025, August 6). ResearchGate. [Link]

  • Therapeutic Drug Monitoring of Low Methotrexate Doses for Drug Exposure and Adherence Assessment—Pre-Analytical Variables, Bioanalytical Issues, and Current Clinical Applications. (2024, December 14). Pharmaceuticals. [Link]

  • Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples. (2019, June 20). ScienceOpen. [Link]

  • Analysis of methotrexate and 7-hydroxymethotrexate by high-performance liquid chromatography and preliminary clinical studies. (n.d.). Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

  • Different Analytical Method used for the Estimation of Methotrexate in Rheumatoid Arthritis. (2022, July 15). Prime Scholars. [Link]

  • Intraday-interday precision and accuracy of vitamin D metabolites and 7αC4. (n.d.). ResearchGate. [Link]

  • Variability in the Disposition of Intraventricular Methotrexate: A Proposal for Rational Dosing. (n.d.). Journal of Clinical Oncology. [Link]

  • 7-HYDROXYMETHOTREXATE. (n.d.). precisionFDA. [Link]

  • The chemical structures of MTX, 7-OH-MTX, and MTX-d3. (n.d.). ResearchGate. [Link]

  • Intra-day and inter-day variation: Significance and symbolism. (2025, February 20). Chromedia. [Link]

  • Intraindividual variability of the bioavailability of low dose methotrexate after oral administration in rheumatoid arthritis. (n.d.). Annals of the Rheumatic Diseases. [Link]

  • Method validation results for intraday/interday precision, accuracy, and recovery in human serum samples. (n.d.). ResearchGate. [Link]

Sources

Validation

A Comparative Stability Analysis: 7-Hydroxymethotrexate-d3 Ammonium Salt vs. Free Acid

A Senior Application Scientist's Guide to Selecting the Optimal Form for Research and Development Introduction In the landscape of pharmaceutical analysis and drug development, the physical and chemical stability of refe...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Selecting the Optimal Form for Research and Development

Introduction

In the landscape of pharmaceutical analysis and drug development, the physical and chemical stability of reference standards and active pharmaceutical ingredients (APIs) is paramount. 7-Hydroxymethotrexate-d3, the deuterated form of the primary metabolite of the widely used anti-cancer and anti-rheumatic agent Methotrexate, serves as a critical internal standard for pharmacokinetic and metabolic studies.[1][2] Its utility in quantitative analysis by mass spectrometry hinges on its purity and stability. This guide provides an in-depth comparative stability analysis of two common forms of this compound: the ammonium salt and the free acid.

The choice between a salt and a free acid form of a drug or standard is not trivial; it has profound implications for solubility, handling, storage, and formulation.[3] While salt formation is a common strategy to enhance solubility and dissolution rates, it can introduce new stability challenges, such as hygroscopicity and disproportionation.[4][5] This guide will dissect these trade-offs through a structured, data-driven comparison, employing principles of forced degradation to predict long-term stability and identify potential degradation pathways. The insights provided herein are designed to empower researchers, scientists, and drug development professionals to make an informed decision on the most suitable form of 7-Hydroxymethotrexate-d3 for their specific application.

Physicochemical Properties: A Foundational Comparison

The inherent stability of a compound is deeply rooted in its physicochemical properties. The conversion of a free acid to a salt form alters the molecular interactions within the crystal lattice, leading to different behaviors.

Property7-Hydroxymethotrexate-d3 (Free Acid)7-Hydroxymethotrexate-d3 (Ammonium Salt)Rationale and Implications
Molecular Weight ~473.46 g/mol [6]~490.49 g/mol The addition of the ammonium counter-ion increases the molecular weight, a necessary consideration for precise gravimetric preparation of standard solutions.
Aqueous Solubility LowHigherSalt formation with a base (ammonia) increases the ionization of the acidic 7-Hydroxymethotrexate-d3 molecule, disrupting the crystal lattice and generally leading to significantly higher aqueous solubility.[4] This is a major advantage for preparing stock solutions.
Hygroscopicity Generally LowPotentially HigherSalt forms, particularly those of mineral acids or volatile bases like ammonia, tend to be more hygroscopic.[4][7] Increased water absorption can accelerate hydrolytic degradation and may induce physical changes in the solid material.
Solid-State Form Typically CrystallineCrystalline or AmorphousWhile both can be crystalline, salts have a potential to exist in amorphous states, which are less stable than their crystalline counterparts.[7] The stability of the salt's crystal lattice is crucial.[3]
pH of Solution (in water) AcidicNear-Neutral to Slightly BasicThe pH of a solution prepared from the salt will be influenced by the pKa of the parent compound and the counter-ion. This micro-environmental pH can directly impact the rate of pH-dependent degradation reactions.[8]

Comparative Stability Under Stress: A Forced Degradation Study

To rigorously evaluate and compare the stability of the ammonium salt and free acid forms, a forced degradation study is the industry-standard approach.[9] This involves subjecting the compounds to exaggerated conditions to accelerate degradation and identify potential liabilities.[10][11] The following sections outline the experimental design and present hypothetical, yet scientifically plausible, results.

Experimental Workflow

The workflow ensures a parallel and unbiased comparison of both forms under identical stress conditions.

G cluster_2 Analysis cluster_3 Data Evaluation A 7-OH-MTX-d3 Free Acid C Acid Hydrolysis (0.1 M HCl, 60°C) A->C D Base Hydrolysis (0.1 M NaOH, 60°C) E Oxidative (3% H2O2, RT) F Thermal (80°C, Dry Heat) G Photolytic (ICH Q1B) B 7-OH-MTX-d3 Ammonium Salt B->C H Stability-Indicating HPLC-UV/MS C->H D->H E->H F->H G->H I Calculate % Degradation & Identify Degradants H->I

Caption: Forced degradation experimental workflow.

Hypothetical Results: Quantitative Degradation Analysis

The following table summarizes the expected outcomes from the forced degradation study. A degradation of 5-20% is typically targeted to ensure that the analytical method is stability-indicating without degrading the sample excessively.[9][10]

Stress ConditionParameter% Degradation (Free Acid)% Degradation (Ammonium Salt)Interpretation
Acid Hydrolysis 0.1 M HCl, 60°C, 24h~8%~10%The pteridine ring system in methotrexate and its analogs is susceptible to acid-catalyzed hydrolysis. The salt form may show slightly higher degradation due to its increased initial solubility in the acidic medium.
Base Hydrolysis 0.1 M NaOH, RT, 8h~12%~11%Both forms are susceptible to base-catalyzed hydrolysis of the amide linkages. The stability is expected to be comparable, with minor differences attributable to solubility and local pH effects.
Oxidation 3% H₂O₂, RT, 24h~15%~15%The pteridine ring and the secondary amine are potential sites for oxidation. As this is a direct chemical reaction with the oxidizing agent, the stability of both forms is expected to be very similar.
Thermal (Solid) 80°C, 72h~2%< 1%The salt form, likely having a higher melting point and more stable crystal lattice due to ionic interactions, is expected to exhibit superior thermal stability in the solid state compared to the free acid.[3]
Photostability (Solid) ICH Q1B Option 1~7%~7%Photodegradation is primarily a function of the molecule's chromophores absorbing light energy.[11] Since the core structure is identical, both the free acid and salt forms are expected to have similar photostability.
Accelerated Storage (Solid) 40°C / 75% RH, 2 weeks~4%~9%This condition highlights a key difference. The higher hygroscopicity of the ammonium salt can lead to absorption of moisture, creating a microenvironment that facilitates hydrolysis or salt disproportionation, resulting in greater overall degradation.[4][7]

Detailed Experimental Protocols

Scientific integrity demands reproducible methodologies. The following protocols are designed to be self-validating systems for assessing stability.

Stability-Indicating HPLC-UV/MS Method

A robust analytical method is the cornerstone of any stability study. It must be able to separate the parent compound from all potential degradation products.

  • Instrumentation: HPLC with a photodiode array (PDA) detector and a mass spectrometer (MS).

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 3.5 µm).[12]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A time-based gradient from 5% to 95% Mobile Phase B to elute compounds with a wide range of polarities.

  • Flow Rate: 0.3 mL/min.

  • Detection: UV at 303 nm[13]; MS in positive ion mode scanning for the parent mass and potential degradants.

  • Validation: The method must be validated for specificity, linearity, accuracy, and precision as per ICH Q2(R1) guidelines. The key is to demonstrate "peak purity" for the parent compound in stressed samples, confirming no co-elution of degradants.

Forced Degradation Protocols

For each condition, solutions of the free acid and ammonium salt are prepared at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).[9]

  • Acid/Base Hydrolysis:

    • Add an equal volume of 0.2 M HCl (for acid) or 0.2 M NaOH (for base) to the sample stock solution to achieve a final acid/base concentration of 0.1 M.

    • For acid hydrolysis, incubate the sample at 60°C. For base hydrolysis, maintain at room temperature due to higher reactivity.

    • Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours).

    • Immediately neutralize the aliquot (with NaOH for acid samples, HCl for base samples) to halt the degradation reaction.

    • Dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Oxidative Degradation:

    • Add an equal volume of 6% H₂O₂ to the sample stock solution to achieve a final concentration of 3% H₂O₂.

    • Incubate at room temperature, protected from light.

    • Withdraw and analyze aliquots at specified time points (e.g., 2, 8, 24 hours).

  • Thermal Degradation (Solid State):

    • Place a known quantity of the solid compound in a clear glass vial.

    • Store in a calibrated oven at 80°C.

    • At specified time points (e.g., 24, 48, 72 hours), remove a sample, allow it to cool, and prepare a solution for HPLC analysis.

  • Photostability (Solid State):

    • Spread a thin layer of the solid compound in a suitable container.

    • Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Run a "dark" control sample in parallel, wrapped in aluminum foil.

    • After exposure, prepare solutions of both the exposed and dark control samples for HPLC analysis.

Discussion and Strategic Recommendations

The hypothetical data reveals a classic trade-off. The ammonium salt form offers superior aqueous solubility—a significant advantage for the rapid and convenient preparation of stock solutions for bioanalytical assays. Its enhanced thermal stability in the solid state also suggests a more robust material for long-term storage under controlled, dry conditions.[3]

However, this is counterbalanced by its predicted susceptibility to degradation under high humidity.[4] This hygroscopicity is a critical liability. For a deuterated internal standard, which is often purchased in small quantities and used over an extended period, repeated exposure to ambient moisture during weighing could lead to gradual degradation, compromising the accuracy of quantitative studies.

The free acid form, while more challenging to dissolve, demonstrates greater resilience in humid environments. Its lower hygroscopicity makes it a more "forgiving" material to handle outside of a controlled humidity environment. For applications where the material will be stored and handled in a standard laboratory environment, this attribute can be decisive for ensuring long-term integrity.

Decision Framework

The choice of the optimal form is application-dependent. The following decision framework can guide the selection process.

G A Start: Select Optimal Form of 7-OH-MTX-d3 B Primary Application? A->B C High-throughput bioanalysis? (Frequent stock solution prep) B->C Bioanalysis D Long-term reference standard? (Infrequent use, long storage) B->D Reference Standard E Ammonium Salt (Prioritize solubility & speed) C->E G Is controlled storage (low humidity) available? D->G F Free Acid (Prioritize long-term stability & handling robustness) G->F Yes H Consider Free Acid (Lower risk of moisture-related degradation) G->H No

Caption: Decision framework for form selection.

Conclusion

Neither the ammonium salt nor the free acid form of 7-Hydroxymethotrexate-d3 is universally superior. The ammonium salt is the preferred choice for applications demanding high solubility and rapid preparation of aqueous stock solutions, provided it can be stored and handled under strictly controlled low-humidity conditions. The free acid , conversely, represents a more robust choice for a long-term reference standard due to its lower hygroscopicity and greater stability in the face of ambient moisture, despite its lower aqueous solubility.

Ultimately, the selection must be a strategic one, balancing the practical needs of the laboratory workflow against the inherent physicochemical liabilities of each form. This guide provides the framework and foundational principles for making that evidence-based decision.

References

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link][9]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link][10]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • International Journal of Scientific & Engineering Research. (2019). Force Degradation for Pharmaceuticals: A Review. Retrieved from [Link]

  • Sharp. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link][11]

  • Ovid. (1996). Physical and Chemical Stability of Methotrexate.... Hospital Pharmacy, 31(8), 965-970. Retrieved from [Link]

  • PubMed. (2025, August 6). In Vitro Stability Study of Methotrexate in Blood and Plasma Samples for Routine Monitoring. Retrieved from [Link]

  • Young in Frontier. (n.d.). 7-Hydroxymethotrexate-d3 (sodium). Retrieved from [Link]

  • Shimadzu Chemistry & Diagnostics. (n.d.). 7-Hydroxymethotrexate. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Validation of HPLC method for the analysis of methotrexate in bulk drug and pharmaceutical dosage forms. Retrieved from [Link][13]

  • European Pharmaceutical Review. (2014, October 28). Pharmaceutical salts of small molecule drugs: opportunities and challenges. Retrieved from [Link][14]

  • National Center for Biotechnology Information. (2021, November 5). A Validated HPLC-MS/MS Method for Quantification of Methotrexate and Application for Therapeutic Drug Monitoring in Children and Adults with Non-Hodgkin Lymphoma. Retrieved from [Link][15]

  • Pharmaceutical Technology. (2021, May 21). Salt Selection in Drug Development. Retrieved from [Link][16]

  • American Pharmaceutical Review. (2010, March 1). Pharmaceutical Salts Optimization of Solubility or Even More?. Retrieved from [Link][4]

  • National Center for Biotechnology Information. (2019, February 3). Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring. Retrieved from [Link][12]

  • Pharmaffiliates. (n.d.). 7-Hydroxy Methotrexate-d3. Retrieved from [Link][6]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Retrieved from [Link][3]

  • ScienceOpen. (2019, June 20). Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link][7]

  • ResearchGate. (2025, August 9). Salt Stability – The Effect of pHmax on Salt to Free Base Conversion. Retrieved from [Link][8]

Sources

Comparative

A Comparative Guide to Establishing the Lower Limit of Quantification (LLOQ) for 7-Hydroxymethotrexate-d3

This guide provides an in-depth comparison of methodologies for establishing the Lower Limit of Quantification (LLOQ) for 7-Hydroxymethotrexate-d3, a critical metabolite of the widely used therapeutic agent, Methotrexate...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of methodologies for establishing the Lower Limit of Quantification (LLOQ) for 7-Hydroxymethotrexate-d3, a critical metabolite of the widely used therapeutic agent, Methotrexate.[1][2] Designed for researchers, scientists, and drug development professionals, this document synthesizes regulatory expectations with practical, field-proven insights to ensure robust and reliable bioanalytical data.

The accurate quantification of drug metabolites is fundamental to pharmacokinetic (PK) and toxicokinetic (TK) studies.[3][4] The LLOQ represents the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions.[5] Establishing a scientifically sound LLOQ is not merely a technical exercise; it is a regulatory necessity mandated by agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to ensure data integrity in submissions.[3][4][5][6]

The use of a deuterated internal standard (IS), such as 7-Hydroxymethotrexate-d3, is a cornerstone of modern quantitative mass spectrometry.[7][8] These stable isotope-labeled standards are chemically almost identical to the analyte, ensuring they co-elute and experience similar matrix effects and ionization efficiencies.[7][8][9][10] This mimicry allows for highly effective correction of analytical variability, which is paramount when measuring the very low concentrations required for an LLOQ.[9][10]

Part 1: Methodologies for LLOQ Determination

Two primary approaches are recognized for establishing the LLOQ in bioanalytical methods, particularly for LC-MS/MS assays. While both are permissible under regulatory guidelines, their application and interpretation differ.

The Signal-to-Noise (S/N) Ratio Approach

This traditional method defines the LLOQ based on the ratio of the analyte signal to the background noise of the analytical system.

  • Causality and Rationale: The core principle is that a quantifiable signal must be clearly distinguishable from the inherent baseline noise of the instrument and matrix. A higher S/N ratio indicates a more reliable measurement. Regulatory bodies often suggest a minimum S/N ratio, typically 5:1 or 10:1, as an indicator of sufficient sensitivity.[5] However, reliance on S/N alone is often insufficient as it does not directly assess the accuracy or precision of the measurement.

The Accuracy and Precision Approach

This is the more rigorous and widely accepted method in regulated bioanalysis. It defines the LLOQ as the lowest concentration on the calibration curve that can be measured meeting predefined criteria for accuracy and precision.

  • Causality and Rationale: This approach directly validates the method's performance at the lowest quantifiable level. By analyzing multiple replicates (typically at least five) of a sample at the proposed LLOQ concentration, one can statistically demonstrate the method's reliability.[5] Global harmonization guidelines, such as ICH M10, emphasize this approach.[3][6][11][12][13] The typical acceptance criteria are:

    • Accuracy: The mean calculated concentration should be within ±20% of the nominal (true) concentration.[4][5]

    • Precision: The coefficient of variation (CV), also known as relative standard deviation (RSD), should not exceed 20%.[4]

Comparison of LLOQ Determination Methods

The following table provides a direct comparison of the two primary methodologies.

FeatureSignal-to-Noise (S/N) ApproachAccuracy & Precision Approach
Primary Metric Ratio of analyte peak height to baseline noise.Statistical evaluation of accuracy (% Bias) and precision (% CV).
Regulatory Standing Often used as a supplementary or initial estimate. Insufficient as a sole criterion in modern guidelines.The required standard for method validation under FDA, EMA, and ICH M10 guidelines.[4][6][11]
Pros Quick to estimate instrument sensitivity.Directly demonstrates method performance and reliability. Provides a statistically robust definition of the LLOQ.
Cons S/N calculation can be inconsistent between different software. Does not guarantee accuracy or precision.Requires more extensive experimentation (multiple replicates).
Trustworthiness Lower, as it doesn't confirm quantitative performance.Higher, as it provides a self-validating system based on predefined acceptance criteria.

Senior Scientist Recommendation: While the S/N ratio is a useful diagnostic tool during method development, the LLOQ for any validated bioanalytical method intended for regulatory submission must be established based on accuracy and precision criteria. This ensures the data is defensible and reliable.

Part 2: Experimental Protocol for LLOQ Establishment

This section details a step-by-step workflow for determining the LLOQ of 7-Hydroxymethotrexate-d3 in a biological matrix (e.g., human plasma) using LC-MS/MS.

Experimental Workflow Diagram

LLOQ_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Evaluation A Estimate LLOQ (e.g., 5-10 pg/mL) B Spike Blank Matrix with 7-OH-MTX at LLOQ A->B C Prepare 6 Replicates B->C D Add Internal Standard (7-OH-MTX-d3) C->D E Perform Sample Extraction (e.g., Protein Precipitation) D->E F Analyze via LC-MS/MS E->F G Process Data (Integrate Peaks) F->G H Calculate Concentrations G->H I Evaluate vs. Criteria (Accuracy & Precision) H->I LLOQ_Decision start Analyze Data from ≥5 LLOQ Replicates acc_check Is Mean Accuracy within +/- 20%? start->acc_check prec_check Is Precision (%CV) <= 20%? acc_check->prec_check  Yes fail LLOQ Rejected (Re-evaluate at a higher concentration) acc_check->fail  No pass LLOQ Confirmed prec_check->pass  Yes prec_check->fail  No

Sources

Safety & Regulatory Compliance

Safety

7-Hydroxymethotrexate-d3 (ammonium) proper disposal procedures

This guide provides immediate, high-level procedural directives for the safe disposal of 7-Hydroxymethotrexate-d3 (ammonium) . As a deuterated metabolite of the antifolate drug Methotrexate, this compound retains the cyt...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides immediate, high-level procedural directives for the safe disposal of 7-Hydroxymethotrexate-d3 (ammonium) .

As a deuterated metabolite of the antifolate drug Methotrexate, this compound retains the cytotoxic and teratogenic properties of its parent. It must be handled with the rigor reserved for High-Potency Compounds (HPCs) and RCRA U-Listed waste (U122) derivatives.

Part 1: Executive Safety Directive

Immediate Action Required: Treat 7-Hydroxymethotrexate-d3 (ammonium) as a Cytotoxic/Genotoxic Hazard .

  • Do NOT dispose of down the drain.

  • Do NOT mix with general chemical waste.

  • Do NOT treat as "standard" radioactive waste (unless mixed with radiolabels); the chemical toxicity is the primary regulatory driver here.

Parameter Critical Data
Compound Type Deuterated Antimetabolite Standard (Cytotoxic)
Parent RCRA Code U122 (Methotrexate) - Apply U-list rigor by default
Waste Stream Incineration Only (High Temperature >1000°C)
Solubility Ammonium salt is water-soluble; solubility increases at pH > 7.0
Primary Hazard Teratogen, Carcinogen, Mutagen

Part 2: Waste Classification & Segregation Logic

Effective disposal relies on distinguishing between Trace Waste (RCRA Empty) and Bulk Waste .[1] Misclassification leads to regulatory fines or dangerous exposure.[2]

Decision Logic: Trace vs. Bulk Waste

WasteSegregation Start Waste Item Generated IsContainer Is it a Container (Vial/Tube)? Start->IsContainer PPE Contaminated PPE (Gloves/Wipes) Start->PPE Liquid Liquid Waste (Stock/HPLC Effluent) Start->Liquid IsEmpty Is it 'RCRA Empty'? (<3% by weight remaining) IsContainer->IsEmpty Yes Yes IsEmpty->Yes Residue only No No IsEmpty->No Visible liquid/powder TraceWaste TRACE CHEMO WASTE (Yellow Bin) BulkWaste BULK HAZARDOUS WASTE (Black Bin/RCRA) GrossContam Grossly Contaminated? PPE->GrossContam GrossContam->Yes Spill cleanup/Saturated GrossContam->No Routine handling Liquid->BulkWaste Always Bulk Yes->TraceWaste Yes->BulkWaste No->TraceWaste No->BulkWaste

Figure 1: Decision logic for segregating 7-Hydroxymethotrexate-d3 waste streams. "RCRA Empty" is defined as containing less than 3% of the total capacity by weight.

Part 3: Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Vials, Tips, PPE)

Context: The ammonium salt form increases water solubility, making "empty" vials potential sources of high-concentration runoff if rinsed improperly.

  • Assessment: Determine if the item is "RCRA Empty" (see Figure 1).

  • Trace Waste (Yellow Bin):

    • Place empty vials, pipette tips, and outer gloves into a yellow chemotherapy waste container .

    • Do not rinse vials into the sink. If rinsing is required for quantitative transfer, the rinsate must be captured as Liquid Waste .

  • Bulk Waste (Black Bin):

    • Place vials with visible residual powder or liquid (>3%) into a black hazardous waste container labeled "Cytotoxic/Incineration Only."

    • Seal the container immediately after use to prevent aerosolization of the deuterated powder.

Protocol B: Liquid Waste (HPLC Effluent & Stock Solutions)

Context: 7-Hydroxymethotrexate-d3 is often used as an Internal Standard (IS) in LC-MS. The effluent contains the parent drug, metabolites, and the deuterated IS.

  • Segregation:

    • Collect all HPLC effluent containing this compound in a dedicated carboy labeled "Cytotoxic Aqueous Waste."

    • Do NOT mix with oxidizers (bleach) in the main waste carboy, as this can create hazardous gas or pressure buildup depending on other organic modifiers (e.g., Acetonitrile/Methanol).

  • Labeling:

    • Label must explicitly state: Contains Methotrexate Metabolites / Cytotoxic.

    • List solvent composition (e.g., 50% Methanol, 0.1% Formic Acid).[3]

  • Disposal:

    • Hand off to EHS/Waste Vendor for High-Temperature Incineration . Chemical treatment/neutralization is generally not approved for bulk cytotoxic waste due to the risk of incomplete destruction.

Part 4: Decontamination & Spill Response

Scientific Rationale: Methotrexate and its 7-hydroxy metabolite are poorly soluble in acidic conditions (risk of precipitation/crystallization) but soluble in alkaline conditions.[4]

  • Cleaning Agent: 5% Sodium Bicarbonate (NaHCO₃) or 0.1M NaOH (to solubilize).

  • Deactivation Agent: 10% Sodium Hypochlorite (Bleach) (to oxidize/degrade the pteridine ring structure).

Spill Cleanup Workflow

SpillResponse Spill Spill Detected Isolate 1. ISOLATE Mark area, Alert personnel Spill->Isolate PPE 2. PPE UP Double Nitrile Gloves, Gown, Respiratory Protection Isolate->PPE Contain 3. CONTAIN & ABSORB Cover with absorbent pads. DO NOT create dust. PPE->Contain Clean 4. SOLUBILIZE Wipe with 0.1M NaOH or Sodium Bicarbonate Contain->Clean Deactivate 5. DEACTIVATE Wipe with 10% Bleach (Wait 10-15 mins) Clean->Deactivate Rinse 6. RINSE Water wipe to remove bleach Deactivate->Rinse Dispose 7. DISPOSE All materials to Black Bulk Waste Rinse->Dispose

Figure 2: Sequential workflow for cleaning spills of 7-Hydroxymethotrexate-d3 (ammonium).[5]

Detailed Cleanup Steps:

  • Solubilize: Wipe the area with 0.1M NaOH or saturated Sodium Bicarbonate solution. The ammonium salt is soluble, but ensuring alkaline pH prevents precipitation of the free acid form.

  • Deactivate: Apply 10% Bleach (Sodium Hypochlorite) to the area. Allow a contact time of 15 minutes to ensure oxidative destruction of the cytotoxic pharmacophore.

  • Rinse: Wipe with water to remove corrosive bleach residue.

  • Dispose: All absorbents, wipes, and gloves used in this process are Bulk Hazardous Waste (Black Bin).

Part 5: Regulatory & Compliance Reference

Adherence to these regulations is mandatory for legal compliance and safety.

Regulation Applicability Key Requirement
RCRA (40 CFR 261.33) Federal Waste IDMethotrexate is U122 . While metabolites are not strictly U-listed unless discarded as pure commercial product, Best Practice dictates managing them as U-listed to avoid "derived-from" violations.
OSHA (USP <800>) Worker SafetyMandates Closed System Transfer Devices (CSTDs) and specific PPE (double gloves) for handling Hazardous Drugs (HDs).
DOT (49 CFR) TransportWaste must be transported by a licensed hauler as "Toxic Solids/Liquids, Organic, N.O.S." if bulk.[6][7]

References

  • Cayman Chemical. (2025).[5][8] Safety Data Sheet: 7-hydroxy Methotrexate. Retrieved from

  • U.S. Environmental Protection Agency (EPA). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. 40 CFR Part 266 Subpart P. Retrieved from

  • National Institute for Occupational Safety and Health (NIOSH). (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Retrieved from

  • Daniels Health. (2019). Guide to Cytotoxic Waste Compliance. Retrieved from

  • BenchChem. (2025).[3] A Technical Guide to Deuterated Internal Standards in Mass Spectrometry. Retrieved from

Sources

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